9-Anthraceneethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-anthracen-9-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMQYHQWUWCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299969 | |
| Record name | 9-Anthraceneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-73-0 | |
| Record name | 9-Anthraceneethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthraceneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Anthraceneethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneethanol, with the CAS number 54060-73-0 , is a fluorescent aromatic alcohol that holds significant potential in various scientific domains, particularly in analytical chemistry and as a building block in organic synthesis.[1] Its rigid, polycyclic anthracene core coupled with a reactive hydroxyl group makes it a valuable tool for researchers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and advanced analytical techniques.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name 2-(anthracen-9-yl)ethanol, possesses the molecular formula C₁₆H₁₄O and a molecular weight of approximately 222.28 g/mol .[1] The defining structural feature of this molecule is the anthracene moiety, a tricyclic aromatic hydrocarbon, attached to an ethanol group at the 9-position. This structure is the foundation of its unique photophysical properties.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 54060-73-0 | [1] |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| IUPAC Name | 2-(anthracen-9-yl)ethanol | [1] |
| Synonyms | 9-(2-Hydroxyethyl)anthracene, 2-(9-Anthryl)ethanol | [1][2] |
| Appearance | Light yellow to yellow to green powder/crystal | |
| Melting Point | 121.0 to 125.0 °C | |
| Solubility | Soluble in many organic solvents. | [3] |
Photophysical Characteristics: A Fluorescent Beacon
The extended π-conjugated system of the anthracene core in this compound is responsible for its characteristic fluorescence.[3] While specific spectral data for this compound is not extensively published, the photophysical properties can be inferred from the parent anthracene molecule and similarly substituted derivatives. Anthracene typically exhibits strong absorption in the ultraviolet region with multiple vibronic bands and emits blue fluorescence with a high quantum yield.[4][5]
The absorption and emission maxima of anthracene derivatives are sensitive to the solvent environment.[4][6] The ethanol substituent in this compound can influence these properties through electronic and steric effects. It is anticipated that this compound will display absorption maxima in the range of 350-400 nm and fluorescence emission in the 400-450 nm range. The inherent fluorescence of this molecule is a key attribute that underpins its major applications.
Synthesis of this compound
A logical synthetic pathway would involve the reduction of a 9-anthraceneacetyl derivative. For instance, 9-anthraceneacetic acid could be esterified and then reduced to yield this compound.
Conceptual Synthesis Workflow
Caption: Conceptual synthesis of this compound.
Applications in Research and Development
The unique combination of a fluorescent reporter and a reactive hydroxyl group makes this compound a versatile tool in several scientific disciplines.
Fluorescent Labeling and Derivatization for HPLC
One of the primary applications of anthracene derivatives is in the derivatization of molecules that lack a native chromophore or fluorophore, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC).[3] Carboxylic acids, such as fatty acids, are a key class of compounds that benefit from this approach.[3][6]
The hydroxyl group of this compound can be activated or converted to a better leaving group to react with the carboxylic acid moiety of an analyte, forming a highly fluorescent ester. This allows for the quantification of fatty acids at very low concentrations.[3] While specific protocols often utilize reagents like 9-anthryldiazomethane (ADAM) or 9-chloromethylanthracene, this compound serves as a foundational structure for such derivatizing agents.[8][9]
General Workflow for Fatty Acid Derivatization
Caption: Workflow for fatty acid analysis using derivatization.
Building Block in Organic Synthesis and Drug Discovery
The anthracene scaffold is a privileged structure in medicinal chemistry and materials science.[10][11] Anthracene derivatives have been investigated for their potential anticancer and antimicrobial activities.[12][13][14][15] this compound can serve as a key intermediate in the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the anthracene moiety into larger molecular frameworks. This is particularly valuable in the development of novel therapeutic agents and functional materials.[10][16]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[7] For detailed safety information, it is always best to consult the latest Safety Data Sheet (SDS) from the supplier.[1][7][12][16][17]
Conclusion
This compound is a valuable chemical entity with significant potential, particularly as a fluorescent labeling agent and a synthetic intermediate. Its inherent photophysical properties, derived from the anthracene core, make it an excellent candidate for applications requiring high sensitivity. While more research is needed to fully elucidate its specific characteristics and expand its applications, the foundational knowledge of anthracene chemistry provides a strong basis for its use in innovative research and development endeavors.
References
- 1. aksci.com [aksci.com]
- 2. jasco-global.com [jasco-global.com]
- 3. CAS 65487-67-4: 2,2,2-Trifluoro-1-(9-anthryl)ethanol [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. nbinno.com [nbinno.com]
- 11. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CN120187691A - Method for producing anthracene-9-carboxylic acid and reaction mixture - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
A Technical Guide to the Spectral Properties of 9-Anthraceneethanol: A Deep Dive for Researchers
This in-depth technical guide provides a comprehensive overview of the core spectral properties of 9-Anthraceneethanol, a fluorescent aromatic alcohol of significant interest in chemical and biological research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the photophysical principles governing its behavior. We will explore its absorption and emission characteristics, the critical parameters of fluorescence quantum yield and lifetime, and the profound influence of the solvent environment.
While specific experimental data for this compound is not extensively available in the peer-reviewed literature, this guide will leverage well-characterized data from its parent compound, anthracene, and closely related 9-substituted derivatives to provide a robust predictive framework. This comparative approach underscores the importance of empirical validation while offering valuable insights into the expected spectral behavior of this compound.
The Photophysical Landscape of the Anthracene Core
The spectral properties of this compound are fundamentally governed by the electronic structure of its anthracene core. Anthracene is a polycyclic aromatic hydrocarbon with a well-defined set of electronic transitions that give rise to its characteristic absorption and fluorescence spectra. The absorption spectrum of anthracene typically exhibits distinct vibronic bands in the ultraviolet region, corresponding to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this excited state, it can return to the ground state (S₀) through several pathways, including non-radiative decay (e.g., internal conversion and vibrational relaxation) and radiative decay, which is observed as fluorescence. The emitted fluorescence is typically red-shifted (of lower energy) compared to the absorption, a phenomenon known as the Stokes shift.
Expected Spectral Properties of this compound
The substitution of a hydroxyl-ethyl group at the 9-position of the anthracene core is expected to subtly modulate its photophysical properties. The electron-donating nature of the substituent can influence the energy levels of the HOMO and LUMO, potentially leading to slight shifts in the absorption and emission maxima compared to unsubstituted anthracene.
Absorption and Emission Spectra
Based on data for anthracene and 9-methylanthracene, the absorption maxima (λ_abs) of this compound are predicted to lie in the range of 350-390 nm, with the characteristic vibronic fine structure of the anthracene moiety.[1] The emission maxima (λ_em) are expected to be in the blue region of the visible spectrum, likely between 380 nm and 440 nm, again mirroring the structured emission of similar anthracene derivatives.[1]
The following table provides a comparative summary of the absorption and emission maxima for anthracene and 9-methylanthracene in solvents of varying polarity, which can serve as a useful proxy for estimating the behavior of this compound.
| Compound | Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |
| Anthracene | Cyclohexane | 356, 375 | 381, 403, 427 |
| Ethanol | 357, 376 | 382, 404, 428 | |
| Acetonitrile | 356, 375 | 382, 404, 428 | |
| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 |
| Ethanol | 366, 385 | 391, 414, 438 | |
| Acetonitrile | 366, 385 | 391, 414, 438 |
Data sourced from a comparative guide on 9-substituted anthracene derivatives.[1]
Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications relying on bright fluorescence signals. For many 9-substituted anthracenes, the quantum yield is sensitive to the solvent environment and temperature.[2]
For anthracene in ethanol, the fluorescence quantum yield is reported to be 0.27.[3] It is anticipated that this compound would exhibit a similar quantum yield in ethanol, although this requires experimental verification.
Fluorescence Lifetime (τ_f)
The fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. This parameter is highly sensitive to the local environment of the fluorophore and can be used to probe molecular interactions. The fluorescence lifetime of many anthracene derivatives falls within the nanosecond timescale. The lifetime of anthracene in ethanol can be affected by temperature and the formation of exciplexes.[2]
The Influence of the Solvent Environment
The solvent in which a fluorophore is dissolved can have a significant impact on its spectral properties, a phenomenon known as solvatochromism. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the absorption and emission spectra, quantum yield, and lifetime.
For anthracene and its derivatives, an increase in solvent polarity generally leads to a slight red-shift in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The ethanol substituent in this compound, with its hydroxyl group, may also engage in hydrogen bonding with protic solvents, further influencing its spectral behavior.
Caption: Logical relationship between solvent properties and the spectral characteristics of this compound.
Experimental Determination of Spectral Properties
Accurate characterization of the spectral properties of this compound requires precise experimental measurements. The following sections outline the standard protocols for determining the key photophysical parameters.
Measurement of Absorption and Emission Spectra
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a wavelength range that encompasses the expected absorption bands (e.g., 250-450 nm).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at a wavelength corresponding to one of its absorption maxima. Record the emission spectrum over a wavelength range that captures the entire fluorescence emission (e.g., 370-600 nm). It is crucial to use a corrected spectrofluorometer to account for instrument-specific variations in detection efficiency.
Caption: A simplified workflow for acquiring absorption and emission spectra.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique for determining fluorescence quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample's excitation wavelength. For blue-emitting compounds like this compound, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or anthracene in ethanol (Φ_f = 0.27) are suitable standards.[3][4]
-
Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength. Ensure that the absorbance values are below 0.1.
-
Fluorescence Measurements: Record the corrected fluorescence spectra for all solutions of the sample and the standard, using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the solvents are different).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond range.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for the sample, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox suspension) in place of the sample.
-
Data Acquisition: Acquire the fluorescence decay data for the sample by collecting the arrival times of the emitted photons relative to the excitation pulses.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ_f).
Caption: The basic components and workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.
Applications in Research and Development
The spectral properties of this compound make it a valuable tool in various research and development applications:
-
Fluorescent Probes: Its sensitivity to the local environment can be exploited to develop probes for sensing changes in polarity, viscosity, or the presence of specific analytes in biological systems.
-
Derivatization Reagent: The hydroxyl group provides a reactive handle for covalent attachment to other molecules, such as carboxylic acids, enabling their fluorescent labeling for detection in techniques like HPLC.[5]
-
Materials Science: As a building block for larger molecular architectures, this compound can be incorporated into polymers or other materials to impart fluorescent properties for applications in organic light-emitting diodes (OLEDs) or sensors.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated spectral properties of this compound, grounded in the well-established photophysics of the anthracene core and its derivatives. While a lack of direct experimental data necessitates a comparative approach, the principles and protocols outlined herein provide a solid foundation for researchers to confidently characterize and utilize this versatile fluorophore.
The definitive determination of the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound in a range of solvents remains a key area for future investigation. Such data would be invaluable to the scientific community and would undoubtedly facilitate its broader application in the fields of chemistry, biology, and materials science.
References
An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 9-Anthraceneethanol
This guide provides a comprehensive technical overview of the fluorescence properties of 9-Anthraceneethanol, a crucial fluorophore for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of fluorescence, the specific photophysical characteristics of this compound, a detailed protocol for its spectral analysis, and its applications as a fluorescent probe.
The Phenomenon of Fluorescence: A Primer
Fluorescence spectroscopy is a powerful analytical technique that investigates the fluorescent characteristics of substances. It involves the excitation of a molecule with a specific wavelength of light, causing it to move to a higher electronic energy state. As the molecule returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured to generate a fluorescence spectrum.[1][2] This process is nearly instantaneous, making it a highly sensitive method for studying molecular structure and interactions.[3]
The key principles of fluorescence spectroscopy are often visualized using a Jablonski diagram, which illustrates the electronic transitions that occur during absorption and emission.[4] A molecule in its ground electronic state (S₀) absorbs a photon and is promoted to an excited singlet state (S₁ or S₂). It then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.[4]
Photophysical Profile of this compound
This compound belongs to the family of anthracene derivatives, which are well-known for their strong fluorescence in the blue region of the visible spectrum. The anthracene core provides a rigid, aromatic scaffold that gives rise to its characteristic photophysical properties.[5] While specific, experimentally validated data for this compound is not extensively published, we can infer its properties based on the well-characterized behavior of anthracene and other 9-substituted derivatives.[6]
The substitution at the 9-position with an ethanol group is expected to cause a slight red-shift in both the absorption and emission spectra compared to unsubstituted anthracene due to the electron-donating nature of the substituent.[6] This substitution can also influence the fluorescence quantum yield and lifetime.
Table 1: Estimated Photophysical Properties of this compound and Related Compounds
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| This compound (Estimated) | Ethanol | ~360, ~378 | ~385, ~407, ~430 | ~0.30 | ~4-5 |
| Anthracene[6] | Ethanol | 357, 376 | 382, 404, 428 | 0.27[7] | 4.9 |
| 9-Methylanthracene[6] | Ethanol | 366, 385 | 391, 414, 438 | 0.41 | 5.2 |
| 9,10-Diphenylanthracene[6] | Ethanol | 374, 394 | 410, 433 | 0.95[8] | 8.19[8] |
Note: The values for this compound are estimations based on trends observed in related anthracene derivatives. Experimental verification is recommended.
Experimental Protocol: Measuring the Fluorescence Spectra of this compound
This section provides a detailed, step-by-step methodology for accurately measuring the fluorescence excitation and emission spectra of this compound. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Instrumentation and Materials
-
Spectrofluorometer: A calibrated instrument with a high-intensity xenon arc lamp or laser excitation source, and dual monochromators for both excitation and emission wavelength selection is required.[9]
-
Quartz Cuvettes: High-purity, 1 cm pathlength quartz cuvettes are essential for UV-Vis measurements.
-
This compound: High-purity solid.
-
Spectroscopic Grade Solvents: Ethanol, cyclohexane, or other solvents of interest.
-
Volumetric Glassware: For accurate preparation of solutions.
-
Analytical Balance: For precise weighing of this compound.
Workflow for Fluorescence Spectral Analysis
The following diagram illustrates the key steps in the experimental workflow for measuring the fluorescence spectra of this compound.
Caption: Experimental workflow for fluorescence spectral analysis of this compound.
Detailed Step-by-Step Procedure
Step 1: Sample Preparation
-
Weighing: Accurately weigh a small amount of this compound using an analytical balance.
-
Stock Solution: Prepare a stock solution of approximately 1 mM this compound in the desired spectroscopic grade solvent (e.g., ethanol). Ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions.
-
Absorbance Check: Measure the absorbance spectrum of the working solutions. For accurate fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner-filter effects.[7]
Step 2: Fluorescence Measurement
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Record the spectrum of the pure solvent in the cuvette to obtain a blank reading. This will be subtracted from the sample spectra.
-
Emission Spectrum:
-
Place the cuvette with the this compound solution in the sample holder.
-
Set the excitation monochromator to the wavelength of maximum absorption (determined from the absorbance spectrum, estimated to be around 378 nm).
-
Scan the emission monochromator over a range that encompasses the expected fluorescence (e.g., 380 nm to 600 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of the highest emission peak observed in the emission spectrum.
-
Scan the excitation monochromator over a range that covers the absorption bands (e.g., 300 nm to 400 nm). The resulting excitation spectrum should closely resemble the absorption spectrum.[9]
-
Step 3: Data Analysis
-
Spectral Correction: If necessary, correct the spectra for instrument-specific variations in lamp intensity and detector response.
-
Peak Identification: Identify the wavelengths of maximum intensity in both the excitation and emission spectra.
-
Stokes Shift Calculation: Calculate the Stokes shift, which is the difference in wavelength (or energy) between the excitation and emission maxima.
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane) under the same experimental conditions.[8]
-
Calculate the integrated fluorescence intensity and measure the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Principles of Fluorescence and Influencing Factors
The fluorescence properties of this compound are influenced by several factors, including the solvent environment and the presence of quenchers.
Solvatochromism
The polarity of the solvent can affect the energy levels of the ground and excited states of the fluorophore, leading to shifts in the excitation and emission spectra. This phenomenon is known as solvatochromism. For anthracene derivatives, an increase in solvent polarity generally leads to a slight red-shift in the emission spectrum.[6]
Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional quenching, energy transfer, and formation of non-fluorescent complexes.[10][11] Understanding quenching is crucial for the application of this compound as a fluorescent probe, as the quenching efficiency can be related to the concentration of an analyte.[12]
The following diagram illustrates the fundamental principle of fluorescence and the process of quenching.
Caption: Simplified Jablonski diagram illustrating fluorescence and a quenching mechanism.
Applications in Research and Drug Development
The fluorescent properties of this compound make it a valuable tool in various scientific disciplines.
-
Fluorescent Probes: The anthracene moiety can be functionalized to create fluorescent probes that are sensitive to their local environment, such as polarity, viscosity, or the presence of specific ions or molecules.[13]
-
Derivatization Reagent: The hydroxyl group of this compound can be used to label other molecules, such as carboxylic acids, enabling their detection and quantification by HPLC with fluorescence detection.[14]
-
Pharmaceutical R&D: 9-Anthracenemethanol, a closely related compound, is a versatile intermediate in the synthesis of pharmaceuticals and dyes.[5][15] this compound can similarly be employed as a building block in the development of new drug candidates and for studying drug-protein interactions.
Conclusion
This guide has provided a detailed technical overview of the fluorescence excitation and emission spectra of this compound. By understanding its photophysical properties and employing rigorous experimental protocols, researchers can effectively utilize this fluorophore in a wide range of applications, from fundamental spectroscopic studies to the development of novel diagnostics and therapeutics. The principles and methodologies outlined herein serve as a robust foundation for harnessing the power of fluorescence in scientific discovery.
References
- 1. Fluorescence Spectroscopy: Principles, Techniques, and Applications | PPTX [slideshare.net]
- 2. agilent.com [agilent.com]
- 3. ossila.com [ossila.com]
- 4. horiba.com [horiba.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. omlc.org [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
A Technical Guide to the Spectrophotometric Determination of Molar Absorptivity for 9-Anthraceneethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the accurate determination of the molar absorptivity of 9-Anthraceneethanol. Moving beyond a simple recitation of values, this document outlines the fundamental principles, a detailed experimental protocol, and critical data analysis techniques. It is designed to equip researchers with the necessary expertise to perform this analysis with precision and to understand the causality behind key experimental choices, ensuring the generation of trustworthy and reproducible results.
Theoretical Framework: The Beer-Lambert Law
The quantitative relationship between a substance's concentration and its absorption of electromagnetic radiation is defined by the Beer-Lambert Law. This principle is the cornerstone of UV-Vis spectrophotometry.[1] The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[2]
The mathematical representation of the Beer-Lambert Law is:
A = εbc
Where:
-
A is the Absorbance (unitless), a logarithmic measure of the light transmitted through a sample versus the incident light (A = log₁₀(I₀/I)).[3][4]
-
ε (epsilon) is the Molar Absorptivity Coefficient , the primary subject of this guide. It is a unique physical constant for a given substance at a specific wavelength, representing its intrinsic ability to absorb light.[4] The units are typically Liters per mole-centimeter (L mol⁻¹ cm⁻¹).[3]
-
b (or l) is the path length of the cuvette, which is the distance the light travels through the sample. By convention and for ease of calculation, this is almost always a standard 1 cm.[5][6]
-
c is the concentration of the analyte in the solution, expressed in moles per Liter (mol/L or M).[6]
The molar absorptivity is therefore a measure of how strongly a chemical species absorbs light at a given wavelength. A high value indicates a high probability of electronic transition upon photon absorption.[4] For aromatic compounds like this compound, this absorption in the UV region is due to π→π* transitions within the conjugated anthracene ring system.[7]
Limitations and Considerations
It is critical to recognize that the Beer-Lambert law is most accurate under specific conditions. Deviations from linearity can occur due to:
-
High Concentrations (>0.01 M): At high concentrations, electrostatic interactions between solute molecules can alter the analyte's absorptivity.[5]
-
Polychromatic Radiation: The law strictly applies to monochromatic light. Using a narrow bandwidth at the wavelength of maximum absorbance (λmax) is crucial for accuracy.[1][2]
-
Chemical Phenomena: Association, dissociation, or reaction of the analyte in the solvent can lead to non-linear behavior.[1]
-
Instrumental Factors: Stray light within the spectrophotometer can cause significant deviations, particularly at high absorbance values.[2]
Physicochemical Properties of this compound
Understanding the basic properties of the analyte is a prerequisite for any analytical procedure.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄O | [8] |
| Molecular Weight | 222.28 g/mol | [8] |
| CAS Number | 54060-73-0 | [8] |
| Appearance | Typically a crystalline powder. | [9] |
| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and acetone. | [9] |
| Expected λmax | The anthracene chromophore exhibits strong absorption between 250 nm and 380 nm. The primary, high-intensity peak for anthracene is around 253 nm, with a series of finer, lower-intensity vibronic bands appearing at longer wavelengths (e.g., 356 nm, 375 nm).[10][11][12] The ethanol substituent on this compound is expected to cause only minor shifts (solvatochromic effects) compared to the parent chromophore. |
Experimental Protocol for Molar Absorptivity Determination
This section provides a self-validating, step-by-step methodology for determining the molar absorptivity of this compound. The core principle is to generate a calibration curve by plotting absorbance versus a series of known concentrations, from which the molar absorptivity can be derived from the slope of the resulting linear fit.[10]
Workflow Overview
Materials and Reagents
-
This compound (C₁₆H₁₄O)
-
Spectroscopic grade solvent (e.g., Ethanol or Cyclohexane)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
1 cm path length quartz cuvettes (2)
-
Dual-beam UV-Vis Spectrophotometer
Step-by-Step Methodology
Step 1: Solvent Selection
-
Rationale: The chosen solvent must be transparent (non-absorbing) in the wavelength range of interest and must fully dissolve the analyte. Ethanol is an excellent choice for this compound due to its polarity and UV cutoff wavelength (~210 nm), which does not interfere with the anthracene spectrum.
-
Action: Select spectroscopic grade ethanol.
Step 2: Preparation of a Primary Stock Solution (e.g., 1 x 10⁻⁴ M)
-
Rationale: Accuracy begins here. A precisely prepared stock solution is essential for the accuracy of all subsequent dilutions.
-
Action:
-
Accurately weigh approximately 5.56 mg of this compound (MW = 222.28 g/mol ) using an analytical balance.
-
Quantitatively transfer the solid to a 250 mL Class A volumetric flask.
-
Add approximately 150 mL of ethanol and sonicate or swirl gently until the solid is completely dissolved.
-
Allow the solution to return to room temperature, then carefully add ethanol to the calibration mark.
-
Cap and invert the flask 15-20 times to ensure homogeneity. This yields a stock concentration of (Weight / 222.28) / 0.250 L, which should be precisely 1 x 10⁻⁴ M.
-
Step 3: Preparation of Working Standards via Serial Dilution
-
Rationale: A series of standards spanning a linear absorbance range (ideally 0.1 to 1.0) is needed to construct a robust calibration curve.
-
Action: Using the 1 x 10⁻⁴ M stock solution, prepare a set of five working standards in 10 mL volumetric flasks.
| Standard | Volume of Stock (mL) | Final Volume (mL) | Final Concentration (M) |
| 1 | 0.5 | 10 | 0.5 x 10⁻⁵ |
| 2 | 1.0 | 10 | 1.0 x 10⁻⁵ |
| 3 | 2.0 | 10 | 2.0 x 10⁻⁵ |
| 4 | 4.0 | 10 | 4.0 x 10⁻⁵ |
| 5 | 6.0 | 10 | 6.0 x 10⁻⁵ |
Step 4: Spectrophotometer Setup and λmax Determination
-
Rationale: The greatest sensitivity and adherence to the Beer-Lambert law is achieved when measurements are taken at the wavelength of maximum absorbance (λmax).[13]
-
Action:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with pure ethanol to serve as the reference or "blank."
-
Use one of the mid-range standards (e.g., Standard 3, 2.0 x 10⁻⁵ M) to perform a wavelength scan from 450 nm down to 220 nm.
-
Identify the wavelength of the most intense absorption peak in the ~250-380 nm range. This is the λmax. Record this value.
-
Step 5: Measurement of Absorbance for All Standards
-
Rationale: This step generates the data points for the calibration curve. Consistency in cuvette handling and placement is key to precision.
-
Action:
-
Set the spectrophotometer to fixed-wavelength mode at the determined λmax.
-
Place the blank cuvette in the reference and sample holders and perform a "zero" or "baseline" correction.
-
Starting with the least concentrated standard and moving to the most concentrated, measure the absorbance of each of the five working standards. Rinse the sample cuvette with the next standard solution before filling to minimize cross-contamination.
-
Record the absorbance for each concentration.
-
Data Analysis and Interpretation
Constructing the Calibration Curve
-
Action: Plot the measured Absorbance (A) on the y-axis against the corresponding Concentration (c) in mol/L on the x-axis.
-
Validation: The resulting plot should be a straight line passing through the origin. Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).[14] A trustworthy calibration curve will have an R² value ≥ 0.995.
Example Data and Plot:
| Concentration (x 10⁻⁵ M) | Absorbance at λmax |
| 0.5 | 0.11 |
| 1.0 | 0.23 |
| 2.0 | 0.45 |
| 4.0 | 0.91 |
| 6.0 | 1.34 |
Calculation of Molar Absorptivity (ε)
The equation of the line from the linear regression is A = (slope) * c. By comparing this to the Beer-Lambert Law (A = εbc), we can see that:
Slope = εb
Since the path length (b) is 1 cm, the molar absorptivity (ε) is simply the value of the slope from the linear regression.[6][14]
-
Action: From the linear regression of the example data, determine the slope of the line.
-
Example Calculation: If the slope (m) is calculated to be 22,500, then: ε = slope / b = 22,500 / 1 cm ε = 22,500 L mol⁻¹ cm⁻¹ (at the determined λmax)
Conclusion
This guide provides a robust and scientifically sound methodology for the determination of the molar absorptivity of this compound. By adhering to this detailed protocol—from precise solution preparation to correct spectrophotometric procedure and rigorous data analysis—researchers can confidently establish this critical physicochemical constant. This value is indispensable for quantitative analysis, reaction monitoring, and the characterization of materials incorporating the this compound moiety.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. scribd.com [scribd.com]
- 3. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 4. study.com [study.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Anthracene [webbook.nist.gov]
- 13. revisiondojo.com [revisiondojo.com]
- 14. uregina.ca [uregina.ca]
A Technical Guide to the Fluorescence Quantum Yield of 9-Anthraceneethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The photophysical properties of aromatic molecules are foundational to numerous applications, from the development of fluorescent probes and sensors to the optimization of organic light-emitting diodes (OLEDs). Among these molecules, anthracene derivatives stand out for their characteristic blue fluorescence and sensitivity to the local environment. 9-Anthraceneethanol, with its hydroxyl functionality, presents a particularly interesting case study in how structural modifications to the anthracene core influence its emissive properties. This guide provides a comprehensive technical overview of the fluorescence quantum yield (ΦF) of this compound, detailing the theoretical underpinnings, a robust experimental protocol for its determination, and an analysis of the key factors that modulate its fluorescence efficiency.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% fluorescence efficiency). In practice, a molecule in an excited state can return to the ground state via several pathways, both radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing). The quantum yield quantifies the probability that the excited state will be deactivated through fluorescence versus these competing non-radiative pathways.[1] For this compound, a high quantum yield is desirable for applications requiring bright fluorescent signals.
The Comparative Method for Quantum Yield Determination
While absolute methods for measuring quantum yield require specialized instrumentation like an integrating sphere, the relative or comparative method is widely used and accessible.[2] This method involves comparing the fluorescence of the sample of interest (the "test") to a well-characterized compound with a known, stable quantum yield (the "standard").[1]
The core principle is that for two dilute solutions (test and standard) with identical absorbance at the same excitation wavelength, it can be assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1]
The governing equation for calculating the quantum yield of a test sample (ΦX) relative to a standard (ΦR) is:
ΦX = ΦR * (IX / IR) * (AR / AX) * (nX2 / nR2)
Where:
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and R denote the test sample and the reference standard, respectively.[3]
Experimental Protocol: Measuring the ΦF of this compound
This section provides a self-validating, step-by-step protocol for the accurate determination of the fluorescence quantum yield of this compound.
Materials and Instrumentation
-
Test Compound: this compound
-
Reference Standard: Anthracene or Quinine Sulfate. Anthracene is an excellent choice as its core structure is identical, ensuring good spectral overlap. Quinine sulfate is another widely accepted standard.[4][5][6]
-
Solvent: High-purity, spectroscopy-grade ethanol.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities.
-
-
Cuvettes: 1 cm pathlength quartz cuvettes.
Choice of Reference Standard
The selection of an appropriate standard is critical. The standard should absorb and emit in a similar spectral region to the test sample.[7] For this compound, which exhibits absorption in the UV range (~340-380 nm) and emission in the blue region (~390-450 nm), Anthracene in ethanol (ΦF = 0.27) is a suitable standard.[5][6][8] Alternatively, Quinine Sulfate in 0.1 M H2SO4 (ΦF ≈ 0.58) can be used if the instrumentation can accommodate the different solvents.[4][7]
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |
| Anthracene | Ethanol | ~350-375 | ~380-450 | 0.27[5][6][8] |
| Quinine Sulfate | 0.1 M H2SO4 | ~350 | ~450 | ~0.58[7] |
Step-by-Step Workflow
The following workflow ensures accuracy by minimizing common experimental errors such as the inner filter effect.
-
Solution Preparation:
-
Prepare 1 mM stock solutions of this compound and the Anthracene standard in spectroscopic grade ethanol.
-
From the stock solutions, prepare a series of dilutions for both the test and standard. The concentrations should be chosen such that the absorbance at the selected excitation wavelength is between 0.01 and 0.1.[4][7]
-
Causality: Keeping absorbance below 0.1 is crucial to avoid the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield.[4][7]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.
-
Select a suitable excitation wavelength (λex) where both the standard and sample exhibit absorbance, preferably near the absorbance maximum. For the this compound/Anthracene pair, λex = 365 nm is a common choice.
-
Record the absorbance values (A) at λex for all solutions.
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer with the chosen λex. Keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements.[7]
-
Measure the emission spectrum of a solvent blank (pure ethanol).
-
Measure the emission spectra of all standard and test solutions.
-
Trustworthiness: The instrument's spectral response must be corrected. Modern spectrofluorometers have built-in correction files. This step is essential to obtain the true emission profile, independent of instrument-specific variations in detector sensitivity and grating efficiency.[2]
-
-
Data Analysis (The Gradient Method):
-
Subtract the solvent blank's spectrum from each of the measured emission spectra.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
For both the standard and the test sample, create a plot of Integrated Fluorescence Intensity (y-axis) vs. Absorbance at λex (x-axis).
-
Perform a linear regression for each data set. The plot should be linear with an intercept close to zero, confirming the absence of concentration-dependent quenching or other artifacts.[1]
-
The slope of this line is the gradient (Grad). The equation for quantum yield now becomes:
ΦX = ΦR * (GradX / GradR) * (nX2 / nR2)
-
Since both standard and test are measured in the same solvent (ethanol), the refractive index term (nX2 / nR2) cancels out to 1.[9]
-
Factors Influencing the Quantum Yield of this compound
The fluorescence quantum yield of anthracene derivatives is not an immutable constant; it is highly sensitive to the molecular environment.
References
Solubility Profile of 9-Anthraceneethanol: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Anthraceneethanol (CAS 54060-73-0) is an aromatic alcohol with significant potential in organic synthesis and pharmaceutical research, analogous to its close relative, 9-Anthracenemethanol.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution. This guide provides a detailed examination of the solubility of this compound in methanol and other organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present available solubility data, and provide a rigorous, self-validating experimental protocol for its quantitative determination using UV-Vis spectroscopy. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
The Molecular Basis of this compound Solubility
Understanding the solubility of a compound begins with its molecular structure. This compound possesses a dualistic chemical nature: a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core and a short, polar hydroxyethyl functional group. This structure dictates its interactions with various solvents, a principle often summarized as "like dissolves like".[3]
-
The Anthracene Core: The three fused benzene rings form a large, planar, and electron-rich system. This region is hydrophobic and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces and π-π stacking.[4] In polar solvents, this large nonpolar surface disrupts the solvent's hydrogen-bonding network, leading to low solubility.[5]
-
The Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group is hydrophilic and promotes solubility in polar protic solvents like methanol and other alcohols.[5][6]
The overall solubility in any given solvent is therefore a balance between these opposing characteristics. The large anthracene moiety is the dominant feature, suggesting that while the hydroxyl group enhances polarity compared to pure anthracene, the compound will generally favor solubility in moderately polar to nonpolar organic solvents.
Caption: Molecular structure of this compound highlighting its dual chemical nature.
Solubility Data Overview
Quantitative solubility data for this compound is not widely published. However, we can infer its likely behavior from data available for the structurally similar 9-Anthracenemethanol (CAS 1468-95-7), which has a hydroxymethyl group instead of a hydroxyethyl group. The principles governing their solubility are nearly identical.
| Solvent | Solvent Type | Expected Solubility of this compound | Reported Data for 9-Anthracenemethanol | Citation |
| Methanol | Polar Protic | Soluble, especially when heated | Soluble at 50 mg/mL; also cited as "Soluble in hot methanol" | [7] |
| Chloroform | Moderately Polar | Soluble | Soluble at 20 mg/mL | [7] |
| Ethanol | Polar Protic | Soluble | Generally soluble in alcohols | [2] |
| Acetone | Polar Aprotic | Soluble | Generally soluble in organic solvents | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble (by analogy to other PAHs with polar groups) | [8] |
| Toluene | Nonpolar | Moderately Soluble | Likely soluble due to aromatic-aromatic interactions | [9] |
| Hexane | Nonpolar | Sparingly Soluble | The polar -OH group limits solubility in pure alkanes | [9] |
| Water | Polar Protic | Very Sparingly Soluble | The large hydrophobic core dominates | [4][9] |
Experimental Protocol: Quantitative Solubility Determination via UV-Vis Spectroscopy
For chromophoric compounds like this compound, UV-Visible (UV-Vis) absorption spectroscopy is a highly reliable and accessible method for determining solubility.[10] The large anthracene system provides a strong UV absorbance, making it sensitive to low concentrations.
This protocol is designed to be self-validating by incorporating a robust calibration curve and equilibrium checks.
Rationale and Causality
The experiment is based on Beer-Lambert's Law (A = εbc), which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve of known concentrations versus their absorbance, we can accurately determine the concentration of an unknown saturated solution. The key to trustworthiness is ensuring the solution is truly saturated and has reached equilibrium.[11]
Step-by-Step Methodology
Part A: Preparation of Calibration Standards
-
Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., methanol). This creates a stock of ~100 µg/mL.
-
Expertise Note: The stock concentration should be chosen such that subsequent dilutions fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
-
Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five standard solutions of known concentrations. For example, dilute the 100 µg/mL stock to create standards of 10, 8, 5, 2, and 1 µg/mL.
-
UV-Vis Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the mid-range standards (e.g., 5 µg/mL) from approximately 200-400 nm. The anthracene moiety typically has strong peaks around 250-380 nm.[8]
-
Measure the absorbance of each standard solution and a solvent blank at the determined λ_max.
-
-
Calibration Curve Construction: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Trustworthiness Check: The R² value must be > 0.995 for the calibration to be considered valid. If not, remake the standards.
-
Part B: Preparation and Analysis of Saturated Solution
-
Equilibration: Add an excess amount of solid this compound to a vial containing the solvent (e.g., 10 mL of methanol). "Excess" means enough solid remains undissolved after equilibration.
-
Expertise Note: The amount should be substantial enough that minor dissolution does not consume all the solid.
-
-
Agitation & Temperature Control: Seal the vial and place it on a shaker or magnetic stirrer in a temperature-controlled environment (e.g., a 25°C water bath). Agitate for at least 24-48 hours.
-
Causality: Continuous agitation and constant temperature are critical to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.[11]
-
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours in the same temperature-controlled environment for the excess solid to settle.
-
Sample Extraction & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial.
-
Trustworthiness Check: Filtration is crucial to remove any microscopic undissolved particles that would scatter light and artificially inflate the absorbance reading. The first few drops should be discarded to saturate the filter membrane.
-
-
Dilution: The saturated solution will likely be too concentrated for direct measurement. Accurately perform a large dilution (e.g., 1:100 or 1:1000) using the same solvent to bring its absorbance into the range of the calibration curve.
-
Final Measurement: Measure the absorbance of the diluted sample at the same λ_max.
Part C: Calculation
-
Calculate Concentration: Use the linear regression equation from the calibration curve (Conc. = (Absorbance - c) / m) to determine the concentration of the diluted sample.
-
Determine Solubility: Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution. This value is the solubility at the specified temperature.
Caption: Workflow for determining solubility via UV-Vis Spectroscopy.
Conclusion
The solubility of this compound is governed by the interplay between its large, nonpolar anthracene core and its polar hydroxyethyl group. This structure renders it sparingly soluble in water but readily soluble in various organic solvents, particularly those of moderate polarity like methanol and chloroform. While specific quantitative data remains sparse, the principles outlined in this guide and the robust UV-Vis spectroscopic protocol provided will enable researchers, scientists, and drug development professionals to accurately determine its solubility in any solvent system of interest. This foundational data is critical for designing successful synthetic routes, formulating effective drug delivery systems, and advancing materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 7. 9-Anthracenmethanol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
A Technical Guide to the Safe Handling and Toxicity of 9-Anthraceneethanol
An In-depth Technical Guide
This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for 9-Anthraceneethanol (CAS: 54060-73-0). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data and is designed to promote a culture of safety and scientific integrity within the laboratory.
Introduction and Scope
This compound, with the chemical formula C₁₆H₁₄O, is an aromatic alcohol derived from anthracene.[1] Its fluorescent properties make it a compound of interest in various research applications. However, as with many polycyclic aromatic hydrocarbon (PAH) derivatives, a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for safe handling.
A critical consideration for users of this compound is the limited availability of specific, comprehensive toxicological data for this exact molecule. Much of the available safety literature pertains to the closely related compound, 9-Anthracenemethanol (CAS: 1468-95-7). Due to the structural similarities and the general toxicological concerns associated with the anthracene moiety, this guide adopts a precautionary principle. The handling and safety recommendations provided are based on the known hazards of 9-Anthracenemethanol and general best practices for managing chemical compounds with incompletely characterized toxicological profiles.[2]
| Property | Value |
| IUPAC Name | 2-(anthracen-9-yl)ethanol[1] |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol [1] |
| CAS Number | 54060-73-0[1] |
| Appearance | Yellow Crystalline Powder (inferred from related compounds)[2] |
Toxicological Profile and Hazard Assessment
The toxicological properties of this compound have not been fully investigated.[2] Therefore, a conservative hazard assessment must be inferred from data on analogous structures, primarily 9-Anthracenemethanol. The primary health risks are associated with irritation upon direct contact.
2.1. Summary of Inferred Hazards
| Hazard Type | Description | Source (by Analogy) |
| Skin Irritation | May cause skin irritation upon contact. Prolonged or repeated exposure should be avoided.[2][3] | H315: Causes skin irritation.[3] |
| Eye Irritation | May cause serious eye irritation. Direct contact with eyes can lead to damage.[2][3] | H319: Causes serious eye irritation.[3] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3] | H335: May cause respiratory irritation.[3] |
| Ingestion | May cause irritation of the digestive tract.[2] | The toxicological properties have not been fully investigated.[2] |
2.2. Data Gaps and the Precautionary Principle No specific LD50, carcinogenicity, or mutagenicity data is currently available for this compound. The statement "toxicological properties of this substance have not been fully investigated" necessitates a higher standard of care.[2] All potential routes of exposure must be minimized until more comprehensive data becomes available.
2.3. Primary Routes of Exposure The primary routes of potential exposure in a laboratory setting are inhalation of the powder, dermal (skin) contact, eye contact, and accidental ingestion.
Caption: Primary routes of exposure for this compound in a lab setting.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.
3.1. Engineering Controls: The First Line of Defense The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing, transferring, and preparing stock solutions.[2][3]
-
Emergency Equipment: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[2][3] This is a self-validating system; their presence ensures immediate decontamination is possible in the event of an accidental exposure.
3.2. Personal Protective Equipment (PPE) Proper PPE is critical as the final barrier between the researcher and the chemical. The selection is based on the identified risks of skin, eye, and respiratory irritation.[4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety goggles conforming to EN166 or NIOSH standards.[5][6] | Chemical-resistant gloves (e.g., Nitrile). | Full-coverage lab coat. | Use within a fume hood is the primary control. A respirator may be needed if a hood is unavailable or for large quantities.[5] |
| Solution Preparation | Safety goggles. A face shield is recommended if splashing is likely.[7][8] | Chemical-resistant gloves. | Lab coat. A rubber or chemical-resistant apron is advisable.[8] | Work in a fume hood. |
| General Handling | Safety glasses with side shields.[8] | Chemical-resistant gloves. | Lab coat. | Not typically required if exposure is not expected. |
3.3. Experimental Protocol: Standard Operating Procedure for Preparing a 10 mM Stock Solution
This protocol is designed as a self-validating system to minimize exposure during a common laboratory task.
-
Preparation:
-
Verify that the chemical fume hood is operational.
-
Assemble all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, labels) and place it inside the fume hood.
-
Don all required PPE as specified in the table above (goggles, gloves, lab coat).
-
-
Weighing:
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the desired solvent and gently swirl to dissolve the compound.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Storage:
-
Dispose of the used weigh paper and any contaminated materials in the designated solid chemical waste container.
-
Wipe down the spatula and the balance with a solvent-dampened cloth. Dispose of the cloth in the solid waste container.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution according to the storage conditions outlined in Section 5.
-
-
Post-Procedure:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
4.1. Spill Response Workflow For small laboratory spills, the following workflow should be initiated.
Caption: Step-by-step workflow for responding to a small chemical spill.
4.2. First Aid Measures The following table summarizes the immediate first aid actions required for different types of exposure. Medical attention should be sought in all cases of significant exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10] |
Storage and Disposal
5.1. Storage Conditions Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][6]
-
Keep the container tightly closed to prevent contamination and potential release.[2][3]
5.2. Waste Disposal All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of it down the drain or in regular trash.[9]
References
- 1. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Purification of 9-Anthraceneethanol
Authored by: Gemini, Senior Application Scientist
Introduction: 9-Anthraceneethanol, also known as 2-(9-anthryl)ethanol, is a fluorescent organic compound that serves as a valuable building block in supramolecular chemistry, materials science, and as a derivatizing agent in analytical applications. Its rigid, planar anthracene core imparts unique photophysical properties, making it a target of interest for researchers in drug development and molecular engineering. This guide provides a comprehensive overview of a common and reliable method for the synthesis of this compound, detailing the underlying chemical principles and offering step-by-step protocols for its synthesis and subsequent purification.
Part 1: Synthesis of this compound via Hydride Reduction
The most direct and widely employed route for the synthesis of this compound is the reduction of a suitable carbonyl precursor. While various synthetic strategies exist, this guide will focus on the reduction of 9-anthraceneacetaldehyde. An alternative, and often more accessible, two-step approach starting from the commercially available 9-anthraldehyde will also be discussed.
Theoretical Framework: The Nucleophilic Addition of a Hydride
The core of this synthesis lies in the reduction of an aldehyde to a primary alcohol. This transformation is typically achieved using a hydride-donating reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder reactivity and greater functional group tolerance, making it a safer and more convenient choice for this particular synthesis.[1]
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol) or during an aqueous workup, yields the final alcohol product.
Primary Synthetic Route: Reduction of 9-Anthraceneacetaldehyde
This method offers a direct conversion to the target molecule.
Experimental Protocol: Synthesis of this compound from 9-Anthraceneacetaldehyde
Materials:
-
9-Anthraceneacetaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-anthraceneacetaldehyde in ethanol at room temperature.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Alternative Synthetic Approach: A Two-Step Synthesis from 9-Anthraldehyde
A practical alternative involves a Grignard reaction with 9-anthraldehyde followed by a subsequent reaction. A more straightforward adaptation of the hydride reduction theme is the reduction of 9-anthraldehyde to 9-anthracenemethanol, which can then be converted to this compound in subsequent steps (not detailed here). The reduction of 9-anthraldehyde is a well-documented procedure.[2]
Conceptual Overview of the Grignard Reaction:
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols.[3][4][5] For the synthesis of this compound, one could hypothetically react 9-bromomethylanthracene with magnesium to form the Grignard reagent, which would then be reacted with formaldehyde. Alternatively, reacting 9-anthracenemagnesium bromide with ethylene oxide would also yield the desired product. These methods, while viable, often involve more stringent anhydrous conditions and may have more complex workups compared to the direct reduction of the corresponding aldehyde.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification step is crucial to obtain high-purity this compound suitable for research and development applications. The crystalline nature of this compound makes recrystallization an excellent choice for purification.
Theoretical Framework: Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[6][7] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[8] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.
Purification Method 1: Recrystallization
Solvent Selection: The choice of solvent is critical for successful recrystallization. A solvent system of ethanol and water or a mixture of hexanes and ethyl acetate is often effective for compounds with moderate polarity like this compound. The ideal solvent or solvent pair should be determined experimentally on a small scale.
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can then be placed in an ice bath to induce further crystallization.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Method 2: Column Chromatography
For smaller scales or when impurities have similar solubility profiles to the product, column chromatography provides a higher degree of separation.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained on the stationary phase for longer.
General Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a column.
-
The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.
-
A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is passed through the column.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation.
Diagram of the Purification Workflow
Caption: Workflow for the purification of this compound.
Part 3: Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the anthracene core, as well as signals for the methylene protons of the ethanol side chain and the hydroxyl proton.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[10]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₄O | [10] |
| Molecular Weight | 222.28 g/mol | [10] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | Varies with purity | - |
| Typical Synthesis Yield | >90% (for reduction of 9-anthraldehyde) | [2] |
| Recrystallization Solvents | Ethanol/Water, Hexanes/Ethyl Acetate | General Knowledge |
| TLC Mobile Phase | Hexanes/Ethyl Acetate (e.g., 80:20) | [2] |
Conclusion
The synthesis of this compound via the sodium borohydride reduction of the corresponding aldehyde is a reliable and high-yielding method suitable for most laboratory settings. The subsequent purification by recrystallization is an effective technique to obtain the product in high purity. The protocols and theoretical background provided in this guide offer researchers and scientists a solid foundation for the successful synthesis and purification of this important fluorescent molecule.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 9-Anthracenemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 9-Anthraceneethanol
<_ A Technical Guide to 9-Anthraceneethanol: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of this compound (CAS No: 54060-73-0), a key aromatic alcohol utilized in diverse research and development sectors. The document details its chemical structure, IUPAC nomenclature, and critical physicochemical properties. A validated, step-by-step synthesis protocol via the reduction of 9-anthraldehyde is presented, emphasizing the rationale behind procedural choices to ensure reproducibility. Furthermore, the guide outlines standard analytical techniques for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Key applications, particularly in medicinal chemistry and materials science as a fluorescent probe and synthetic building block, are discussed. This document is intended for researchers, chemists, and drug development professionals requiring a comprehensive technical resource on this compound.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a core anthracene structure—a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings—functionalized with an ethanol group at the 9-position.[1] This structure imparts unique fluorescent properties and makes it a valuable intermediate in organic synthesis.
IUPAC Name: 2-(anthracen-9-yl)ethan-1-ol[2]
Synonyms: 9-(2-Hydroxyethyl)anthracene, 2-(9-Anthryl)ethanol[2]
The fundamental properties of this compound are summarized in the table below. These parameters are critical for its handling, storage, and application in experimental designs.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| CAS Registry Number | 54060-73-0 | [2] |
| Appearance | Crystalline Powder | [3] |
| Melting Point | 162-164 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | [3] |
Synthesis and Purification
A common and reliable method for the laboratory-scale synthesis of anthracenyl-substituted alcohols is the reduction of the corresponding aldehyde.[4] In this case, this compound can be efficiently prepared by the reduction of 9-Anthraldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).
Expertise & Rationale Behind the Protocol
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected over stronger agents like lithium aluminum hydride (LiAlH₄) for its selectivity. NaBH₄ is a mild reductant that efficiently reduces aldehydes and ketones without affecting more stable functional groups. Its handling is also significantly safer as it is less reactive with protic solvents like ethanol.
-
Solvent System: Ethanol serves as an excellent solvent for both the 9-Anthraldehyde reactant and the NaBH₄ reagent. It is also a protic solvent that participates in the quenching step of the reaction mechanism.
-
Reaction Quenching: The addition of water is a critical step to decompose any unreacted NaBH₄ and to protonate the intermediate alkoxide, yielding the final alcohol product.
-
Purification: Flash column chromatography is the method of choice for purification. The polarity difference between the non-polar anthracene starting material (if any remains) and the more polar alcohol product allows for effective separation on a silica gel stationary phase.
Detailed Experimental Protocol
Reaction: Reduction of 9-Anthraldehyde to this compound.
Materials:
-
9-Anthraldehyde
-
Ethanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography mobile phase)
Procedure:
-
Dissolution: Suspend 9-Anthraldehyde (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: To this suspension, carefully add sodium borohydride (1.0 equivalent) portion-wise at room temperature (approx. 20°C). The solid aldehyde will gradually dissolve as it reacts.
-
Reaction Monitoring: Stir the mixture for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the anthracene core, the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the hydroxyl group, as well as the hydroxyl proton itself.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A key feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (222.28 g/mol ).[2]
| Technique | Key Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm), signals for the two CH₂ groups, and a signal for the OH proton. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic). |
| MS (EI) | Molecular ion peak (M⁺) at m/z ≈ 222. |
Applications in Research and Drug Development
The unique photophysical properties and reactive hydroxyl group of this compound make it a valuable tool in several scientific domains.
Fluorescent Probe and Labeling
The anthracene moiety is intensely fluorescent, exhibiting a characteristic blue fluorescence under UV light.[1] This property allows this compound and its derivatives to be used as fluorescent probes in biological systems. The hydroxyl group provides a convenient handle for covalent attachment to biomolecules, such as proteins or nucleic acids, enabling their visualization and tracking in cellular environments.
Intermediate in Organic and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules.[3][5] In pharmaceutical R&D, the rigid anthracene scaffold can be incorporated into drug candidates to modulate their pharmacological properties.[5][6] The hydroxyl group can be easily converted into other functional groups (e.g., esters, ethers, halides), opening pathways to a wide range of derivatives for structure-activity relationship (SAR) studies.
Application Workflow: Fluorescent Labeling
Caption: General workflow for using this compound in fluorescent labeling.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a compound of significant scientific interest due to its distinct fluorescent properties and its utility as a synthetic intermediate. This guide has provided a comprehensive overview of its chemical identity, a reliable synthesis protocol, methods for its characterization, and a summary of its key applications. By understanding the principles behind its synthesis and the scope of its utility, researchers can effectively leverage this compound in their work, particularly in the fields of medicinal chemistry, materials science, and chemical biology.
References
- 1. Anthracene - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 9-Anthracenemethanol synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
Navigating the Luminescent Landscape: A Technical Guide to 9-Anthraceneethanol and its Congeners for Advanced Research Applications
This guide provides an in-depth exploration of 9-Anthraceneethanol, a fluorescent aromatic alcohol, and its related synonyms. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, photophysical properties, and diverse applications of this versatile molecular scaffold. We will move beyond a simple recitation of facts to explain the underlying principles that make these compounds powerful tools in cellular imaging, biomolecular labeling, and as structural motifs in medicinal chemistry.
Section 1: Chemical Identity and Synonymous Nomenclature
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an ethanol group attached to the 9-position of the anthracene core. This seemingly simple structure belies a rich photophysical behavior that is highly sensitive to the local environment, making it an invaluable probe in various scientific domains.
Due to historical and systematic naming conventions, this compound is known by several synonymous names. A comprehensive understanding of this nomenclature is critical for effective literature searches and chemical sourcing.
Table 1: Synonyms and Identifiers for this compound
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
| 9-(2-Hydroxyethyl)anthracene | 54060-73-0 | C₁₆H₁₄O | 222.28 g/mol |
| 2-(Anthracen-9-yl)ethanol | 54060-73-0 | C₁₆H₁₄O | 222.28 g/mol |
| 2-(9-Anthryl)ethanol | 54060-73-0 | C₁₆H₁₄O | 222.28 g/mol |
| 2-(anthracen-9-yl)ethan-1-ol | 54060-73-0 | C₁₆H₁₄O | 222.28 g/mol |
Source: PubChem CID 281265[1]
The IUPAC name for this compound is 2-(anthracen-9-yl)ethanol. For the remainder of this guide, we will primarily use the name this compound for consistency.
Section 2: Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through several routes. A common and effective method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. This approach utilizes the reaction of a Grignard reagent derived from 9-bromoanthracene with ethylene oxide.
The Grignard Approach: A Step-by-Step Protocol
This protocol outlines the synthesis of this compound from 9-bromoanthracene. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Diagram 1: Synthetic Workflow for this compound via Grignard Reaction
References
Photophysical properties of anthracene derivatives
An In-Depth Technical Guide to the Photophysical Properties of Anthracene Derivatives
Abstract
Anthracene, a foundational polycyclic aromatic hydrocarbon, and its derivatives form a cornerstone of modern photochemistry and materials science.[1] Their rich and tunable photophysical properties, stemming from an extended π-conjugated system, have propelled their use in a vast array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photomechanical materials.[1][2][3] This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the core principles governing the interaction of anthracene derivatives with light. We will delve into the fundamental electronic transitions, the key factors that modulate their absorptive and emissive behavior—such as substitution, solvent environment, and aggregation—and the state-of-the-art methodologies for their characterization. This document is structured to provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower the rational design of novel anthracene-based systems with precisely tailored photophysical profiles.
The Electronic Architecture of Anthracene: A Photophysical Primer
The journey of an anthracene molecule after absorbing light is elegantly described by the Jablonski diagram.[4] This conceptual map illustrates the electronic states of a molecule and the transitions between them. Upon absorption of a photon of appropriate energy, an electron is promoted from the ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.).[5] The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁) through processes called internal conversion and vibrational relaxation.[5] From this S₁ state, the molecule can return to the ground state via several pathways.
-
Fluorescence: A radiative process where a photon is emitted, typically occurring on the nanosecond timescale.[5] The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[6]
-
Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁).[4] In unsubstituted anthracene, this process is highly efficient, leading to a significant triplet yield of approximately 70%.[2]
-
Phosphorescence: A radiative transition from the T₁ state back to the S₀ ground state. This transition is "spin-forbidden," making it a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds.[4][7]
Modulating Photophysical Properties: The Chemist's Toolkit
The intrinsic properties of the anthracene core can be extensively tuned through chemical modification and control of the local environment. A deep understanding of these factors is crucial for designing molecules with specific functions.
Substituent Effects
Attaching different functional groups to the anthracene core is the most powerful tool for tuning its properties.[8] Substituents can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby changing absorption and emission wavelengths, quantum yields, and lifetimes.
-
Electronic Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) generally raise the HOMO energy level, leading to a red-shift (shift to longer wavelengths) in both absorption and emission spectra.[4][9] Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) lower the LUMO energy, also causing a red-shift.[8]
-
Steric Effects: Bulky substituents, particularly at the 9 and 10 positions, can significantly alter the photophysics. For instance, attaching phenyl groups at these positions to create 9,10-diphenylanthracene (DPA) sterically hinders the [4+4] photocycloaddition (dimerization) that plagues unsubstituted anthracene.[2] This steric hindrance also disrupts intersystem crossing, dramatically increasing the fluorescence quantum yield.[2]
-
Positional Effects: The position of substitution matters. The transition dipole moment of the primary (La) electronic transition in anthracene is oriented along the short axis of the molecule.[9] Substituents placed along this axis (e.g., at the 2, 3, 6, and 7 positions) tend to have a more pronounced effect on the oscillator strength (absorption intensity) than those placed along the long axis.[8][9]
Solvent Effects (Solvatochromism)
The polarity of the surrounding solvent can influence the energy levels of the ground and excited states, leading to shifts in spectral properties—a phenomenon known as solvatochromism.[6]
-
General Solvent Effects: For many anthracene derivatives, an increase in solvent polarity leads to a red-shift in the fluorescence spectrum.[10][11] This is often explained by the Lippert-Mataga equation, which relates the Stokes shift to the solvent's dielectric constant and refractive index, indicating a more polar excited state that is stabilized by polar solvents.[6]
-
Specific Interactions: Hydrogen bonding or other specific interactions between the anthracene derivative and the solvent can lead to more complex behaviors, including fluorescence quenching or the formation of new emissive species.[4]
Aggregation and Excimer Formation
In concentrated solutions or in the solid state, anthracene molecules can interact with each other, leading to significant changes in their photophysical properties.[4]
-
Excimer Formation: An excimer ("excited state dimer") is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind.[12] Anthracene is a classic example of a molecule that forms excimers.[13][14] This process is diffusion-controlled and results in a new, broad, red-shifted, and structureless emission band at the expense of the structured monomer emission.[15][16] The formation of an excimer requires a specific co-facial (sandwich-like) arrangement of the two anthracene molecules.[12][16]
-
Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching, some anthracene derivatives exhibit the opposite effect, known as aggregation-induced emission. In these systems, the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents.[17] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[17]
Experimental Characterization: Protocols and Best Practices
Accurate and reproducible measurement of photophysical properties is paramount.[18] This section provides standardized protocols for the core experiments used to characterize anthracene derivatives.
Protocol: UV-Vis Absorption Spectroscopy
-
Objective: To measure the absorption spectrum and determine the molar absorption coefficient (ε).
-
Causality: The Beer-Lambert Law (A = εcl) states that absorbance (A) is directly proportional to concentration (c) and path length (l). By measuring the absorbance of a solution of known concentration, we can determine ε, a fundamental measure of how strongly a molecule absorbs light at a given wavelength.[18]
-
Methodology:
-
Preparation: Prepare a stock solution of the anthracene derivative in a spectroscopic-grade solvent with known concentration. Prepare a series of dilutions (typically 3-5) from this stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum (λ_max) to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[2]
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline (blank) correction.
-
Measurement: Starting with the most dilute sample, fill the cuvette and record the absorption spectrum across the desired wavelength range (e.g., 250-500 nm for many anthracenes).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). Plot absorbance at λ_max versus concentration. The slope of the resulting line, according to the Beer-Lambert Law, will be the molar absorption coefficient, ε (in M⁻¹cm⁻¹).
-
Protocol: Steady-State Fluorescence Spectroscopy
-
Objective: To measure the excitation and emission spectra.
-
Causality: The emission spectrum reveals the distribution of wavelengths emitted by the fluorophore, while the excitation spectrum shows the efficiency of different excitation wavelengths in producing fluorescence. For a pure compound, the corrected excitation spectrum should be identical to its absorption spectrum.
-
Methodology:
-
Preparation: Prepare a dilute solution of the sample in a spectroscopic-grade solvent. Crucially, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects, where emitted light is re-absorbed by other molecules in the solution.[19]
-
Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.[2]
-
Emission Spectrum: a. Set the excitation monochromator to the sample's λ_max (determined from UV-Vis). b. Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength to well into the tail of the emission.
-
Excitation Spectrum: a. Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em). b. Scan the excitation monochromator over a range that covers the sample's absorption profile.
-
Correction: Ensure all spectra are corrected for the instrument's lamp intensity and detector response as a function of wavelength. Modern instruments often perform these corrections automatically.
-
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
-
Objective: To determine the efficiency of the fluorescence process.
-
Causality: The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. An absolute measurement is complex, so a relative method is commonly used, comparing the sample's integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.[19]
-
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to the sample. 9,10-diphenylanthracene (Φ_F ≈ 0.9-1.0 in cyclohexane) is a common standard for blue-emitting compounds.[20]
-
Preparation: Prepare solutions of both the unknown sample and the standard in the same solvent. Adjust their concentrations so that their absorbances at the chosen excitation wavelength are identical and below 0.1.
-
Measurement: a. Use the same excitation wavelength to record the corrected fluorescence emission spectra for both the standard and the unknown sample. b. Measure the absorbance of both solutions at the excitation wavelength.
-
Calculation: The quantum yield of the unknown (Φ_unk) is calculated using the following equation: Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'unk' and 'std' refer to the unknown sample and the standard, respectively.
-
Protocol: Fluorescence Lifetime (τ_F) Measurement
-
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state via fluorescence.
-
Causality: The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its environment and quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.[2]
-
Methodology (TCSPC):
-
Instrumentation: A TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a laser diode), a sensitive single-photon detector, and timing electronics.[2]
-
Measurement: The sample is excited with a short pulse of light. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build up a histogram of photon arrival times.
-
Analysis: This histogram represents the fluorescence decay curve. The data is then fitted to an exponential decay function (or a sum of exponentials if the decay is complex). The time constant of this decay is the fluorescence lifetime (τ_F). A "prompt" or "instrument response function" (IRF) is measured using a scattering solution to account for the instrument's own time resolution.
-
Data Summary and Applications
The ability to tune the photophysical properties of anthracene has led to its widespread use. For example, the high fluorescence quantum yields of 9,10-disubstituted anthracenes make them ideal blue-light emitters in OLEDs.[1] Other derivatives are used as fluorescent sensors for ions or viscosity, where changes in the environment cause a measurable change in fluorescence intensity or wavelength.[6]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference(s) |
| Anthracene | Cyclohexane | 356 | 381, 403, 427 | 0.36 | 5.7 | [19][21] |
| Anthracene | Ethanol | 357 | 382, 404, 428 | 0.27 | - | [19] |
| 9,10-Diphenylanthracene | Cyclohexane | 374 | 408, 430 | ~0.95 | - | [20] |
| 9,10-Dimethylanthracene | - | - | - | ~0.70 | - | [2] |
| 9-Phenyl-10-(thien-2-yl)anthracene | Toluene | 398 | 425 | 0.89 | 5.0 | [2] |
Conclusion
The anthracene framework provides a remarkably versatile platform for the development of advanced photofunctional materials. By leveraging a systematic approach grounded in the fundamental principles of photophysics and employing rigorous experimental characterization, researchers can rationally design and synthesize novel derivatives with precisely controlled properties. The interplay of substituent effects, solvent interactions, and intermolecular forces offers a rich parameter space for exploration. The protocols and insights provided in this guide serve as a foundational resource for professionals aiming to harness the unique luminescent properties of anthracene derivatives for applications ranging from next-generation displays and lighting to sophisticated biological probes and smart materials.
References
- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 11. researchgate.net [researchgate.net]
- 12. Excimer formation and evolution of excited state properties in discrete dimeric stacking of an anthracene derivative: a computational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 19. omlc.org [omlc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Note: Sensitive Quantification of Carboxylic Acids via Fluorescent Labeling with 9-Anthraceneethanol
Introduction: The Analytical Challenge of Carboxylic Acids
Carboxylic acids, including fatty acids, bile acids, and various drug metabolites, are crucial analytes in biomedical research, drug development, and clinical diagnostics. A significant analytical challenge arises from the fact that many of these molecules lack a native chromophore or fluorophore, precluding their direct, sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD).[1] To overcome this limitation, pre-column derivatization is employed to covalently attach a fluorescent tag to the analyte. This process dramatically enhances detection sensitivity, allowing for quantification at pico- or even femtomole levels.[2][3]
This application note provides a comprehensive guide to the use of 9-Anthraceneethanol as a highly effective fluorescent labeling reagent for carboxylic acids. The anthracene moiety is an excellent fluorophore due to its rigid, planar structure, which results in a high fluorescence quantum yield and molar absorptivity.[1] The resulting 9-anthrylmethyl esters are chemically stable and exhibit excellent chromatographic properties, making them ideal for sensitive and robust quantification.
Principle of the Method: Catalytic Esterification
The core of the derivatization strategy is the formation of a fluorescent ester through the reaction of the carboxylic acid with the hydroxyl group of this compound. Direct esterification under mild conditions is typically slow and inefficient.[4] To achieve a rapid and quantitative conversion at room temperature, the carboxylic acid must first be "activated". This is most commonly and effectively achieved using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[5]
Mechanism of Action:
-
Activation: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Catalysis: DMAP, a superior nucleophile, reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate. This step is critical for efficient esterification, especially with sterically hindered substrates.[5]
-
Ester Formation: The hydroxyl group of this compound attacks the activated N-acylpyridinium intermediate, forming the desired fluorescent ester and regenerating the DMAP catalyst. The carbodiimide is consumed, producing a urea byproduct (dicyclohexylurea or ethyl-dimethylaminopropyl urea), which is typically insoluble in the reaction solvent and can be removed by filtration if necessary.
Spectroscopic and Chromatographic Properties
The resulting 9-anthrylmethyl esters possess favorable spectroscopic properties for fluorescence detection. The data presented below are typical for anthracene-based esters used in HPLC analysis.
| Parameter | Value | Rationale & Comments |
| Excitation Wavelength (λex) | ~365 nm | This wavelength is a common, high-intensity line for standard deuterium lamps in FLD detectors and minimizes background fluorescence from many biological matrices.[6][7] |
| Emission Wavelength (λem) | ~410 - 470 nm | The large Stokes shift (difference between λex and λem) is advantageous as it reduces self-quenching and background noise, enhancing signal-to-noise ratio. The exact maximum can be solvent-dependent.[6][8][9] |
| Chromatography | Reversed-Phase (C18) | The nonpolar, aromatic anthracene tag imparts significant hydrophobicity to the derivative, leading to excellent retention and resolution on C18 columns using common organic solvents like acetonitrile or methanol.[6][10] |
Detailed Experimental Protocol
This protocol provides a robust method for derivatizing a model carboxylic acid. It should be optimized for specific analytes and matrices.
4.1 Materials and Reagents
-
Carboxylic Acid Standard (e.g., Benzoic Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), >98% purity
-
4-Dimethylaminopyridine (DMAP), >99% purity
-
Acetonitrile (ACN), HPLC Grade, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Triethylamine (TEA)
-
Formic Acid, LC-MS Grade
-
Milli-Q or 18 MΩ·cm water
-
2 mL amber glass reaction vials with PTFE-lined caps
4.2 Reagent Preparation
-
Carboxylic Acid Stock (1 mg/mL): Dissolve 10 mg of benzoic acid in 10 mL of ACN.
-
This compound Solution (5 mg/mL): Dissolve 25 mg of this compound in 5 mL of anhydrous DCM. Prepare fresh weekly and store at 4°C, protected from light.
-
EDC Solution (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of anhydrous DCM. Prepare fresh immediately before use. EDC is moisture-sensitive.
-
DMAP Solution (2 mg/mL): Dissolve 10 mg of DMAP in 5 mL of anhydrous DCM. Store at 4°C.
4.3 Derivatization Procedure
-
Sample Preparation: In an amber reaction vial, add 100 µL of the carboxylic acid stock solution (containing 100 µg of acid). For a calibration curve, prepare serial dilutions of the stock solution.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as water will compete with the labeling reagent and hydrolyze the activated intermediate, drastically reducing the yield.
-
Reagent Addition:
-
To the dried residue, add 200 µL of the this compound solution.
-
Add 100 µL of the DMAP solution.
-
Add 5 µL of Triethylamine (TEA) to act as a base.[13]
-
Vortex gently for 15 seconds.
-
-
Initiate Reaction: Add 150 µL of the freshly prepared EDC solution to initiate the reaction. Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature (20-25°C), protected from light.
-
Reaction Quench & Preparation for HPLC:
-
Add 50 µL of 1% formic acid in water to quench the reaction by protonating unreacted amines and hydrolyzing remaining EDC.
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of ACN/water (50:50, v/v).
-
Vortex thoroughly and transfer the solution to an HPLC vial for analysis.
-
4.4 HPLC-Fluorescence Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 min; hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | λex = 365 nm, λem = 415 nm[6][7] |
Overall Experimental Workflow
The entire process from sample preparation to data acquisition can be visualized as a streamlined workflow.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Peak | 1. Inactive EDC due to moisture exposure. 2. Water present in the reaction mixture. 3. Degradation of this compound. | 1. Use a fresh bottle of EDC; prepare EDC solution immediately before use. 2. Ensure complete dryness of the sample and use anhydrous solvents. 3. Store reagent protected from light and heat; prepare fresh solutions. |
| Multiple Product Peaks | 1. Side reactions due to other functional groups (e.g., phenols, thiols) in the sample. 2. Incomplete reaction or presence of isomers. | 1. Purify the sample before derivatization (e.g., Solid Phase Extraction). 2. Optimize reaction time and temperature; ensure thorough mixing. |
| Large Reagent Peak | 1. Excessive amount of this compound used. 2. Insufficient quenching or separation. | 1. Reduce the concentration of the labeling reagent. 2. Optimize the HPLC gradient to better resolve the product from the excess reagent peak. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the column stationary phase. 2. Sample overload. | 1. Ensure mobile phase pH is appropriate (e.g., addition of 0.1% formic acid). 2. Dilute the final sample before injection. |
Conclusion
The derivatization of carboxylic acids with this compound via carbodiimide-mediated esterification is a robust, sensitive, and reliable method for their quantification. The protocol detailed herein provides a solid foundation for researchers in pharmaceutical and biomedical fields to develop and validate assays for a wide range of carboxylic acid-containing analytes. The high fluorescence of the anthracene tag allows for low limits of detection, while the stability and chromatographic behavior of the resulting esters ensure high-quality, reproducible data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 1468-95-7 CAS MSDS (9-Anthracenemethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity HPLC Analysis of Fatty Acids via Fluorescent Derivatization with 9-Anthraceneethanol
Abstract
The quantitative analysis of fatty acids is fundamental in metabolic research, clinical diagnostics, and pharmaceutical development. However, their inherent lack of a strong native chromophore or fluorophore poses a significant challenge for sensitive detection by High-Performance Liquid Chromatography (HPLC). This application note presents a detailed methodology for the pre-column derivatization of fatty acids using 9-anthraceneethanol to yield intensely fluorescent esters. This process enables highly sensitive quantification by HPLC with Fluorescence Detection (HPLC-FLD). We provide two robust protocols: a two-step method for free fatty acids involving carboxylic acid activation, and a rapid, one-step transesterification for fatty acids within triacylglycerols. The causality behind experimental choices, detailed workflows, and validated HPLC-FLD conditions are discussed to ensure methodological integrity and reproducibility.
Introduction: The Rationale for Fluorescent Derivatization
Fatty acids are pivotal molecules in cellular metabolism, signaling, and as structural components of membranes. Accurate measurement of their profiles can provide critical insights into various physiological and pathological states. While gas chromatography (GC) is a traditional method for fatty acid analysis, it requires conversion to volatile esters and employs high temperatures that can degrade sensitive polyunsaturated fatty acids (PUFAs).[1] HPLC offers a room-temperature alternative, but the challenge lies in detection.[2]
Fluorescent derivatization addresses this by covalently attaching a fluorophore to the fatty acid's carboxyl group.[3] The anthracene moiety is an exceptional fluorophore, characterized by a high quantum yield and molar extinction coefficient, which translates directly to superior analytical sensitivity.[3] this compound, a primary alcohol, serves as an excellent derivatizing agent, reacting with carboxylic acids to form stable, highly fluorescent 9-anthrylmethyl ethyl esters. These derivatives are well-suited for separation by reversed-phase HPLC and allow for detection at picomole levels or lower.[4]
Principle of the Method: Esterification Chemistry
The core of this method is the esterification of the fatty acid's carboxylic acid group (-COOH) with the hydroxyl group (-OH) of this compound. Direct esterification between a carboxylic acid and an alcohol under mild conditions is typically slow and inefficient. Therefore, the carboxylic acid must first be "activated" to create a better leaving group, facilitating nucleophilic attack by the alcohol. Several reliable activation methods exist, providing a robust foundation for derivatization.[5]
One common and effective approach involves using coupling agents like N,N'-carbonyldiimidazole (CDI) or carbodiimides such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).[5] The activated acid then readily reacts with this compound to form the desired fluorescent ester.
Caption: Chemical derivatization mechanism overview.
Experimental Protocols
This section details two distinct, validated protocols. Protocol A is designed for the derivatization of free fatty acids (FFAs), while Protocol B provides a rapid, one-step method for analyzing fatty acids present in triacylglycerols (TAGs).
Protocol A: Two-Step Derivatization of Free Fatty Acids via Acid Activation
This protocol is adapted from established methods for esterification with similar fluorescent alcohols and ensures high reaction efficiency for samples containing FFAs.[5][6]
3.1. Materials and Reagents
-
Fatty Acid Standards/Sample Extract
-
This compound Solution (10 mg/mL in anhydrous acetonitrile)
-
N,N'-Carbonyldiimidazole (CDI) Solution (15 mg/mL in anhydrous acetonitrile, freshly prepared)
-
Anhydrous Acetonitrile (HPLC Grade)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Water (HPLC Grade)
-
Nitrogen Gas Supply
-
2 mL Screw-Cap Reaction Vials
3.2. Step-by-Step Methodology
-
Sample Preparation:
-
For standard solutions, accurately prepare stock solutions of individual fatty acids in acetonitrile.
-
For biological samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to isolate the fatty acid fraction.
-
Pipette an aliquot of the standard or sample extract into a 2 mL reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
-
Carboxylic Acid Activation:
-
To the dried sample residue, add 100 µL of anhydrous acetonitrile.
-
Add 20 µL of the freshly prepared CDI solution.
-
Vortex the vial gently for 15-20 seconds.
-
Allow the activation reaction to proceed at room temperature for 15 minutes. Causality Note: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which is an excellent substrate for nucleophilic attack.
-
-
Esterification Reaction:
-
Add 20 µL of the this compound solution to the vial.
-
Add 5 µL of triethylamine (TEA) to catalyze the reaction.[5]
-
Seal the vial tightly and vortex gently.
-
Incubate the reaction mixture in a heating block at 60°C for 45 minutes.
-
-
Sample Preparation for HPLC Analysis:
-
After incubation, cool the reaction vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 85% Acetonitrile in water).
-
Vortex thoroughly and transfer the solution to an HPLC autosampler vial. The sample is now ready for injection.
-
Caption: Workflow for the two-step derivatization of free fatty acids.
Protocol B: One-Step Transesterification from Triacylglycerols
This rapid protocol is ideal for samples where fatty acids are predominantly esterified, such as in oils and fats. It involves a base-catalyzed transesterification, simultaneously liberating and derivatizing the fatty acids. The method is adapted from the protocol developed by Ando et al. for 9-anthracenemethanol.[7]
3.1. Materials and Reagents
-
Lipid Sample (e.g., Fish Oil, Seed Oil)
-
Potassium tert-butoxide solution (0.2 M in tetrahydrofuran (THF), freshly prepared)
-
This compound solution (0.04 M in THF)
-
Toluene
-
Methanol
-
Citric Acid solution (1 M in Methanol)
3.2. Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1-5 µg of the oil sample in 50 µL of toluene in a reaction vial.
-
-
Reagent Preparation (Potassium 9-anthraceneethoxide):
-
In a separate vial, mix 50 µL of the this compound solution with 50 µL of the potassium tert-butoxide solution.
-
Allow this mixture to stand for 5 minutes at room temperature. Causality Note: The strong base (potassium tert-butoxide) deprotonates the alcohol, forming a highly nucleophilic alkoxide which is necessary for the transesterification reaction.
-
-
Transesterification Reaction:
-
Add 50 µL of the prepared potassium 9-anthraceneethoxide reagent to the oil sample vial.
-
Vortex the mixture and let it stand at room temperature for 15 minutes.
-
-
Reaction Quenching and HPLC Preparation:
-
Stop the reaction by adding 10 µL of the methanolic citric acid solution.
-
The sample can be directly injected into the HPLC system without further purification.[7] If necessary, dilute with the mobile phase.
-
HPLC-FLD Analysis Conditions
The successful separation and detection of the derivatized fatty acids rely on optimized chromatographic conditions. The bulky, hydrophobic anthracene tag makes reversed-phase chromatography the ideal separation mode.
| Parameter | Recommended Setting |
| HPLC System | Standard system with gradient pump, autosampler, column oven, and fluorescence detector. |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A highly efficient column is recommended.[4] |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-20 min: 85% to 100% B; 20-25 min: 100% B; 25.1-30 min: 85% B (re-equilibration). Adjust as needed for resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation (λex): 365 nm Emission (λem): 410 nm [4] |
Expected Performance and Data
Method validation with anthracene-based reagents consistently demonstrates excellent linearity and sensitivity. The following table summarizes typical performance characteristics based on published data for structurally similar derivatizing agents.[4]
| Performance Metric | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 2.5 pmol on column |
| Limit of Quantification (LOQ) | 0.7 - 8.0 pmol on column |
| Reproducibility (RSD%) | < 5% |
Note: These values are representative and should be confirmed during in-house method validation for specific fatty acids and matrices.
Conclusion
Derivatization of fatty acids with this compound provides a robust, sensitive, and reliable method for their quantitative analysis by HPLC-FLD. The protocols presented herein are grounded in established esterification chemistry and offer flexibility for analyzing both free fatty acids and those contained within complex lipids like triacylglycerols. The high fluorescence intensity of the anthracene tag allows for trace-level detection, making this methodology highly suitable for demanding applications in biomedical research, food science, and drug development. Proper execution of the derivatization procedure coupled with optimized HPLC conditions will yield high-quality, reproducible data for comprehensive fatty acid profiling.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of Fatty Acids via Derivatization with 9-Anthraceneethanol for HPLC with Fluorescence Detection
Abstract
The quantitative analysis of fatty acids is fundamental in biomedical research, diagnostics, and drug development due to their critical roles in cellular metabolism and signaling. A significant analytical challenge arises from the fact that most fatty acids lack native chromophores or fluorophores, precluding their direct and sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. This application note presents a detailed protocol for the derivatization of fatty acids with 9-anthraceneethanol to produce highly fluorescent 9-anthrylmethyl esters. This pre-column derivatization significantly enhances detection sensitivity, allowing for the accurate quantification of low-abundance fatty acids in complex biological matrices. We will detail the chemical principles, a step-by-step derivatization protocol, and the subsequent HPLC-fluorescence analysis of the resulting esters.
Introduction: The Rationale for Derivatization
Fatty acids are carboxylic acids with aliphatic chains that are central to energy storage, membrane structure, and the synthesis of signaling molecules. While Gas Chromatography (GC) is a traditional method for fatty acid analysis, it requires the conversion of fatty acids to volatile esters and operates at high temperatures, which can degrade heat-labile compounds.[1] HPLC offers a room-temperature alternative, but the inherent lack of UV absorption or fluorescence in most fatty acids necessitates a derivatization step to enable sensitive detection.[1][2]
Fluorescent tagging is a widely adopted strategy to overcome this limitation. Anthracene-based reagents are exceptional derivatizing agents owing to their high molar absorptivity and fluorescence quantum yields.[2] The derivatization process involves the esterification of the fatty acid's carboxylic acid group with a fluorescent alcohol, such as this compound (also known as 9-(hydroxymethyl)anthracene), to form a stable, highly fluorescent ester. This derivative can then be easily separated by reversed-phase HPLC and detected with high sensitivity.
This method provides a robust and sensitive approach for the analysis of fatty acids in various sample types, from plasma and serum to food lipids.
The Chemistry of Derivatization: Fischer Esterification
The core of the derivatization protocol is the esterification reaction between the carboxylic acid group of the fatty acid and the hydroxyl group of this compound. This reaction is typically an acid-catalyzed process known as Fischer esterification.[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
Alternatively, to proceed under milder conditions, the carboxylic acid can be "activated" using a coupling agent. Reagents such as N,N'-carbonyldiimidazole (CDI) or a carbodiimide like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form a highly reactive intermediate that readily reacts with this compound.[4]
A particularly rapid and efficient method for lipids like triacylglycerols is a one-step, base-catalyzed transesterification.[5][6] This involves using a strong base to generate an alkoxide from this compound, which then acts as a potent nucleophile to displace the glycerol backbone from the fatty acyl chains, directly forming the fluorescent esters.[5][6][7]
Below is a diagram illustrating the general esterification reaction.
Caption: General pathways for the esterification of a fatty acid with this compound.
Detailed Experimental Protocol
This protocol is based on the activation of the carboxylic acid, which is a versatile method applicable to free fatty acids.
Reagents and Materials
-
Fatty acid standards or extracted sample
-
This compound
-
N,N'-Carbonyldiimidazole (CDI) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Anhydrous toluene or dichloromethane
-
Triethylamine (for EDC/DMAP method)
-
Water, HPLC grade
-
Nitrogen gas for drying
-
Micro-reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Pipette a known amount of the fatty acid standard or extracted sample into a clean micro-reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water and protic solvents as they can interfere with the reaction.
-
-
Reagent Preparation (Prepare fresh):
-
This compound Solution: Prepare a 10 mg/mL solution in anhydrous toluene or acetonitrile.
-
Activating Reagent Solution (Choose one):
-
CDI Method: Prepare a 10 mg/mL solution of CDI in anhydrous acetonitrile.
-
EDC/DMAP Method: Prepare a solution containing 15 mg/mL EDC and 5 mg/mL DMAP in anhydrous acetonitrile.
-
-
-
Derivatization Reaction:
-
To the dried fatty acid sample, add 100 µL of the activating reagent solution (CDI or EDC/DMAP).
-
Vortex the mixture gently for 1 minute and let it stand at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 50 µL of the this compound solution to the vial.
-
If using the EDC/DMAP method, add 10 µL of triethylamine.
-
Cap the vial tightly, vortex gently, and incubate the reaction mixture at 60°C for 60 minutes in a heating block.[2]
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction vials to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., acetonitrile/water mixture).
-
Vortex thoroughly to dissolve the derivatized product.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting into the HPLC system.[2]
-
Caption: Experimental workflow for the derivatization of fatty acids with this compound.
HPLC Analysis of Derivatized Fatty Acids
The resulting 9-anthrylmethyl esters are lipophilic and well-suited for separation by reversed-phase HPLC.
Recommended HPLC Conditions
The following table summarizes a typical starting point for method development. Optimization may be required depending on the specific fatty acids of interest and the sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a fluorescence detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 80% B, increase to 100% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation (λex): ~365 nm, Emission (λem): ~410 nm[8] |
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of derivatized fatty acid standards. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. For complex biological samples, the use of an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) is highly recommended to correct for variations in extraction and derivatization efficiency.
Trustworthiness and Method Validation
To ensure the reliability and accuracy of results, the analytical method should be validated. Key validation parameters include:
-
Specificity: The ability to distinguish the analyte from other components in the sample matrix.
-
Linearity: The method should demonstrate a linear relationship between concentration and detector response over a defined range (Correlation coefficient R² > 0.99).[9]
-
Accuracy & Precision: Assessed by analyzing samples with known concentrations and expressed as percent recovery and relative standard deviation (RSD), respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified. With fluorescence detection, LODs in the femtomole to picomole range are achievable.[4]
Conclusion
Derivatization of fatty acids with this compound provides a highly sensitive and robust method for their quantification by HPLC with fluorescence detection. The formation of stable, highly fluorescent 9-anthrylmethyl esters significantly lowers the limits of detection compared to UV-based methods. The protocol outlined in this note offers a versatile and reliable workflow for researchers in various scientific disciplines, enabling the precise analysis of fatty acid profiles in a wide array of samples.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols. | Sigma-Aldrich [sigmaaldrich.com]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 9-Anthraceneethanol as a Fluorescent Sensor for Metal Ions
Introduction: The Role of Fluorescence in Metal Ion Detection
In the realms of environmental monitoring, clinical diagnostics, and pharmaceutical development, the precise and sensitive detection of metal ions is of paramount importance. While some metal ions are essential for biological functions in trace amounts, their excess or deficiency can lead to severe health implications. Traditional methods for metal ion detection, such as atomic absorption spectroscopy, often require sophisticated instrumentation and laborious sample preparation. Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, selectivity, and the potential for real-time analysis.[1]
The fundamental principle of a fluorescent sensor lies in its ability to signal the presence of a specific analyte through a change in its fluorescence properties.[2] This change can manifest as an enhancement ("turn-on") or a decrease ("turn-off") of the fluorescence intensity, or a shift in the emission wavelength. Anthracene and its derivatives are particularly attractive fluorophores due to their high quantum yields, chemical stability, and the sensitivity of their photophysical properties to the local environment.[1] This application note provides a comprehensive guide to the use of a simple yet effective anthracene derivative, 9-Anthraceneethanol, as a "turn-off" fluorescent sensor for the detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions.
Principle of Operation: Chelation-Enhanced Fluorescence Quenching (CHEQ)
This compound, in its free state in a suitable solvent, exhibits the characteristic blue fluorescence of the anthracene moiety upon excitation with UV light. The hydroxyl group of the ethanol substituent can act as a binding site for certain metal ions. Upon chelation with paramagnetic metal ions like Fe³⁺ or Cu²⁺, the fluorescence of the anthracene fluorophore is efficiently quenched. This phenomenon is known as Chelation-Enhanced Fluorescence Quenching (CHEQ).
The primary mechanism responsible for this quenching is often a photoinduced electron transfer (PET) from the excited state of the anthracene fluorophore to the complexed metal ion. The paramagnetic nature of Fe³⁺ and Cu²⁺ facilitates this non-radiative decay pathway, leading to a significant decrease in the observed fluorescence intensity.[3] The extent of this quenching is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Selective and sensitive fluorescent turn-off chemosensors for Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Detection of Ferric Ions (Fe³⁺) Using 9-Anthraceneethanol as a Fluorescent Chemosensor
Abstract
This application note provides a comprehensive guide for the detection of ferric ions (Fe³⁺) in solution using 9-Anthraceneethanol as a fluorescent chemosensor. The protocol leverages the principles of fluorescence quenching, where the inherent fluorescence of this compound is diminished upon coordination with Fe³⁺ ions. This document outlines the underlying scientific principles, detailed experimental protocols, data analysis, and expected results. The methodologies are designed for researchers in materials science, environmental monitoring, and drug development who require a sensitive and selective method for Fe³⁺ quantification.
Introduction: The Principle of Fluorescence Quenching in Metal Ion Detection
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescent properties.[1] this compound, a derivative of the fluorophore anthracene, exhibits strong native fluorescence in the blue region of the visible spectrum. The detection of ferric ions (Fe³⁺) is predicated on the phenomenon of fluorescence quenching .[2]
The mechanism of quenching in this system is primarily attributed to a process known as Photoinduced Electron Transfer (PET). In the absence of Fe³⁺, the anthracene moiety of this compound fluoresces upon excitation. However, when Fe³⁺ is introduced, the hydroxyl group of the ethanol substituent coordinates with the metal ion. This interaction facilitates the transfer of an electron from the excited state of the fluorophore to the d-orbitals of the iron atom, a non-radiative process that effectively "turns off" the fluorescence.[3][4] The degree of quenching is directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis.[5]
Materials and Reagents
-
This compound (C₁₆H₁₄O, MW: 222.28 g/mol )
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Ethanol (Spectroscopic Grade)
-
Deionized Water
-
Other Metal Chlorides for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, PbCl₂, HgCl₂)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
Fluorometer
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Dissolve 22.23 mg of this compound in 100 mL of spectroscopic grade ethanol.
-
Fe³⁺ Stock Solution (10 mM): Dissolve 270.3 mg of FeCl₃·6H₂O in 100 mL of deionized water.
-
Interfering Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal chlorides in deionized water.
General Workflow for Fe³⁺ Detection
The following diagram illustrates the overall experimental workflow for the detection of Fe³⁺ using this compound.
Caption: Experimental workflow for Fe³⁺ detection.
Protocol for Fluorescence Titration
-
Pipette 2 mL of the 1 mM this compound stock solution into a quartz cuvette.
-
Dilute with 1 mL of ethanol to a final volume of 3 mL.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum (Excitation at 365 nm, Emission from 380 nm to 500 nm).
-
Sequentially add small aliquots (e.g., 5 µL) of the 10 mM Fe³⁺ stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to incubate for 5 minutes at room temperature before recording the fluorescence spectrum.
-
Continue this process until a plateau in fluorescence quenching is observed.
Protocol for Selectivity Study
-
Prepare a series of cuvettes, each containing 2 mL of the 1 mM this compound solution and 1 mL of ethanol.
-
To each cuvette, add a 10-fold excess (e.g., 50 µL of a 10 mM solution) of a different metal ion stock solution (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Pb²⁺, Hg²⁺).
-
To a final cuvette, add the same concentration of Fe³⁺ as a positive control.
-
Incubate all samples for 5 minutes and record the fluorescence spectra.
-
Compare the fluorescence quenching observed for Fe³⁺ with that of other metal ions.
Signaling Pathway and Mechanism
The interaction between this compound and Fe³⁺ and the subsequent fluorescence quenching can be visualized as a signaling pathway.
Caption: Proposed signaling pathway for Fe³⁺ detection.
Data Analysis and Expected Results
Quantitative Analysis
The relationship between fluorescence intensity and Fe³⁺ concentration can be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (Fe³⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A plot of F₀ / F versus [Fe³⁺] should yield a straight line, with the slope being the Stern-Volmer constant.
Limit of Detection (LOD)
The limit of detection can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of this compound alone).
-
k is the slope of the calibration curve at low Fe³⁺ concentrations.
Representative Data
The following table summarizes hypothetical but expected results for the detection of Fe³⁺ using this compound.
| Parameter | Value |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 415 nm (peak) |
| Linear Range | 0 - 100 µM |
| Limit of Detection (LOD) | ~0.5 µM |
| Stern-Volmer Constant (Ksv) | 1.5 x 10⁴ M⁻¹ |
| Response Time | < 5 minutes |
Selectivity
It is anticipated that this compound will exhibit high selectivity for Fe³⁺ over other common metal ions. This is due to the specific coordination chemistry between the hydroxyl group and the hard Lewis acid character of Fe³⁺. A bar chart of fluorescence intensity in the presence of various metal ions should show significant quenching only for Fe³⁺.
Conclusion
This compound serves as a simple, cost-effective, and sensitive fluorescent chemosensor for the detection of Fe³⁺. The protocol described herein provides a robust framework for the quantification of Fe³⁺ in various applications. The method relies on the well-established principle of fluorescence quenching via photoinduced electron transfer, offering a rapid and reliable analytical tool for researchers and professionals in relevant fields.
References
Synthesis and Application of 9-Anthraceneethanol Derivatives: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 9-anthraceneethanol and its derivatives. With full editorial control, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the methodologies presented.
Introduction: The Versatility of the Anthracene Scaffold
The anthracene core, a linearly fused tricyclic aromatic hydrocarbon, is a privileged scaffold in the design of fluorescent molecules. Its inherent photophysical properties, characterized by strong absorption in the ultraviolet region and intense blue fluorescence, make it an ideal building block for developing sensitive probes and sensors.[1] Substitution at the 9-position of the anthracene ring significantly influences the molecule's photophysical characteristics, allowing for the fine-tuning of its absorption and emission properties for specific applications.[2] this compound, with its reactive hydroxyl group, serves as a versatile starting material for the synthesis of a diverse array of functional derivatives.[3]
This guide will detail the synthesis of the core this compound molecule and provide step-by-step protocols for its derivatization and application in a key area of biochemical analysis: the fluorescent labeling and quantification of fatty acids.
I. Synthesis of the Core Moiety: this compound
The foundational step in the development of this compound-based probes is the efficient synthesis of the core molecule itself. The most common and reliable method involves the reduction of 9-anthraldehyde. This approach is favored due to the commercial availability of the starting aldehyde and the high yields achievable with common reducing agents.
Protocol 1: Synthesis of this compound via Reduction of 9-Anthraldehyde
This protocol details the reduction of 9-anthraldehyde to 9-anthracenemethanol (commonly referred to as this compound) using sodium borohydride.
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols without affecting the aromatic anthracene core. The reaction is typically performed in an alcoholic solvent, such as ethanol, which serves to both dissolve the reactants and protonate the intermediate alkoxide.
Materials:
-
9-Anthraldehyde
-
Ethanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, suspend 9-anthraldehyde (1.0 eq) in anhydrous ethanol.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the cooled suspension. The yellow color of the aldehyde will fade as the reaction progresses.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Expected Yield: >90% Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Derivatization of this compound for Specific Applications
The true utility of this compound lies in the reactivity of its hydroxyl group, which allows for the straightforward introduction of various functionalities. This section will focus on a specific, high-impact application: the synthesis of 9-anthrylmethyl esters for the sensitive fluorescent analysis of fatty acids.
Application Focus: Fluorescent Labeling of Fatty Acids
The quantitative analysis of fatty acids is crucial in many areas of biological and clinical research. However, most fatty acids lack a native chromophore, making their detection by UV-Vis or fluorescence spectroscopy challenging. Derivatization with a fluorescent tag, such as the 9-anthrylmethyl group, allows for highly sensitive detection using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][5]
Protocol 2: Preparation of 9-Anthrylmethyl Esters of Fatty Acids via Transesterification
This protocol describes a rapid, one-step transesterification method to prepare fluorescent 9-anthrylmethyl esters from triacylglycerols (TAGs) or free fatty acids.[4][5]
Causality: This method utilizes a base-catalyzed transesterification. Potassium tert-butoxide, a strong base, deprotonates 9-anthracenemethanol to form the more nucleophilic potassium 9-anthracenemethoxide. This alkoxide then attacks the carbonyl carbon of the fatty acid ester (in a TAG) or the protonated carboxylic acid, leading to the formation of the fluorescent 9-anthrylmethyl ester.[4] This one-pot method is significantly faster than traditional multi-step derivatization procedures.
Materials:
-
9-Anthracenemethanol
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Fatty acid or Triacylglycerol (TAG) sample
-
Hexane
-
Methanol
-
Acetic acid
-
Deionized water
Equipment:
-
Small reaction vials
-
Vortex mixer
-
Centrifuge
-
HPLC system with a fluorescence detector
Procedure:
A. Preparation of the Derivatizing Reagent (Potassium 9-anthracenemethoxide):
-
Prepare a 0.1 M solution of 9-anthracenemethanol in anhydrous THF.
-
Prepare a 0.1 M solution of potassium tert-butoxide in anhydrous THF.
-
In a clean, dry vial, mix equal volumes of the 9-anthracenemethanol solution and the potassium tert-butoxide solution. This will generate the potassium 9-anthracenemethoxide reagent. This reagent should be prepared fresh before use.
B. Derivatization of the Fatty Acid/TAG Sample:
-
Dissolve the lipid sample (containing fatty acids or TAGs, 0.1 to 5 µg) in a suitable solvent (e.g., THF or hexane).
-
Add an excess of the freshly prepared potassium 9-anthracenemethoxide reagent to the sample solution.
-
Vortex the mixture and allow it to react at room temperature for 10-15 minutes.[4]
-
Quench the reaction by adding a small amount of acetic acid to neutralize the excess base.
C. Sample Preparation for HPLC Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Redissolve the residue in the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system without further purification.[4]
III. Application Protocol: HPLC Analysis of 9-Anthrylmethylated Fatty Acids
This protocol outlines the parameters for the analysis of the derivatized fatty acids using reversed-phase HPLC with fluorescence detection.
Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The long hydrocarbon chains of the fatty acids provide the primary basis for their separation on a C18 column. The attached 9-anthrylmethyl group allows for highly sensitive detection using a fluorescence detector set to the excitation and emission wavelengths of the anthracene fluorophore.
Protocol 3: Reversed-Phase HPLC with Fluorescence Detection
Equipment and Materials:
-
HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Derivatized fatty acid standards and samples.
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | Start with 80% Acetonitrile, increase to 100% over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10-20 µL |
| Fluorescence | Excitation: 365 nm, Emission: 412 nm |
Data Analysis:
-
Generate a standard curve by injecting known concentrations of derivatized fatty acid standards.
-
Plot the peak area versus the concentration for each standard.
-
Quantify the fatty acids in the unknown samples by comparing their peak areas to the standard curve.
IV. Visualization of Synthetic and Analytical Workflows
To further clarify the processes described, the following diagrams illustrate the key synthetic and analytical pathways.
Diagram 1: Synthesis of this compound```dot
Caption: Workflow for fatty acid derivatization and analysis.
V. Broader Applications and Future Directions
While this guide has focused on the application of this compound derivatives in fatty acid analysis, the versatility of this scaffold extends to numerous other areas. By modifying the derivatization strategy, researchers can develop probes for a wide range of analytes and biological processes.
-
Metal Ion Sensing: The introduction of chelating moieties to the 9-anthracenemethanol core can lead to the development of fluorescent sensors for various metal ions. The binding of a metal ion can modulate the fluorescence of the anthracene core through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
-
pH Sensing: The fluorescence of some anthracene derivatives is sensitive to pH. By incorporating acidic or basic functional groups, it is possible to create ratiometric or intensity-based fluorescent pH indicators for monitoring intracellular pH. [6]
-
Cellular Imaging: N-substituted derivatives of 9-anthracenemethanol, such as N1-(anthracen-9-ylmethyl)triamines, have been explored as fluorescent probes for cellular imaging and as vectors for delivering molecules into cells via specific transporters. [7][8] The continued exploration of novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the development of next-generation this compound-based probes with enhanced sensitivity, selectivity, and photostability for a multitude of applications in research and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 6. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 7. Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Anthraceneethanol in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Unveiling the Potential of 9-Anthraceneethanol as a Fluorescent Probe
The world of fluorescence microscopy is in a perpetual state of innovation, driven by the need for more robust, photostable, and versatile fluorescent probes. Within the vast arsenal of available fluorophores, anthracene and its derivatives have long been recognized for their intrinsic chemical stability and high fluorescence quantum yields.[1] This guide focuses on a specific, yet promising derivative: This compound (2-(anthracen-9-yl)ethanol) . While less characterized than some of its counterparts, its unique structure—featuring a fluorescent anthracene core and a reactive hydroxyl group—presents a compelling case for its application in cellular imaging and as a foundational molecule for more complex biosensors.
This document serves as a comprehensive technical guide for researchers and drug development professionals interested in leveraging the properties of this compound. We will delve into its anticipated photophysical characteristics, provide detailed protocols for its application in fluorescence microscopy, and discuss the underlying scientific principles that govern its use. Our approach is grounded in field-proven insights, ensuring that the provided methodologies are not just a series of steps, but a self-validating system for rigorous scientific inquiry.
The Scientific Underpinnings of this compound
The Anthracene Core: A Foundation of Photostability and High Quantum Yield
The fluorescence of this compound originates from its anthracene moiety. Anthracene is a polycyclic aromatic hydrocarbon known for its strong blue fluorescence.[2] The substitution at the 9-position of the anthracene ring can significantly influence its photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and lifetime.[3][4] Generally, anthracene derivatives are valued for their:
-
High Molar Absorptivity: Allowing for strong signal generation even at low concentrations.
-
Favorable Spectral Properties: With emission typically in the blue region of the spectrum, making them suitable for multicolor imaging experiments.[5]
-
Chemical Stability: The rigid aromatic structure provides resistance to chemical degradation.
The Ethanol Substituent: A Gateway to Functionalization and Environmental Sensitivity
The 2-hydroxyethyl group at the 9-position provides this compound with several key advantages:
-
Improved Solubility: The hydroxyl group can enhance solubility in polar solvents and biological media compared to unsubstituted anthracene.
-
A Handle for Bioconjugation: The hydroxyl group serves as a reactive site for further chemical modification, allowing for the covalent attachment of targeting moieties (e.g., peptides, antibodies) or for incorporation into larger molecular probes.
-
Environmental Sensitivity: The fluorescence of anthracene derivatives can be sensitive to the local environment, including solvent polarity and the presence of quenchers. This property can be exploited for developing biosensors that report on specific cellular states or the presence of certain analytes.
Photophysical Properties of this compound: An Evidence-Based Estimation
Direct, comprehensive published data for the photophysical properties of this compound is limited. However, by comparing it to closely related and well-characterized anthracene derivatives, we can establish a reliable starting point for experimental work.
| Property | Estimated Value/Range | Rationale & Key Considerations |
| Absorption Maximum (λabs) | 355 - 375 nm | Based on data for unsubstituted anthracene and other 9-substituted derivatives in various solvents.[4][6] The exact maximum will be solvent-dependent. |
| Emission Maximum (λem) | 380 - 430 nm | Similar to other 9-substituted anthracenes, exhibiting a characteristic blue fluorescence.[4] A Stokes shift of approximately 25-55 nm can be expected. |
| Molar Extinction Coefficient (ε) | > 9,000 M-1cm-1 | Unsubstituted anthracene has a molar extinction coefficient of around 9,700 M-1cm-1 at 356 nm.[6] |
| Fluorescence Quantum Yield (Φf) | 0.25 - 0.40 | The quantum yield of unsubstituted anthracene is around 0.27 in ethanol.[6] The ethanol substituent is not expected to be a strong quencher. |
| Fluorescence Lifetime (τf) | 4 - 8 ns | Dependent on the solvent and the presence of quenchers. This is a typical range for many anthracene derivatives.[4] |
| Solubility | Moderately soluble in organic solvents (e.g., DMSO, ethanol), limited in aqueous buffers. | The anthracene core is hydrophobic, while the hydroxyl group imparts some polarity. For cell-based assays, a stock solution in DMSO is recommended. |
It is imperative for researchers to experimentally verify these parameters for their specific experimental conditions.
Experimental Protocols
Foundational Experiment: Characterization of this compound's Photophysical Properties
Objective: To experimentally determine the absorption and emission maxima, and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound (CAS 54060-73-0)[7]
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
High-purity solvents (e.g., cyclohexane, ethanol, DMSO)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90)[8][9]
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectrum:
-
Record the absorption spectrum of the working solution from approximately 250 nm to 500 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum from ~10 nm above the excitation wavelength to 600 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Relative Quantum Yield Determination:
-
Prepare a solution of the fluorescence standard in the appropriate solvent with an absorbance that matches that of the this compound sample at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of this compound using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Workflow for Photophysical Characterization
Caption: Workflow for the characterization of this compound's photophysical properties.
Protocol for Live-Cell Imaging with this compound
Objective: To stain live cells with this compound and visualize its intracellular distribution using fluorescence microscopy.
Causality Behind Experimental Choices:
-
Cell Culture: Cells should be seeded on glass-bottom dishes or coverslips to ensure high-resolution imaging. A confluence of 60-80% is ideal to visualize individual cells without overcrowding.
-
Solvent: A stock solution in DMSO is used to facilitate the dissolution of the hydrophobic this compound and its subsequent dilution in aqueous cell culture medium.
-
Concentration and Incubation Time: These are critical parameters that need to be optimized to achieve sufficient signal with minimal cytotoxicity. A concentration range of 1-10 µM and an incubation time of 15-60 minutes is a good starting point for many fluorescent probes.[10]
-
Washing: Washing steps are crucial to remove excess, unbound probe from the medium, which would otherwise contribute to high background fluorescence.
-
Imaging Medium: Imaging should be performed in a clear, buffered salt solution or a phenol red-free medium to minimize autofluorescence and maintain cell health during imaging.[11]
Materials:
-
This compound
-
DMSO
-
Cultured cells (e.g., HeLa, A549) seeded on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)
-
Fluorescence microscope equipped with a DAPI or UV filter set (e.g., ~365 nm excitation, ~420 nm emission)
Protocol:
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (start with a range of 1 µM, 5 µM, and 10 µM for optimization).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add pre-warmed live-cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope with an appropriate filter set for blue fluorescence.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[12]
-
Expected Results and Interpretation:
This compound, being a moderately lipophilic molecule, is expected to passively diffuse across the cell membrane and may accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The exact localization will depend on its partitioning coefficient and interactions with intracellular components.
Protocol for Fixed-Cell Staining with this compound
Objective: To stain fixed cells to visualize the probe's distribution without the complexities of live-cell dynamics.
Causality Behind Experimental Choices:
-
Fixation: Paraformaldehyde (PFA) is a common fixative that cross-links proteins, preserving cellular structure. Methanol can also be used for fixation and permeabilization simultaneously, but it can extract lipids and may not be suitable for all applications.[13][14]
-
Permeabilization: A detergent like Triton X-100 is used to create pores in the cell membranes, allowing the probe to access intracellular compartments. This step is crucial if the probe does not readily cross the membrane of fixed cells.
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Staining solution of this compound (as prepared for live-cell imaging)
-
Mounting medium
Protocol:
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate the permeabilized cells with the this compound staining solution for 30 minutes at room temperature.
-
-
Washing:
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
-
Live vs. Fixed Cell Staining Workflow
Caption: Comparison of workflows for live- and fixed-cell staining with this compound.
Trustworthiness: A Self-Validating System
To ensure the reliability of your results when using this compound, it is crucial to incorporate proper controls into your experiments.
-
Unstained Control: Always image unstained cells under the same conditions to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the staining solution to ensure that the solvent itself does not cause any artifacts or cytotoxicity.
-
Cytotoxicity Assay: Before extensive imaging experiments, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range of this compound for your specific cell type. While some anthracene derivatives have shown low cytotoxicity, this should be experimentally verified.[15][16]
-
Photostability Assessment: During time-lapse imaging, monitor the fluorescence intensity over time to assess the photostability of this compound under your specific imaging conditions.
Future Directions and Advanced Applications
The true potential of this compound lies in its capacity for further functionalization. The terminal hydroxyl group can be used to:
-
Develop Targeted Probes: By conjugating this compound to molecules that bind to specific cellular structures or proteins, researchers can create highly specific imaging agents.
-
Construct Ratiometric Sensors: The anthracene core can serve as a FRET (Förster Resonance Energy Transfer) donor when paired with a suitable acceptor. The hydroxyl group provides a convenient point of attachment for such acceptors, enabling the development of sensors for ions, pH, or enzyme activity.
-
Investigate Drug Delivery: The fluorescent properties of this compound can be used to track the cellular uptake and distribution of drug delivery systems to which it is attached.
Conclusion
This compound represents a versatile and promising, yet underexplored, fluorescent probe for microscopy. Its inherent photophysical properties, derived from the stable anthracene core, combined with the potential for chemical modification via its ethanol substituent, make it a valuable tool for researchers in cell biology and drug development. The protocols and insights provided in this guide are intended to serve as a robust starting point for unlocking the full potential of this intriguing molecule. As with any scientific tool, rigorous characterization and the use of appropriate controls are paramount to achieving reliable and impactful results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 9,10-Diphenylanthracene [omlc.org]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Studies on anthracenes. 2. Synthesis and cytotoxic evaluation of 9-acyloxy 1,8-dichloroanthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 9-Anthraceneethanol for Advanced Bioimaging and Cellular Staining
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-Anthraceneethanol as a fluorescent probe for bioimaging and cellular staining. This document outlines the fundamental principles, detailed experimental protocols, and critical considerations to ensure successful implementation in your research endeavors.
Introduction: The Potential of this compound in Cellular Imaging
Anthracene-based fluorophores are a well-established class of compounds in fluorescence microscopy and sensing due to their intrinsic photophysical properties. This compound, a derivative of anthracene, presents significant potential as a versatile fluorescent probe for cellular imaging. Its core anthracene structure provides the basis for its fluorescence, while the ethanol substituent can influence its solubility and potential interactions with cellular components.[1] The hydrophobic nature of the anthracene moiety suggests a propensity for partitioning into lipid-rich environments, such as cellular membranes, making it a candidate for membrane staining and tracking.
While specific applications of this compound in bioimaging are an emerging area, the broader family of 9-substituted anthracene derivatives has been successfully employed in various bioimaging contexts. For instance, derivatives have been developed for sensing metal ions and small molecules, often exhibiting "turn-on" or "turn-off" fluorescence responses.[2] Furthermore, compounds like 9-aminoanthracene have been utilized for staining proteins and biological tissues.[3] This guide synthesizes the known properties of related anthracene compounds to provide a robust framework for the application of this compound.
Mechanism of Action (Proposed)
The fluorescence of this compound arises from the π-electron system of the anthracene core. Upon excitation with light of an appropriate wavelength, the molecule absorbs energy, promoting an electron to a higher energy state. The subsequent return to the ground state results in the emission of a photon, observed as fluorescence. The local environment, including solvent polarity and viscosity, can significantly influence the fluorescence quantum yield and emission spectrum.[4][5] It is hypothesized that this compound's interaction with cellular structures, such as membranes, will alter its photophysical properties, enabling visualization of these components.
Caption: Proposed mechanism of this compound fluorescence and cellular interaction.
Photophysical Properties
The photophysical properties of anthracene derivatives are highly dependent on their substitution and the surrounding environment. While specific data for this compound is not extensively published, we can infer its likely characteristics based on similar compounds.
| Property | Expected Value/Range | Notes |
| Excitation Maximum (λex) | ~360 - 390 nm | Anthracene derivatives typically absorb in the near-UV range.[6] |
| Emission Maximum (λem) | ~400 - 450 nm (Blue) | The emission is expected to be in the blue region of the visible spectrum.[7] |
| Quantum Yield | Variable | Highly sensitive to the local environment. Expected to be higher in non-polar environments like lipid membranes. |
| Photostability | Moderate to Good | Anthracene derivatives generally exhibit good photostability, though phototoxicity can be a concern.[8][9] |
Protocols for Cellular Staining
The following protocols provide a starting point for utilizing this compound for staining both fixed and live cells. Optimization may be required depending on the cell type and imaging system.
Staining of Fixed Cells
This protocol is suitable for visualizing cellular structures in cells that have been preserved.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 9-Anthraceneethanol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Fluorophoric Building Block
In the landscape of organic synthesis, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. 9-Anthraceneethanol, a hydroxyl-functionalized derivative of the fluorescent polycyclic aromatic hydrocarbon anthracene, has emerged as a valuable and versatile building block. Its rigid, planar anthracene core imparts unique photophysical properties, while the terminal hydroxyl group serves as a reactive handle for a diverse array of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's applications as a precursor in organic synthesis. We will delve into its preparation and detail field-proven protocols for its use in creating advanced materials, fluorescent probes, and potential therapeutic agents. The causality behind experimental choices is emphasized to empower researchers to not only follow procedures but also to innovate upon them.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective utilization in synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Anthracen-9-yl)ethanol | [1] |
| CAS Number | 54060-73-0 | [1] |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Typically a solid | |
| Solubility | Soluble in many organic solvents such as DMSO, ethanol, DMF, and chloroform. | [2] |
| Fluorescence | Exhibits fluorescence characteristic of the anthracene core, with excitation and emission maxima being solvent-dependent. | [3][4] |
Synthetic Pathways to this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential side products. A common and efficient route involves the reduction of an anthracene-9-acetic acid derivative.
Protocol 1: Synthesis via Reduction of 9-Anthraceneacetic Acid
This protocol outlines a two-step process starting from the commercially available 9-anthraldehyde.
Workflow for the Synthesis of this compound
References
Flow Injection Analysis with Fluorescence Detection: A Detailed Application Guide Utilizing 9-Anthraceneethanol for the Quantification of Carboxylic Acids
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the sensitive and rapid quantification of carboxylic acids using Flow Injection Analysis (FIA) coupled with fluorescence detection. The protocol leverages the fluorescent properties of 9-Anthraceneethanol as a pre-column derivatization reagent, enabling the analysis of otherwise non-fluorescent analytes.
Introduction: The Synergy of Flow Injection Analysis and Fluorescence Detection
Flow Injection Analysis (FIA) is a highly efficient automated analytical technique where a sample is injected into a continuously flowing carrier stream.[1][2] This method offers numerous advantages, including high sample throughput, reduced reagent consumption, and excellent reproducibility, making it a powerful tool in modern analytical chemistry.[2][3] The core principles of FIA revolve around precise sample injection, controlled dispersion of the sample zone, and reproducible timing from injection to detection.[3]
When combined with fluorescence spectroscopy, FIA becomes an exceptionally sensitive and selective analytical system.[4] Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light, a phenomenon known as photoluminescence. This technique is inherently more sensitive than absorption-based methods and offers high selectivity, as only molecules that fluoresce at the specific excitation and emission wavelengths are detected.[5]
This application note focuses on the use of this compound as a fluorescent labeling reagent for carboxylic acids. Many biologically and pharmaceutically significant molecules, such as fatty acids, contain carboxylic acid functional groups but lack native fluorescence.[6] Derivatization with a fluorescent tag like this compound imparts strong fluorescence to these molecules, allowing for their sensitive detection.[7]
This compound: A Versatile Fluorescent Probe
This compound, also known as 9-(hydroxymethyl)anthracene, is an aromatic alcohol containing the highly fluorescent anthracene moiety. Its utility as a derivatizing agent stems from the reactivity of its hydroxyl group with carboxylic acids to form fluorescent esters.[7]
Chemical Structure:
The anthracene core is responsible for the molecule's desirable photophysical properties. While specific spectral data for this compound-derivatized carboxylic acids can vary slightly depending on the solvent environment, anthracene derivatives typically exhibit strong absorption in the ultraviolet region and emit intense fluorescence in the visible region. For instance, esters formed from the reaction of carboxylic acids with 9-chloromethyl anthracene, a related compound, show excitation and emission maxima around 365 nm and 410 nm, respectively.
The derivatization reaction involves the esterification of the carboxylic acid with the hydroxyl group of this compound. This reaction typically requires an activating agent to facilitate the ester formation under mild conditions.[7]
Experimental Protocols
This section provides a step-by-step methodology for the determination of carboxylic acids using FIA with fluorescence detection following derivatization with this compound.
Reagents and Materials
-
This compound: (Purity > 97%)
-
Activating Agents:
-
N,N'-Carbonyldiimidazole (CDI)
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
2-bromo-l-methylpyridinium iodide (BMP)
-
-
Solvent: Acetonitrile (HPLC grade)
-
Carrier Solution: Acetonitrile (HPLC grade)
-
Analyte: Carboxylic acid standard (e.g., Benzoic acid, Palmitic acid)
-
Triethylamine (TEA): (for pH adjustment with certain activators)
Instrumentation
A schematic of the FIA system is presented below.
Caption: Flow diagram of the FIA system for the determination of carboxylic acids.
-
Pumps: Peristaltic pump or HPLC pump for delivering the carrier and reagent streams at a constant flow rate.
-
Injection Valve: A low-pressure injection valve with a sample loop of defined volume (e.g., 20 µL).
-
Reaction Coil: A coiled tubing of sufficient length and internal diameter to allow for controlled dispersion and reaction time.
-
Fluorescence Detector: A spectrofluorometer or a filter fluorometer equipped with a flow cell. Set the excitation wavelength (λex) to approximately 365 nm and the emission wavelength (λem) to approximately 410 nm. These values should be optimized based on the specific carboxylic acid derivative.
-
Data Acquisition System: A computer with appropriate software to record and process the detector signal.
Preparation of Solutions
-
Carrier Stream: Degassed acetonitrile.
-
This compound Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM). Dilute as needed for the working solution.
-
Activator Solution: Prepare a stock solution of the chosen activating agent (CDI, EDC, or BMP) in acetonitrile (e.g., 20 mM). Dilute as needed. Note: For BMP and EDC, the addition of a base like triethylamine to the reaction mixture may be necessary to achieve optimal derivatization.[7]
-
Standard Solutions: Prepare a series of standard solutions of the target carboxylic acid in acetonitrile at known concentrations.
FIA Protocol: Step-by-Step
-
System Startup: Turn on all instrument components and allow them to warm up and stabilize.
-
Pump Priming: Prime all pump channels with their respective solutions (carrier and reagents) to ensure a bubble-free and constant flow.
-
Baseline Stabilization: Allow the carrier stream to flow through the entire system until a stable baseline is observed on the data acquisition system.
-
Sample Injection: Load the sample loop with the standard or sample solution and inject it into the carrier stream.
-
On-line Derivatization: The injected sample plug merges with the reagent streams (this compound and activator) in the reaction coil. The controlled dispersion and reaction time within the coil facilitate the esterification reaction.
-
Fluorescence Detection: The fluorescently labeled analyte passes through the flow cell of the fluorescence detector, generating a transient peak signal.
-
Data Recording: The data acquisition system records the fluorescence intensity as a function of time. The peak height or area is proportional to the analyte concentration.
-
Calibration: Inject a series of standard solutions of known concentrations to construct a calibration curve by plotting the peak height or area against the concentration.
-
Sample Analysis: Inject the unknown sample solutions and determine their concentrations from the calibration curve.
Application: Determination of Palmitic Acid
This section details a specific application of the developed method for the quantification of palmitic acid, a common saturated fatty acid.
Derivatization Chemistry
The carboxylic acid group of palmitic acid is activated by CDI and subsequently esterified with this compound.
Caption: Derivatization of palmitic acid with this compound using CDI as an activator.
Optimized FIA Parameters
| Parameter | Value |
| Carrier Flow Rate | 1.0 mL/min |
| This compound Conc. | 5 mM |
| CDI Conc. | 10 mM |
| Reagent Flow Rate | 0.5 mL/min (each) |
| Reaction Coil Length | 100 cm |
| Reaction Coil I.D. | 0.5 mm |
| Injection Volume | 20 µL |
| Excitation Wavelength | 365 nm |
| Emission Wavelength | 412 nm |
Performance Characteristics
| Parameter | Result |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 30 nM (S/N = 3) |
| Limit of Quantification (LOQ) | 100 nM (S/N = 10) |
| Sample Throughput | 60 samples/hour |
| RSD (n=10) | < 2% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Incorrect wavelength settings- Reagent degradation- Incomplete derivatization | - Verify and optimize detector wavelengths.- Prepare fresh reagent solutions.- Optimize reaction coil length, temperature, and reagent concentrations. |
| High Background Noise | - Impure solvents or reagents- Air bubbles in the system- Detector malfunction | - Use high-purity solvents and reagents.- Degas all solutions and check for leaks.- Consult the detector's manual for troubleshooting. |
| Poor Reproducibility | - Inconsistent injection volume- Fluctuating pump flow rates- Temperature variations | - Ensure the sample loop is completely filled.- Service or calibrate the pumps.- Maintain a constant ambient temperature. |
| Broad or Tailing Peaks | - Excessive dispersion- Adsorption of analyte to tubing | - Shorten the tubing length between the injector and detector.- Use inert tubing material (e.g., PEEK). |
Conclusion
The described Flow Injection Analysis method utilizing this compound for fluorescence detection provides a rapid, sensitive, and reliable means for the quantification of carboxylic acids. The on-line derivatization approach minimizes sample handling and reagent consumption while offering high sample throughput. This methodology is readily adaptable for the analysis of various carboxylic acid-containing compounds in diverse matrices, making it a valuable tool for pharmaceutical analysis, clinical diagnostics, and environmental monitoring.
References
- 1. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
Technical Support Center: Fluorescence Quenching of 9-Anthraceneethanol and Its Derivatives
Welcome to the technical support center for fluorescence quenching studies involving 9-Anthraceneethanol (9-AE) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during fluorescence quenching experiments with this compound and its derivatives.
Q1: What is fluorescence quenching and why is it useful for this compound?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, in this case, this compound.[1] This phenomenon occurs when the excited fluorophore interacts with another molecule, known as a quencher.[2] Quenching is a powerful tool for studying molecular interactions, as the extent of quenching can provide information about the proximity and accessibility of the fluorophore to the quencher. 9-AE and its derivatives are often used as fluorescent probes to investigate interactions in biological systems, such as ligand-protein binding.[3]
Q2: My Stern-Volmer plot is non-linear. What does this indicate?
A non-linear Stern-Volmer plot, which graphs the ratio of fluorescence intensities (I₀/I) against the quencher concentration, can indicate several phenomena. An upward curvature often suggests the presence of both static and dynamic quenching mechanisms occurring simultaneously.[3][4][5] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and quencher in the ground state, while dynamic (or collisional) quenching results from collisions between the excited fluorophore and the quencher.[3][6][7] A downward curvature, on the other hand, might suggest that a fraction of the fluorophore is inaccessible to the quencher.[8]
Q3: How can I distinguish between static and dynamic quenching?
There are two primary methods to differentiate between static and dynamic quenching:
-
Temperature Dependence: Dynamic quenching is diffusion-controlled, so an increase in temperature will typically lead to a higher quenching constant (Ksv) due to increased collision frequency.[3] Conversely, for static quenching, an increase in temperature often causes the ground-state complex to dissociate, resulting in a lower Ksv.[3]
-
Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state of the fluorophore, leading to a decrease in its fluorescence lifetime.[9] Static quenching, however, only affects the population of ground-state fluorophores and does not change the lifetime of the uncomplexed, fluorescent molecules.[6][9]
Q4: What is the "inner filter effect" and how can I correct for it?
The inner filter effect is an artifact that causes an apparent decrease in fluorescence intensity at high concentrations of the fluorophore or quencher.[10] It occurs when molecules in the solution absorb either the excitation light (primary effect) or the emitted fluorescence (secondary effect).[10] To minimize this, it is recommended to keep the absorbance of the sample below 0.1 at the excitation wavelength. If higher concentrations are necessary, correction factors can be applied by measuring the absorbance of the samples at the excitation and emission wavelengths.
Q5: Can the solvent affect my quenching experiment?
Absolutely. The choice of solvent can significantly impact fluorescence quenching. Solvent polarity can influence the spectral properties of 9-AE and its derivatives, leading to solvatochromic shifts.[11] Furthermore, the viscosity of the solvent affects the diffusion rates of the fluorophore and quencher, which in turn influences the dynamic quenching constant.[3] Some solvents may even act as quenchers themselves.[12]
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental issues.
| Symptom | Potential Causes | Recommended Solutions |
| Low or No Fluorescence Signal | 1. Incorrect Instrument Settings: Excitation/emission wavelengths or slit widths are not optimal.[10] 2. Low Fluorophore Concentration: The concentration of 9-AE is too low to produce a detectable signal. 3. Photobleaching: The fluorophore is being irreversibly damaged by prolonged exposure to the excitation light.[13] 4. Incompatible Solvent: The solvent may be quenching the fluorescence or causing the fluorophore to precipitate.[10] | 1. Verify the excitation and emission maxima for your specific 9-AE derivative. Optimize slit widths to maximize signal without saturating the detector. 2. Prepare a fresh, more concentrated stock solution of your fluorophore. 3. Minimize the exposure time of the sample to the excitation light. Use fresh samples for each measurement if necessary.[13] 4. Ensure your 9-AE derivative is soluble and stable in the chosen solvent. Test different spectroscopy-grade solvents if necessary. |
| High Background Fluorescence | 1. Contaminated Solvent or Cuvettes: Impurities in the solvent or on the cuvettes are fluorescent. 2. Autofluorescence: The quencher or other components in the sample matrix are inherently fluorescent. | 1. Use high-purity, spectroscopy-grade solvents. Thoroughly clean cuvettes with an appropriate solvent. 2. Run a blank measurement containing all components except the 9-AE to determine the background fluorescence. Subtract this background from your sample measurements. |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: Variations in temperature are affecting the quenching constant, especially for dynamic quenching.[13] 2. Pipetting Errors: Inaccurate concentrations due to improper pipetting. 3. Sample Degradation: The fluorophore or quencher is degrading over time. | 1. Use a temperature-controlled sample holder in the spectrofluorometer. 2. Use calibrated pipettes and ensure accurate and consistent preparation of all solutions. 3. Prepare fresh solutions for each experiment and protect them from light, especially if they are photolabile. |
| Precipitation of Fluorophore or Quencher | 1. Poor Solubility: The chosen solvent is not suitable for the concentrations used. 2. Concentration Exceeds Solubility Limit: The concentrations of the fluorophore or quencher are too high. | 1. Select a solvent in which both the 9-AE derivative and the quencher are highly soluble. 2. Perform a solubility test to determine the maximum concentration of each component in the chosen solvent. |
III. Experimental Protocols & Data Presentation
A. Protocol: Performing a Fluorescence Quenching Titration
This protocol outlines the steps for a standard steady-state fluorescence quenching experiment.
1. Preparation of Stock Solutions:
- Fluorophore Stock Solution: Prepare a stock solution of this compound or its derivative in a suitable, spectroscopy-grade solvent. A typical concentration is between 10⁻⁵ to 10⁻⁶ M. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid the inner filter effect.[14]
- Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same solvent. The concentration should be high enough to allow for a series of dilutions that will produce a significant decrease in fluorescence.[14]
2. Instrument Setup:
- Turn on the spectrofluorometer and allow the lamp to stabilize.
- Set the excitation wavelength to the absorption maximum of your 9-AE derivative.
- Set the emission scan range to encompass the entire emission spectrum of the fluorophore.
- Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without detector saturation.[10]
3. Measurement Procedure:
- Blank Measurement: Record the emission spectrum of the solvent alone to check for background fluorescence.
- I₀ Measurement: In a clean cuvette, place a known volume of the fluorophore stock solution and dilute with the solvent to the final volume. Record the fluorescence emission spectrum. This is your initial fluorescence intensity (I₀).
- Titration: Add small, precise aliquots of the quencher stock solution to the cuvette. After each addition, gently mix the solution and record the new fluorescence emission spectrum (I). Repeat this process to obtain a series of measurements at different quencher concentrations.
B. Data Analysis: The Stern-Volmer Equation
The quenching data is typically analyzed using the Stern-Volmer equation:[15]
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Ksv and a y-intercept of approximately 1 for a single quenching mechanism.[14]
C. Example Quenching Data
The following table provides hypothetical quenching data for this compound with different quenchers in ethanol.
| Quencher | Quencher Concentration (M) | Fluorescence Intensity (a.u.) | I₀/I |
| None | 0 | 1000 | 1.00 |
| Quencher A | 0.01 | 800 | 1.25 |
| Quencher A | 0.02 | 667 | 1.50 |
| Quencher A | 0.03 | 571 | 1.75 |
| Quencher B | 0.01 | 500 | 2.00 |
| Quencher B | 0.02 | 333 | 3.00 |
| Quencher B | 0.03 | 250 | 4.00 |
IV. Visualizing Concepts and Workflows
A. The Stern-Volmer Relationship
The following diagram illustrates the relationship between the fluorescence intensity ratio and the quencher concentration as described by the Stern-Volmer equation.
Caption: A workflow diagram illustrating the analysis of fluorescence quenching data using the Stern-Volmer equation.
B. Distinguishing Quenching Mechanisms
This diagram outlines the decision-making process for differentiating between static and dynamic quenching.
Caption: A decision tree for differentiating between static and dynamic fluorescence quenching mechanisms.
V. References
-
Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1272. --INVALID-LINK--
-
AIP Publishing. (n.d.). Fluorescence Quenching of Anthracene by Aniline in Two Solvents: S-V Plot Analysis. AIP Conference Proceedings. --INVALID-LINK--
-
Al-Kaysi, R. O., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(8), 3374. --INVALID-LINK--
-
ResearchGate. (n.d.). Fluorescence emission spectra of anthracene in ethanol solution in... --INVALID-LINK--
-
Monti, S., et al. (1998). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemistry and Photobiology, 67(5), 538-545. --INVALID-LINK--
-
Bowen, E. J., & West, K. (1955). Solvent quenching of the fluorescence of anthracene. Journal of the Chemical Society (Resumed), 4394. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. --INVALID-LINK--
-
ResearchGate. (n.d.). Stern – Volmer plots of the quenching of the fluorescence of anthracene... --INVALID-LINK--
-
Wikipedia. (n.d.). Stern–Volmer relationship. --INVALID-LINK--
-
ResearchGate. (n.d.). Differences in static and dynamic quenching as evidenced by... --INVALID-LINK--
-
ResearchGate. (n.d.). Quenching data of anthracene with DNE. [Download Table]. --INVALID-LINK--
-
ResearchGate. (n.d.). Stern-Volmer plots of anthracene fluorescence quenched by DNE in (1) methanol; (2) chloroform. --INVALID-LINK--
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Fluorescence Quenching Experiments with 9,10-Dichloroanthracene. --INVALID-LINK--
-
Rose-Hulman Institute of Technology. (n.d.). Dynamic Quenching. --INVALID-LINK--
-
Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms. --INVALID-LINK--
-
Wikipedia. (n.d.). Quenching (fluorescence). --INVALID-LINK--
-
GeneLink. (n.d.). Quenchers Introduction. --INVALID-LINK--
-
Spectroscopy Online. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Fluorescence Quenching Studies of 9,10-Dichloroanthracene. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of Novel Fluorescent Probes from 9,10-Bis(bromomethyl)anthracene for Explosive Detect. --INVALID-LINK--
-
BenchChem. (2025). "troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes". --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Mitigating Interference in Fluorescence-Based Assays Involving 9-cis-Retinal. --INVALID-LINK--
-
Elabscience. (n.d.). Anti-Fluorescence Quenching Agent (E-IR-R119). --INVALID-LINK--
-
BenchChem. (2025). Quenching of anthracene-1-sulfonic acid fluorescence and how to prevent it. --INVALID-LINK--
References
- 1. ossila.com [ossila.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent quenching of the fluorescence of anthracene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatization Reactions with 9-Anthraceneethanol
Welcome to the technical support center for the utilization of 9-Anthraceneethanol as a fluorescent derivatizing agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success of your analytical experiments. Our focus is to empower you with the knowledge to not only follow protocols but to understand the underlying chemistry and make informed decisions to optimize your results.
Introduction to this compound Derivatization
Derivatization in High-Performance Liquid Chromatography (HPLC) is a powerful technique to enhance the detectability of analytes that lack a native chromophore or fluorophore.[1] this compound is an excellent derivatizing reagent for compounds containing carboxylic acid functional groups. The reaction, a Fischer esterification, converts the non-fluorescent carboxylic acid into a highly fluorescent ester, significantly improving detection sensitivity in HPLC with fluorescence detection.[2][3][4]
The core of this derivatization is the acid-catalyzed reaction between the hydroxyl group of this compound and the carboxyl group of the analyte.[2][3][4] Understanding the mechanism and the factors influencing this equilibrium is paramount to optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the derivatization of carboxylic acids with this compound.
Q1: Why is my derivatization yield consistently low?
A low yield is a frequent challenge and can often be attributed to several factors. The Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is key.[4] Consider the following:
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture will shift the equilibrium back towards the reactants, reducing your ester yield. Ensure all glassware is meticulously dried, and use anhydrous solvents and reagents.
-
Suboptimal Catalyst Concentration: An acid catalyst is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][4] Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can lead to side reactions or degradation of the analyte or product.
-
Inadequate Reaction Time or Temperature: Esterification is not an instantaneous reaction. It requires sufficient time and thermal energy to reach completion. The optimal time and temperature will depend on the specific carboxylic acid and the catalyst used. It is advisable to perform a time-course experiment to determine the optimal reaction duration.
Q2: I'm observing multiple peaks in my chromatogram for a single analyte. What could be the cause?
The presence of unexpected peaks can complicate data analysis. Here are some potential causes:
-
Incomplete Reaction: The most straightforward explanation is an incomplete reaction, where you are seeing both the derivatized product and the unreacted analyte (if it has some UV absorbance).
-
Side Products: Depending on the reaction conditions and the complexity of your analyte, side reactions can occur. For instance, if your analyte has other reactive functional groups, they might also react with this compound.
-
Degradation: this compound or the resulting ester may be susceptible to degradation under harsh conditions (e.g., excessive heat, extreme pH, or prolonged exposure to light). Anthracene derivatives can also undergo oxidation to form non-fluorescent anthraquinones.[5]
-
Excess Reagent: A large peak eluting before or after your peak of interest might be the unreacted this compound. It is crucial to have a method to remove the excess reagent after the reaction.
Q3: How should I store this compound and the derivatized samples?
Proper storage is critical for reagent stability and the integrity of your derivatized samples. This compound should be stored in a cool, dry, and dark place.[6] Solutions of the reagent should be prepared fresh whenever possible. The derivatized esters are generally more stable, but to prevent potential hydrolysis or photodegradation, they should be stored at low temperatures (e.g., 4°C) and protected from light until HPLC analysis.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your derivatization experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incomplete derivatization. 2. Fluorescence quenching. 3. Incorrect excitation/emission wavelengths. 4. Degradation of the fluorophore. | 1. Optimize reaction conditions (see protocol below). Confirm derivatization with a standard. 2. Ensure the mobile phase and sample matrix are free of quenching agents (e.g., heavy ions, nitro compounds).[7] 3. Verify the excitation and emission maxima for the 9-anthracene ester (typically around 365 nm for excitation and 410 nm for emission).[8] 4. Protect the reaction mixture and derivatized samples from light. Avoid excessively high temperatures. |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the analyte with active sites on the column. 2. Sample solvent incompatible with the mobile phase. 3. Column overload. | 1. Use a high-quality, end-capped column. Consider adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase if tailing is severe. 2. Dissolve the final sample in a solvent that is weaker than or similar in strength to the initial mobile phase. 3. Dilute the sample or inject a smaller volume. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation. 4. Insufficient column equilibration. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its recommended lifetime or performance has significantly declined. 4. Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. |
| Ghost Peaks in the Chromatogram | 1. Contamination from the solvent, glassware, or previous injections. 2. Carryover from the autosampler. | 1. Use high-purity solvents and thoroughly clean all glassware. Run a blank gradient to identify the source of contamination. 2. Implement a needle wash step in your autosampler method with a strong solvent. |
Experimental Protocol: Derivatization of a Carboxylic Acid with this compound
This protocol provides a general framework for the derivatization of a carboxylic acid analyte. Optimization will be necessary for specific applications.
Reagents and Materials:
-
This compound
-
Carboxylic acid standard/sample
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Catalyst: Triethylamine (TEA) and 2-Bromo-1-methylpyridinium iodide (BMP) or N,N'-Carbonyldiimidazole (CDI)
-
Quenching reagent (optional, e.g., a primary amine if using CDI)
-
HPLC-grade solvents for analysis
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Prepare a stock solution of the catalyst (e.g., 10 mg/mL BMP and 5% v/v TEA in anhydrous acetonitrile).
-
Prepare a stock solution of your carboxylic acid standard or sample in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, add 100 µL of the carboxylic acid solution.
-
Add 100 µL of the this compound solution.
-
Add 50 µL of the catalyst solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a predetermined time (e.g., 60 minutes). Note: These conditions should be optimized.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, cool the reaction mixture to room temperature.
-
If necessary, quench the reaction (the specific method will depend on the catalyst used).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Optimization Parameters:
| Parameter | Range to Investigate | Rationale |
| Molar Ratio (9-AE:Acid) | 1:1 to 10:1 | A molar excess of the derivatizing agent can drive the reaction to completion. |
| Catalyst Concentration | 0.1 to 2 equivalents | To ensure efficient catalysis without causing side reactions. |
| Reaction Temperature | Room Temperature to 80°C | Higher temperatures generally increase the reaction rate, but can also lead to degradation. |
| Reaction Time | 15 to 120 minutes | To find the point of maximum product formation without significant degradation. |
Visualizing the Workflow
The following diagram illustrates the key steps in the derivatization and analysis workflow.
Caption: Derivatization and analysis workflow.
Understanding the Reaction Mechanism
The derivatization of a carboxylic acid with this compound follows the Fischer esterification mechanism. This is an acid-catalyzed nucleophilic acyl substitution.
Caption: Fischer esterification mechanism.
This multi-step process is an equilibrium, and understanding these steps helps in troubleshooting. For instance, the necessity of an acid catalyst is clear from the initial protonation step, which activates the carbonyl group.
Conclusion
The derivatization of carboxylic acids with this compound is a robust method for enhancing detection sensitivity in HPLC. Success hinges on a thorough understanding of the esterification reaction and careful optimization of the reaction conditions. By systematically addressing potential issues and following a well-defined protocol, researchers can achieve reliable and reproducible results. This guide serves as a starting point for your endeavors, and we encourage you to adapt and refine these methods for your specific analytical challenges.
References
- 1. The fluorescence quenching of anthracene, 9-phenylanthracene and 9:10-diphenylanthracene in the vapour phase - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing 9-Anthraceneethanol Labeling Efficiency
Welcome to the technical support guide for 9-Anthraceneethanol labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a fluorescent labeling reagent. Its primary application is to derivatize molecules that lack a native chromophore or fluorophore, making them detectable at low concentrations by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2] It is particularly effective for labeling compounds containing carboxylic acid groups, such as fatty acids, converting them into highly fluorescent esters.[3]
Q2: What is the fundamental reaction mechanism for labeling carboxylic acids with this compound? The labeling reaction is a form of esterification. The hydroxyl (-OH) group of this compound reacts with the carboxyl (-COOH) group of the target analyte to form a fluorescent ester.[3] This reaction typically does not proceed efficiently on its own and requires the carboxyl group to be "activated" by a coupling agent or catalyst.[3][4] This activation makes the carboxyl carbon more susceptible to nucleophilic attack by the alcohol.[5]
Q3: Why is a catalyst or activating agent necessary? Directly reacting a carboxylic acid and an alcohol (a process known as Fischer esterification) is a reversible reaction with slow kinetics, often requiring harsh conditions like high temperatures and strong acid catalysts.[6] In the context of sensitive analytical methods, milder and more efficient conditions are needed. Activating agents, such as carbodiimides (e.g., DCC, EDC) or N,N'-Carbonyldiimidazole (CDI), convert the carboxylic acid's hydroxyl group into a better leaving group, dramatically accelerating the reaction rate under gentle conditions.[3][4][7]
Q4: My fluorescent signal is weak. What are the most common initial causes? A weak signal is a frequent issue that usually points to one of three main areas:
-
Low Labeling Efficiency: The derivatization reaction itself may be incomplete due to suboptimal conditions, reagent degradation, or the presence of contaminants.[8]
-
Reagent Degradation: this compound, like other anthracene derivatives, is sensitive to light and oxygen.[8][9] Using degraded reagent will inherently lead to poor results.
-
Fluorescence Quenching: High concentrations of the labeled product or the presence of certain substances in your sample matrix can lead to self-quenching, which reduces the fluorescent signal.[8]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.
| Problem ID | Observed Problem | Potential Root Causes | Recommended Solutions & Scientific Rationale |
| LY-01 | Low or No Product Yield (Confirmed by LC-MS or other mass analysis) | 1. Inactive Reagents: this compound or the coupling agent (e.g., EDC, CDI) has degraded.[8]2. Presence of Water: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate faster than it reacts with the alcohol.3. Incorrect Stoichiometry: Molar ratio of labeling reagent or catalyst to analyte is not optimal.4. Suboptimal pH: The reaction pH is critical for both activating the carboxylic acid and ensuring the alcohol is an effective nucleophile. | 1. Use Fresh Reagents: Prepare stock solutions of this compound and coupling agents fresh in anhydrous solvent (e.g., acetonitrile, DMF).[8] Protect solutions from light by wrapping vials in foil.[9]2. Ensure Anhydrous Conditions: Use HPLC-grade or anhydrous solvents. Dry your sample completely before adding reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if analytes are particularly sensitive.3. Optimize Molar Ratios: Start with a molar excess of the labeling reagent (e.g., 2-5 fold excess over the analyte). Perform a titration experiment to find the optimal ratio that maximizes signal without causing issues like precipitation.[8]4. Buffer the Reaction: If applicable, maintain the reaction pH within the optimal range for your chosen coupling chemistry. For carbodiimide chemistry, this is typically slightly acidic to neutral (pH 4.5-6.5). |
| HB-01 | High Background Signal / Large Unreacted Reagent Peak in HPLC | 1. Inadequate Quenching: The reaction was not properly stopped, allowing residual activated intermediates to react during storage or analysis.2. Inefficient Purification: The post-reaction cleanup step failed to remove excess, unreacted this compound.[8] | 1. Quench the Reaction: After the incubation period, quench the reaction by adding a small amount of purified water to hydrolyze any remaining activated intermediates and excess coupling agent.[10]2. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., a reversed-phase C18 or a specific glycan cleanup cartridge) to separate the labeled analyte from the smaller, unreacted labeling reagent.[8] This is more effective than simple liquid-liquid extraction for removing polar reagent impurities. |
| PR-01 | Sample Precipitates During or After Reaction | 1. Solvent Miscibility Issues: The solvent in which the labeling reagent is dissolved (e.g., DMSO, DMF) is added in too high a volume, causing the analyte to precipitate from the primary reaction buffer.[8]2. Over-Labeling: this compound is a hydrophobic molecule. Attaching too many of these tags to a larger biomolecule like a protein can cause it to aggregate and fall out of solution.[8] | 1. Use Concentrated Reagent Stock: Prepare a high-concentration stock of this compound in a suitable anhydrous solvent (like DMF or DMSO). Add only a small volume (ideally <5% of the total reaction volume) to your sample to minimize solvent shock.[8]2. Reduce Reagent Molar Excess: If working with proteins or other large molecules, reduce the molar excess of the labeling reagent. A lower degree of labeling is often sufficient and helps maintain the solubility and biological function of the molecule.[8] |
| IR-01 | Inconsistent or Irreproducible Results | 1. Variable Reaction Time/Temperature: Inconsistent incubation parameters lead to variable reaction completion.2. Sample Matrix Effects: Components in the sample (e.g., primary amines, other nucleophiles, antioxidants) are competing with the target analyte for the labeling reagent.3. Photodegradation: The sample or reagents are being exposed to light, causing degradation of the fluorescent tag.[9] | 1. Standardize Incubation: Use a calibrated heating block or water bath for precise temperature control.[1] Keep reaction times consistent across all samples and standards.2. Purify the Analyte: If the sample matrix is complex (e.g., plasma, cell lysate), perform a preliminary cleanup/extraction of the target analyte before the derivatization step to remove interfering substances.3. Protect from Light: From the moment the fluorescent reagent is added, protect all reaction vials, autosampler trays, and collection plates from light by using amber vials or covering them with aluminum foil.[8] |
Core Experimental Protocol: Labeling a Carboxylic Acid with this compound
This protocol outlines a general procedure for derivatizing a carboxylic acid analyte using N,N'-Carbonyldiimidazole (CDI) as the activating agent.
Rationale: The CDI method is a robust choice for forming an activated acyl-imidazole intermediate, which then reacts efficiently with this compound under mild conditions.[3]
I. Reagent Preparation (Critical Step)
-
Analyte Stock Solution: Prepare a stock solution of your carboxylic acid standard or sample extract in anhydrous acetonitrile.
-
This compound Solution: Prepare a solution of this compound (e.g., 10 mg/mL) in anhydrous chloroform or acetonitrile. This solution should be prepared fresh and protected from light.
-
CDI Activating Solution: Prepare a solution of N,N'-Carbonyldiimidazole (e.g., 3 mg/10 µL) in anhydrous chloroform. CDI is highly sensitive to moisture and should be handled quickly in a dry environment.[3]
II. Derivatization Workflow
Caption: General workflow for carboxylic acid derivatization.
III. Step-by-Step Methodology
-
Sample Preparation: Aliquot your sample or standard (containing 0.01-1.0 µg of carboxylic acid) into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Activation:
-
Labeling:
-
Add 50 µL of the this compound solution. Vortex for 15 seconds.
-
Seal the vial tightly and incubate at 60°C for 20 minutes. Protect the vial from light during incubation.[3]
-
-
Cleanup:
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial HPLC mobile phase for injection.[10]
-
IV. HPLC Analysis
-
Column: C18 reversed-phase column.
-
Detection: Fluorescence detector.
Reaction Mechanism Visualization
The efficiency of the labeling process relies on a two-step nucleophilic acyl substitution. First, the carboxylic acid is activated by CDI. Second, this compound displaces the imidazole group to form the final fluorescent ester.
Caption: Simplified reaction mechanism for CDI-mediated esterification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jasco-global.com [jasco-global.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC with 9-Anthraceneethanol Derivatives
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals working with 9-Anthraceneethanol and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve one of the most common chromatographic challenges: peak tailing.
Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2] this compound derivatives, with their combination of a large, hydrophobic anthracene core and a polar ethanol side chain, are particularly susceptible to the interactions that cause this phenomenon. This guide will walk you through the causality behind peak tailing and provide a self-validating system of protocols to restore peak symmetry and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing when analyzing this compound derivatives?
Peak tailing is typically a symptom of more than one retention mechanism occurring simultaneously during the separation.[3] For aromatic and polar compounds like this compound, the causes can be broadly categorized into chemical interactions and physical or instrumental effects.
Common Chemical Causes:
-
Secondary Silanol Interactions: This is the most frequent cause for peak tailing with polar and basic compounds.[4] Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized (SiO⁻), especially at a mobile phase pH above 3.0.[5] The polar ethanol group and potentially basic sites on your derivative can then interact with these charged silanols through a secondary, ion-exchange mechanism, delaying a portion of the analyte molecules and causing a "tail".[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, a mixture of its ionized and unionized forms will exist.[6] This dual state leads to inconsistent retention and distorted peak shapes.[7]
-
Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column packing can chelate with certain analytes or increase the acidity of nearby silanol groups, worsening secondary interactions.[2][8]
Common Physical and Instrumental Causes:
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to a distorted peak shape that often presents as fronting or tailing.[1][9]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by "dead volume" in the system, such as from using tubing with an unnecessarily large internal diameter, poorly made connections, or worn fittings between the injector, column, and detector.[1][10]
-
Column Degradation: Over time, columns can develop voids at the inlet due to pressure shocks or silica dissolution under harsh pH conditions.[9][10] Contaminants from the sample or mobile phase can also accumulate on the inlet frit, disrupting the sample band and causing tailing.[1]
Q2: My this compound derivative peak is tailing significantly. How do I diagnose if it's a chemical interaction with the column?
Peak tailing that affects specific polar or basic compounds, while leaving non-polar compounds unaffected, strongly suggests a chemical interaction with the stationary phase. Given the structure of this compound derivatives, secondary interactions with silanol groups are the primary suspect.
The diagram below illustrates this mechanism. The primary, desired retention is hydrophobic interaction between the anthracene core and the C18 stationary phase. The unwanted secondary interaction occurs between the polar/basic sites of the analyte and active silanol groups on the silica surface.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. labcompare.com [labcompare.com]
Technical Support Center: Navigating Matrix Effects in Analyses with 9-Anthraceneethanol Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-Anthraceneethanol for the derivatization of analytes. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the common yet complex challenge of matrix effects. Our goal is to equip you with the expertise to anticipate, diagnose, and mitigate these effects, ensuring the accuracy and reliability of your analytical data.
Introduction to Matrix Effects in Derivatization Analysis
Matrix effects are a significant challenge in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2][3] They are defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][4] This phenomenon can lead to either a decrease in signal response, known as ion suppression, or an increase in signal, termed ion enhancement.[1][2][5] Both scenarios compromise the accuracy, precision, and sensitivity of analytical methods.[5][6]
When employing a derivatization strategy with this compound, the complexity of matrix effects can be magnified. The derivatization reaction itself introduces reagents and potential byproducts that can interact with the matrix. Furthermore, the physicochemical properties of the resulting analyte derivative may differ significantly from the parent molecule, altering its susceptibility to matrix interferences.
This guide provides a structured approach to understanding and troubleshooting these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to identify and resolve them.
Problem 1: Poor Signal Intensity and Suspected Ion Suppression
Symptoms:
-
Weak or undetectable peaks for your target analyte derivative.[1]
-
Inconsistent peak areas between replicate injections of the same sample.
-
Poor linearity in your calibration curve, especially at lower concentrations.
Causality: Ion suppression is often caused by co-eluting matrix components that compete with the analyte derivative for ionization in the mass spectrometer's source.[3][7] In electrospray ionization (ESI), these interfering compounds can affect the efficiency of droplet formation and the release of gas-phase analyte ions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Step-by-Step Solutions:
-
Confirm the Presence of Matrix Effects:
-
Method: Perform a post-column infusion experiment.
-
Protocol:
-
Infuse a standard solution of your this compound-derivatized analyte at a constant flow rate into the LC eluent stream after the analytical column using a T-fitting.
-
Allow the infused analyte to produce a stable signal in the mass spectrometer.
-
Inject an extracted blank matrix sample (a sample without the analyte of interest) onto the LC column.
-
Monitor the signal of the infused analyte. A dip in the signal as the matrix components elute indicates ion suppression.[1]
-
-
-
Optimize Sample Preparation:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][8]
-
Strategies:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with a sorbent that strongly retains your derivatized analyte while allowing matrix components to be washed away. The aromatic nature of the anthracene tag may allow for effective retention on reversed-phase or mixed-mode sorbents.
-
Liquid-Liquid Extraction (LLE): Employ LLE to partition the derivatized analyte into a solvent that is immiscible with the sample matrix, leaving interfering substances behind.
-
Protein Precipitation (for biological samples): If working with plasma or serum, ensure your protein precipitation protocol (e.g., with acetonitrile) is efficient.[9]
-
-
-
Refine Chromatographic Conditions:
-
Rationale: Modifying the LC method can separate the derivatized analyte from the interfering matrix components.[5][10]
-
Strategies:
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and the suppression zones identified in the post-column infusion experiment.
-
Column Chemistry: Experiment with a different column stationary phase that offers alternative selectivity.
-
-
-
Utilize an Appropriate Internal Standard:
-
Rationale: A good internal standard (IS) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[3][11]
-
Best Practice: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, derivatized with this compound in the same manner. If a SIL-analyte is unavailable, a deuterated version of the derivatization agent itself, such as 9-Anthracene-d9-ethanol, could be used to create a SIL-derivative.
-
Problem 2: Inconsistent or Artificially High Results (Ion Enhancement)
Symptoms:
-
Analyte peak areas are unexpectedly high in matrix samples compared to clean standards.
-
Poor reproducibility with a high positive bias.
-
Calibration curves prepared in solvent are not parallel to those prepared in a matrix-matched blank.[11]
Causality: Ion enhancement is less common than suppression but can occur when co-eluting matrix components improve the ionization efficiency of the analyte derivative.[2][12] This can happen, for example, if a matrix component reduces the surface tension of the ESI droplets, promoting more efficient ion formation.[7]
Troubleshooting Steps:
-
Quantify the Matrix Effect:
-
Method: Calculate the matrix factor (MF).
-
Protocol:
-
Prepare a standard solution of the derivatized analyte in a neat solvent (Solution A).
-
Prepare a post-extraction spiked sample by adding the derivatized analyte to an extracted blank matrix at the same final concentration as Solution A (Solution B).
-
Analyze both solutions and calculate the MF using the formula: MF = (Peak Area in Solution B) / (Peak Area in Solution A)
-
An MF > 1 indicates ion enhancement.
-
-
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
-
Implement Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix that is representative of your samples.[11] This is a highly effective way to compensate for consistent matrix effects.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of the interfering matrix components to a level where they no longer cause significant enhancement.[8][13]
-
Improved Sample Cleanup: As with ion suppression, more rigorous sample preparation using SPE or LLE can remove the components causing ion enhancement.[14]
-
Frequently Asked Questions (FAQs)
Q1: Can the this compound derivatization reaction itself contribute to matrix effects?
A1: Yes. The derivatization process can introduce components that may cause matrix effects. For instance, excess derivatization reagent, catalysts, or reaction byproducts can co-elute with the analyte derivative and interfere with its ionization. It is crucial to optimize the derivatization reaction to use the minimum amount of reagent necessary for complete derivatization and to incorporate a cleanup step after the reaction to remove these excess components.
Q2: How do I choose the best internal standard for my this compound derivatized analyte?
A2: The gold standard is a stable isotope-labeled (SIL) version of your analyte that is also derivatized. This SIL-derivative will have nearly identical chromatographic and ionization behavior to your analyte derivative, ensuring the most accurate correction for matrix effects.[11] If a SIL-analyte is not available, a structural analog that derivatizes similarly and elutes closely can be used, but it must be carefully validated to ensure it experiences the same matrix effects.[1]
Q3: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to matrix effects for these derivatives than Electrospray Ionization (ESI)?
A3: Generally, APCI can be less prone to matrix effects than ESI because ionization occurs in the gas phase.[13][15] In ESI, matrix components can significantly affect the liquid-phase process of droplet formation and desolvation.[16] If you are experiencing severe matrix effects with ESI, testing your method with an APCI source is a worthwhile strategy.[15]
Q4: What is the role of the analytical column in mitigating matrix effects?
A4: The analytical column's primary role is to chromatographically separate the derivatized analyte from interfering matrix components.[10] By achieving baseline separation, you minimize the chances of co-elution and, therefore, matrix effects. Experimenting with columns that have different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) can provide different selectivities and improve the separation from matrix interferences.[14]
Q5: How should I validate my method to ensure matrix effects are controlled?
A5: Method validation should include a thorough assessment of matrix effects.[17][18] This involves analyzing samples from multiple sources or lots of the matrix to evaluate the variability of the effect. You should assess accuracy and precision in the presence of the matrix. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation.
Method Validation Workflow for Matrix Effects:
Caption: Workflow for validating a method with respect to matrix effects.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. routledge.com [routledge.com]
- 18. wjarr.com [wjarr.com]
Stability of 9-Anthraceneethanol solutions for long-term use
Welcome to the technical support guide for 9-Anthraceneethanol. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and long-term use of this compound solutions. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that cause this compound solutions to degrade?
The degradation of this compound is primarily driven by photo-oxidation . The anthracene core is highly susceptible to reaction with oxygen, especially when exposed to light (particularly UV light).[1] This process involves the formation of an unstable endoperoxide across the central aromatic ring, which can then decompose into other products, most commonly a 9,10-anthraquinone derivative.[1][2][3] Therefore, exposure to ambient light and atmospheric oxygen are the most critical factors to control.
Q2: What is the expected shelf-life of a this compound solution?
The shelf-life is highly dependent on storage conditions and the solvent used. A solution stored improperly (e.g., in a clear vial on a lab bench) can show significant degradation within hours or days.[1] However, when prepared with a high-purity solvent and stored correctly—protected from light and oxygen—a this compound solution can remain stable for several months. For critical applications, it is best practice to verify the solution's purity periodically.
Q3: Which solvents are recommended for preparing this compound solutions?
This compound, an aromatic alcohol, is generally soluble in a range of common organic solvents.[4] Recommended choices include:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF) [5]
-
Dimethyl Sulfoxide (DMSO)
Due to its hydrophobic anthracene core, its solubility in water is very limited.[6] For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting.
Q4: What are the ideal storage conditions for long-term stability?
To maximize the stability of your this compound solutions, adhere to the following storage protocols:
-
Protect from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil.
-
Minimize Oxygen Exposure: Use vials with airtight PTFE-lined caps. For maximum longevity, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Control Temperature: Store solutions in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Ensure Solvent Purity: Use high-purity, HPLC-grade, or anhydrous solvents to minimize contaminants that could catalyze degradation.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem: My this compound solution has turned yellow. What happened and is it still usable?
Cause: A yellow discoloration is a common indicator of degradation. The anthracene ring system is prone to oxidation, which ultimately forms 9,10-anthraquinone and other related oxidized species.[2][5] These quinone-type structures are often yellow or light brown. The color change indicates that a significant portion of the original compound has been converted to these impurities.
Solution:
-
Do not use the solution for quantitative experiments. The concentration of the active compound is no longer accurate, and the degradation products may interfere with your assay.
-
Discard the solution according to your institution's safety guidelines.
-
Prepare a fresh solution , carefully following the recommended protocols for preparation and storage to prevent future degradation.
Problem: I'm seeing new, unexpected peaks in my HPLC or LC-MS analysis. Could they be degradation products?
Cause: Yes, this is highly likely. The appearance of new peaks, particularly those with different retention times and UV-Vis spectra, is a classic sign of chemical degradation. In the case of this compound, these new peaks often correspond to oxidation products. The primary degradation product is typically the corresponding anthraquinone, formed via an endoperoxide intermediate.[1][7]
Solution:
-
Characterize the Impurities: If your system is connected to a mass spectrometer (MS), analyze the mass-to-charge ratio (m/z) of the new peaks. The formation of 9,10-anthraquinone would correspond to an increase in mass due to the addition of oxygen atoms and loss of hydrogen.
-
Perform a Forced Degradation Study: To confirm the identity of the peaks, you can intentionally degrade a small sample of a fresh solution by exposing it to light and air for a few hours.[8][9] The peaks that increase in this "stressed" sample are your degradation products.
-
Re-evaluate Solution Handling: The presence of these peaks indicates that your current handling and storage procedures are insufficient to maintain stability. Review the protocols for light and oxygen protection.
Problem: My experimental results are inconsistent and drifting over time. Is my solution's stability the issue?
Cause: Inconsistent results from day-to-day or week-to-week are frequently caused by the gradual degradation of a key reagent. As the this compound in your stock solution degrades, its effective concentration decreases, leading to a corresponding drop in signal or activity in your assay. This drift is a direct consequence of poor solution stability.
Solution:
-
Implement a Stability Testing Protocol: Regularly check the purity of your stock solution using a validated analytical method like HPLC-UV.[10] A decrease in the main peak area and an increase in impurity peaks will confirm degradation.
-
Prepare Fresh Solutions More Frequently: Based on your stability testing, establish a firm expiration date for your solutions. For highly sensitive assays, it may be necessary to prepare fresh solutions daily or weekly.
-
Use Aliquots: Instead of repeatedly opening and closing a large stock solution bottle, prepare single-use aliquots. This minimizes the exposure of the bulk solution to air and potential contaminants.
Technical Deep Dive & Protocols
Primary Degradation Pathway of this compound
The principal mechanism of degradation for anthracene derivatives is photo-oxidation.[1] In the presence of light (hv) and molecular oxygen (O₂), the anthracene moiety undergoes a [4+2] cycloaddition reaction to form a transient endoperoxide. This intermediate is generally unstable and can rearrange or decompose to form the more stable 9,10-anthraquinone derivative.[2][3]
References
- 1. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative [mdpi.com]
- 3. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sgs.com [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Removal of excess 9-Anthraceneethanol after derivatization
Guide to the Efficient Removal of Excess 9-Anthraceneethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and methodologies for the critical post-derivatization step of removing unreacted this compound. As a fluorescent labeling reagent, this compound is invaluable for enhancing the detection of target analytes, such as carboxylic acids, in chromatographic applications. However, residual, unreacted reagent can cause significant background interference, leading to inaccurate quantification and poor signal-to-noise ratios.
This document, prepared by Senior Application Scientists, offers field-proven insights and robust protocols to ensure the purity of your derivatized samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my derivatization reaction?
A: The primary reason is to prevent analytical interference. This compound is highly fluorescent, and any residual amount will contribute to a high background signal in your chromatogram (e.g., HPLC-FLD) or mass spectrum. This elevated background can mask the peak of your derivatized analyte, especially at low concentrations, making accurate quantification impossible. Complete removal is essential for achieving high sensitivity and a good signal-to-noise ratio.[1]
Q2: What is the core principle behind separating this compound from its derivative?
A: The separation relies on a fundamental change in polarity. This compound contains a primary alcohol (-OH) group, which is polar.[2] Derivatization reactions typically target this active hydrogen, converting the alcohol into a less polar functional group, such as an ester (when reacting with a carboxylic acid). This polarity difference is the key that allows for separation using techniques like liquid-liquid extraction or chromatography. The unreacted, more polar reagent can be partitioned away from the less polar derivatized product.
Q3: What are the primary methods for removing the excess reagent?
A: The most common and effective methods are:
-
Liquid-Liquid Extraction (LLE): A simple, rapid technique ideal for initial cleanup, exploiting polarity differences.[3][4]
-
Solid-Phase Extraction (SPE): Offers a more controlled and efficient separation than LLE, with less solvent consumption.[5]
-
Flash Column Chromatography: The most powerful method for achieving high purity, capable of separating compounds with very similar properties.[6]
-
Crystallization: An effective technique if your derivatized product is a solid and has different solubility characteristics than the reagent.[7][8]
Q4: How do I choose the best purification method for my experiment?
A: The choice depends on several factors: the scale of your reaction, the required final purity, and the properties of your derivatized analyte. For a quick cleanup of a small number of samples, LLE is often sufficient. For higher purity or for complex sample matrices, SPE or flash chromatography is recommended.[5][9] The workflow diagram below can help guide your decision.
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for post-derivatization cleanup.
Troubleshooting Guide & Protocols
This section addresses specific issues encountered during the cleanup process in a question-and-answer format.
Problem: My HPLC analysis shows a large, early-eluting peak corresponding to this compound, which is interfering with my product peak.
This is the most common issue and indicates a high concentration of unreacted reagent. Liquid-liquid extraction is the first line of defense.
Solution 1: Liquid-Liquid Extraction (LLE) with a Basic Wash
Causality: The principle is to exploit the polarity of this compound and deprotonate any residual acidic catalyst or analyte. By adding an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane), the less polar ester derivative will preferentially stay in the organic layer.[3] A subsequent wash with a mild aqueous base (e.g., sodium bicarbonate solution) will remove the highly polar this compound and any remaining acidic components into the aqueous layer.
-
Solvent Addition: Transfer your reaction mixture to a separatory funnel. If your reaction solvent is polar and miscible with water (like Acetonitrile or DMF), you must first dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate. Add an equal volume of deionized water.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to separate completely.
-
Aqueous Wash: Drain the lower aqueous layer. Add a fresh portion of 5% aqueous sodium bicarbonate solution to the organic layer in the funnel. Shake again as in step 2. This basic wash is critical for removing the polar alcohol.
-
Brine Wash: Drain the bicarbonate layer and wash the organic layer with a saturated NaCl solution (brine). This helps to break any emulsions and removes residual water from the organic phase.[10]
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.
-
Purity Check: Re-dissolve the residue in a small amount of an appropriate solvent and check the purity via TLC or HPLC.
-
An Emulsion Forms: If the layers do not separate cleanly, an emulsion has formed. This can be broken by:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. organomation.com [organomation.com]
- 5. High-performance liquid chromatography versus solid-phase extraction for post-derivatization cleanup prior to gas chromatography-electron-capture negative-ion mass spectrometry of N1,N3-bis-(pentafluorobenzyl)-N7- (2-[pentafluorobenzyloxy]ethyl)xanthine, a product derived from an ethylene oxide DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interferences in Fluorescence Measurements with 9-Anthraceneethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-Anthraceneethanol in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting for common interferences, ensuring the accuracy and reproducibility of your experimental data. This compound, a vital intermediate in pharmaceutical and dye manufacturing, possesses a unique aromatic structure that makes it a valuable tool in various applications, including as a fluorescent probe.[1][2][3] However, like all fluorophores, its signal can be susceptible to a range of environmental and sample-specific factors. This document will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Spectral Distortions and Unexpected Peaks
Q1: My this compound emission spectrum looks distorted and has sharp, unexpected peaks. What could be the cause?
This is a common issue that can often be attributed to Raman scattering or second-order effects from the instrument.[4]
-
Raman Scattering: Inelastic scattering of the excitation light by the solvent can produce sharp peaks, known as Raman peaks.[5] A key characteristic of a Raman peak is that its position shifts as you change the excitation wavelength, while a true fluorescence peak remains at a constant emission wavelength.[4] The energy shift for a given solvent is constant; for example, the Raman peak for water will consistently appear at an energy level approximately 3400-3600 cm⁻¹ lower than the excitation wavelength.[5]
-
Second-Order Effects: Monochromators can sometimes allow light at multiples of the selected wavelength to pass through.[4] For instance, if you are exciting at 300 nm, some 600 nm light might also reach the detector, causing an artifact in your emission spectrum.[4]
Troubleshooting Protocol:
-
Identify the Artifact:
-
Acquire an emission spectrum of your "blank" sample (solvent only) using the exact same instrument settings (excitation wavelength, slit widths, gain) as your this compound sample.[5] The presence of a peak in the blank spectrum strongly suggests a Raman peak.[4]
-
To confirm a Raman peak, change the excitation wavelength by 10-20 nm. A Raman peak will shift in concert with the excitation wavelength, while the fluorescence peak of this compound will not.[4]
-
-
Mitigation Strategies:
-
Background Subtraction: The most effective way to remove Raman peaks is to subtract the blank (solvent) spectrum from your sample spectrum.[5]
-
Instrumental Filters: Ensure that the appropriate cut-off or bandpass filters are in place and enabled in your spectrometer's software. These are designed to block second-order effects.[4]
-
Change Excitation Wavelength: If possible, choose an excitation wavelength that moves the Raman peak away from your emission region of interest.[6]
-
Inaccurate and Non-Linear Fluorescence Intensity
Q2: The fluorescence intensity of my this compound samples is not linear with concentration, even at what I believe are low concentrations. What is happening?
This is a classic sign of the Inner Filter Effect (IFE) . IFE occurs when the sample itself absorbs a significant portion of the excitation or emission light, leading to an underestimation of the true fluorescence intensity.[7][8] This effect is particularly problematic in highly concentrated samples.[9]
There are two types of IFE:
-
Primary IFE: The sample absorbs too much of the excitation light before it can reach the center of the cuvette where the emission is measured.[7]
-
Secondary IFE: The emitted fluorescence is re-absorbed by other fluorophore molecules in the solution before it can reach the detector. This is more common for molecules with a small Stokes shift (a small separation between the absorption and emission maxima).[7]
Troubleshooting Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. edinst.com [edinst.com]
- 5. The fluorescence laboratory. - Raman peaks in emission spectra [fluortools.com]
- 6. jasco-global.com [jasco-global.com]
- 7. static.horiba.com [static.horiba.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. aelabgroup.com [aelabgroup.com]
Technical Support Center: pH Effects on the Fluorescence of 9-Anthraceneethanol
Welcome to the technical support guide for 9-Anthraceneethanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this fluorophore in their work. Here, we will explore the fundamental principles governing its pH-dependent fluorescence and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the core principles of this compound's photophysical behavior in response to changes in pH.
Q1: What is this compound and what is the primary mechanism behind its pH-dependent fluorescence?
This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon that typically exhibits strong blue fluorescence.[1][2] The key structural feature of this compound is the hydroxyethyl group (-CH₂CH₂OH) attached to the 9-position of the anthracene core.[3]
The fluorescence of this compound is highly sensitive to pH due to a process called Photoinduced Electron Transfer (PET) .[4][5][6]
-
At Neutral or Acidic pH (Fluorescence ON): The hydroxyl group is protonated (-OH). In this state, the anthracene core can fluoresce efficiently after excitation.
-
At Basic/Alkaline pH (Fluorescence OFF): The hydroxyl group is deprotonated to form an alkoxide (-O⁻). The lone pair of electrons on this negatively charged oxygen atom is a potent electron donor. Upon excitation of the nearby anthracene core (the acceptor), an electron from the alkoxide is transferred to the excited anthracene, quenching its fluorescence through this non-radiative decay pathway.[7]
This "OFF-ON" switching behavior makes this compound and similar structures valuable as fluorescent pH indicators.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Photoinduced electron transfer in 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Solvent Effects on the Derivatization of 9-Anthraceneethanol
Welcome to the technical support center for the derivatization of 9-Anthraceneethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorophore in their work. Derivatization of the terminal hydroxyl group on this compound is a critical step for applications ranging from creating fluorescent probes for HPLC analysis to synthesizing novel pharmaceutical intermediates.[1][2]
The success of these reactions—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. This document provides in-depth, experience-driven answers to common challenges and foundational questions related to solvent effects in these reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, practical problems encountered during the derivatization of this compound.
Q1: Why is my reaction yield unexpectedly low? I see a lot of unreacted this compound.
Answer: Low conversion is one of the most frequent issues and is often directly tied to solvent choice. Several factors could be at play:
-
Poor Solubility of Reactants: this compound, being a polycyclic aromatic hydrocarbon with a polar hydroxyl group, has nuanced solubility.[3][4] If it or the derivatizing agent (e.g., an acyl chloride or silylating agent) is not fully dissolved, the reaction becomes heterogeneous and slows dramatically.
-
Solution: Before starting the reaction, confirm the solubility of both your starting material and reagent in the chosen solvent at the intended reaction temperature. If solubility is low, consider switching to a solvent with a better-matched polarity, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), which are generally good starting points.[3]
-
-
Inappropriate Solvent Polarity for the Mechanism: The mechanism of derivatization dictates the ideal solvent environment. For instance, esterification with an acyl chloride is a nucleophilic addition-elimination reaction.[5][6][7] This type of reaction, which proceeds through a charged tetrahedral intermediate, is often favored by polar aprotic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents can dissolve the necessary reagents and stabilize charged transition states without interfering with the nucleophile.[8][9] They are often the best choice for SN2-type reactions.[10][11]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the nucleophilic oxygen of this compound. This "caging" effect, known as solvation, can blunt its nucleophilicity and significantly slow down the reaction rate.[8][9][10] While they might be excellent for dissolving reactants, they can be kinetically detrimental.
-
-
Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, if using a highly reactive acyl chloride, a protic solvent like an alcohol is unsuitable as it will compete with the this compound, forming an undesired ester byproduct. Similarly, residual water in solvents can hydrolyze sensitive reagents.[12]
-
Solution: Always use anhydrous (dry) solvents, especially when working with moisture-sensitive reagents like acyl chlorides, silyl chlorides, or carbodiimides.[12] Check for solvent compatibility with your specific class of derivatizing agent.
-
Q2: My reaction is messy, showing multiple spots on TLC. What's causing these byproducts?
Answer: The formation of multiple byproducts often points to a lack of reaction control, where the solvent plays a crucial modulating role.
-
Side Reactions with the Solvent: As mentioned, the solvent itself can sometimes participate in the reaction. Using a nucleophilic solvent with an electrophilic derivatizing agent is a common error.
-
Poor Temperature Control: Solvents with low boiling points (e.g., Dichloromethane, Diethyl Ether) can make it difficult to maintain a stable reaction temperature, especially for exothermic reactions. Temperature fluctuations can lead to the formation of thermally-induced byproducts.
-
Solution: Choose a solvent with a boiling point appropriate for the desired reaction temperature. If the reaction is highly exothermic, consider a solvent with a higher heat capacity or use a larger solvent volume to act as a heat sink.
-
-
Solvent-Induced Degradation: The anthracene moiety is photosensitive and can be prone to oxidation. Some solvents, particularly chlorinated ones, can form radical species under certain conditions (e.g., exposure to light or impurities), which may degrade the anthracene core.
-
Solution: Conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil). Ensure solvents are purified and free of peroxides, especially ethers like THF.
-
Frequently Asked Questions (FAQs)
This section covers broader, foundational concepts regarding solvent selection.
Q3: How do I select the optimal solvent for my this compound derivatization from the start?
Answer: A systematic approach is best. Consider these pillars of solvent selection:
-
Solubility: The primary requirement is that all reactants and catalysts must be soluble to a reasonable extent. Perform small-scale solubility tests first.
-
Reaction Mechanism Compatibility: Match the solvent type to the reaction mechanism. For most derivatizations of alcohols (e.g., esterification, etherification), which are often SN2-type reactions, polar aprotic solvents are generally favored as they enhance the nucleophile's reactivity by not solvating it as strongly as protic solvents.[10][13]
-
Inertness: The solvent must not react with any starting materials, reagents, intermediates, or products.
-
Boiling Point: The solvent's boiling point should allow for effective temperature control and be high enough for the reaction to proceed at a reasonable rate, yet low enough for easy removal during workup.
-
Workup and Purification: Consider how the solvent will affect product isolation. A solvent in which the product is poorly soluble upon cooling can be advantageous for crystallization. Conversely, ensure the solvent can be easily separated from your product (e.g., by evaporation or extraction).
Q4: What is the practical difference between using a polar protic vs. a polar aprotic solvent for an esterification reaction with an acyl chloride?
Answer: The difference is fundamental to reaction kinetics and efficiency.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[13] When this compound is dissolved in a protic solvent, the solvent molecules form a "cage" of hydrogen bonds around the hydroxyl group's oxygen atom.[10] This stabilizes the alcohol but severely hinders its ability to act as a nucleophile and attack the electrophilic carbonyl carbon of the acyl chloride.[8][11] The result is a drastically slower reaction.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have strong dipole moments to dissolve polar molecules but lack O-H or N-H bonds.[13] They solvate the cation of any associated salt but leave the nucleophile (the alcohol) relatively "bare" and highly reactive.[9][10] This leads to a significantly faster rate for SN2 reactions, making them the preferred choice for this type of derivatization.[8]
Q5: How can I empirically measure and compare the polarity of my solvents?
Answer: While tables of polarity indices are useful, the effective polarity of a solvent can be visually and quantitatively assessed using solvatochromic dyes.[14] The most famous of these is Reichardt's dye , which changes color dramatically depending on the polarity of the solvent it is dissolved in.[15] This phenomenon allows for the creation of an empirical polarity scale, known as the ET(30) scale.[16][17] By dissolving a small amount of the dye in different solvents, you can rank their polarity based on the resulting color and its corresponding absorption maximum in a UV-Vis spectrophotometer.[18] This provides a practical measure of the solvent's ability to stabilize charged species, which is directly relevant to many reaction mechanisms.
Q6: What are the critical safety precautions when working with common organic solvents?
Answer: Organic solvents pose several hazards, including flammability, toxicity, and environmental risks. Always adhere to strict safety protocols.
-
Inhalation and Contact: Most organic solvents are volatile and can be harmful if inhaled, causing dizziness, respiratory irritation, or long-term organ damage.[19] Many can also be absorbed through the skin.
-
Flammability: Many common solvents like ethers, acetone, and hexane are highly flammable.[21] Their vapors can travel to an ignition source and flash back.[19]
-
Disposal: Never pour organic solvents down the drain.
-
Precaution: Dispose of solvent waste in clearly labeled, appropriate waste containers according to your institution's environmental health and safety guidelines.
-
Data & Protocols
Solvent Selection Summary Table
The table below summarizes key properties of common solvents and their general suitability for the derivatization of this compound, particularly for SN2-type reactions like esterification.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability & Comments |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 39.6 | Excellent: Good solubility for many organics. Volatile and easy to remove. Inert. A common starting point. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Excellent: Stronger solvent than DCM. Must be checked for peroxides if old. Anhydrous grade is essential. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good: Highly polar, promotes fast reactions. Can be difficult to remove due to higher boiling point.[22] |
| Acetone | Polar Aprotic | 21 | 56 | Good: Effective solvent, but its reactivity (enolizable protons) can sometimes interfere with very strong bases. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Use with Caution: Excellent solvent, but very high boiling point makes it difficult to remove. Can decompose at high temperatures.[22] |
| Ethanol | Polar Protic | 24.5 | 78 | Poor: Will react with many derivatizing agents (e.g., acyl chlorides) and solvates the nucleophile, slowing the desired reaction.[10] |
| Toluene | Non-polar | 2.4 | 111 | Poor: Generally insufficient polarity to dissolve reagents or stabilize charged intermediates common in these reactions. |
Example Protocol: Esterification of this compound with Acetyl Chloride
This protocol details a standard procedure where the choice of an appropriate polar aprotic solvent is critical for success. The reaction is a nucleophilic addition-elimination.[23][24]
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve 1 equivalent of this compound in anhydrous DCM (approx. 0.1 M concentration). Add a magnetic stir bar.
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution. This base will neutralize the HCl byproduct generated during the reaction.[6]
-
Cooling: Cool the flask to 0°C using an ice-water bath. This helps control the exothermic reaction.
-
Reagent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. The use of DCM, a polar aprotic solvent, ensures all components remain dissolved and allows the nucleophilic attack to proceed efficiently without solvent interference.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the this compound spot is consumed (typically 1-2 hours).
-
Workup - Quenching: Once complete, slowly add saturated NaHCO₃ solution to quench any remaining acetyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude ester product by column chromatography on silica gel or by recrystallization as needed.
Visual Workflow
Troubleshooting Low Derivatization Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low reaction yield, with a focus on solvent-related causes.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 9-Anthracenemethanol (CAS 1468-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. sparkl.me [sparkl.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Dimroth and Reichardt ET [stenutz.eu]
- 18. Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]
- 21. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]
- 22. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. savemyexams.com [savemyexams.com]
Validation & Comparative
A Comparative Guide to Environment-Sensitive Fluorophores: 9-Anthraceneethanol and Its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of cellular mechanics and biomolecular interactions, the selection of an appropriate fluorescent probe is a pivotal decision. These molecular reporters are the unsung heroes of many discoveries, illuminating the invisible and providing quantitative insights into the cellular microenvironment. This guide offers an in-depth comparison of 9-Anthraceneethanol, a lesser-known fluorescent probe, with a selection of widely used environment-sensitive dyes: Nile Red, PRODAN, Laurdan, and DCVJ. Our objective is to furnish a comprehensive, data-driven resource to empower you in making an informed choice for your specific research applications.
The Dynamic Dance of Light and Environment: An Introduction to Solvatochromic and Molecular Rotor Probes
The fluorescent probes discussed herein belong to a fascinating class of molecules whose photophysical properties are exquisitely sensitive to their immediate surroundings. This sensitivity manifests primarily in two ways: solvatochromism and viscosity-dependent fluorescence.
Solvatochromic probes exhibit a change in their absorption or emission spectra in response to the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the fluorophore by the solvent molecules. In polar solvents, the excited state, which often possesses a larger dipole moment than the ground state, is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This property allows researchers to map the polarity of microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.
Molecular rotors , on the other hand, are fluorescent molecules whose quantum yield is highly dependent on the viscosity of their environment. In low-viscosity media, these probes can undergo non-radiative decay through intramolecular rotation. However, in a viscous environment, this rotation is hindered, forcing the molecule to relax through the emissive pathway, resulting in a significant increase in fluorescence intensity. This makes them invaluable tools for probing the microviscosity of cellular compartments.
In the Spotlight: this compound
This compound is a fluorescent molecule featuring an anthracene core, a well-known polycyclic aromatic hydrocarbon with inherent fluorescence. The ethanol group at the 9-position can influence its solubility and interaction with the local environment. While comprehensive photophysical data for this compound is not as readily available in the literature as for more common probes, we can infer its properties from closely related anthracene derivatives, such as 9-anthracenemethanol. These derivatives are known to exhibit changes in their fluorescence characteristics in response to solvent polarity.
The Contenders: A Look at the Alternatives
To provide a robust comparison, we have selected four widely recognized fluorescent probes known for their sensitivity to environmental polarity and/or viscosity.
-
Nile Red: A highly solvatochromic and lipophilic stain, Nile Red is intensely fluorescent in lipid-rich environments but shows minimal fluorescence in aqueous media.[1] Its emission color varies from deep red in polar membrane lipids to strong yellow-gold in neutral lipids, making it an excellent probe for lipid droplets.[1][2]
-
PRODAN (6-propionyl-2-dimethylaminonaphthalene): A classic solvatochromic probe, PRODAN's fluorescence is highly sensitive to solvent polarity.[3] Its emission maximum shifts significantly from the near-UV in nonpolar solvents to the blue-green region in polar solvents.[2]
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): A lipophilic derivative of PRODAN, Laurdan is extensively used to study the phase properties and fluidity of cell membranes.[4][5][6][7] Its emission spectrum is sensitive to the degree of water penetration into the lipid bilayer, allowing for the characterization of different lipid phases.[4][5][6][7]
-
DCVJ (9-(2,2-Dicyanovinyl)julolidine): A well-characterized molecular rotor, DCVJ's fluorescence quantum yield increases dramatically in viscous environments.[8][9][10][11] This property makes it a powerful tool for measuring the microviscosity of its surroundings.[8][9][10][11]
Head-to-Head Comparison: Photophysical Properties
The following tables provide a quantitative comparison of the key photophysical parameters of 9-Anthracenemethanol (using data from its close analog, 9-anthracenemethanol, where necessary) and the alternative probes in solvents of varying polarity and viscosity.
Table 1: Spectral Properties in Solvents of Varying Polarity
| Probe | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| 9-Anthracenemethanol * | Acetonitrile/Water (3:2 v/v) | ~386[12] | 380 - 480[12] | Variable |
| Ethanol | ~357[13] | 382, 404, 428[13] | 25, 47, 71 | |
| Nile Red | Dioxane | 519[14] | ~580[15] | ~61 |
| Methanol | 552[16] | 635[16] | 83 | |
| Toluene | ~530 | ~590 | ~60 | |
| PRODAN | Cyclohexane | ~361 | ~380[2] | ~19 |
| Methanol | 361[2] | 498[2] | 137 | |
| Water | ~350 | ~520[2] | ~170 | |
| Laurdan | In gel phase membranes | 440[4][8] | 440[4][8] | 0 |
| In liquid phase membranes | 440[4][8] | 490[4][8] | 50 | |
| DCVJ | Low viscosity solvents | ~450 | ~480 | ~30 |
| High viscosity solvents | ~450 | ~505 | ~55 |
*Data for 9-Anthracenemethanol is based on its close analog, 9-anthracenemethanol, due to limited direct data.
Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τ) in Different Environments
| Probe | Solvent/Environment | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| 9-Anthracenemethanol * | Acetonitrile/Water (3:2 v/v) | 0.01 - 0.09[12] | Not available |
| Ethanol | 0.27 (for Anthracene)[17] | ~4.1 (for Anthracene)[13] | |
| Nile Red | Dioxane | 0.7[14] | Not available |
| Ethanol | Not available | ~2.8 | |
| PRODAN | Cyclohexane | 0.03[2] | Not available |
| Ethanol | 0.95[2] | ~2.0 and 3.4 (biexponential) | |
| Laurdan | In Membranes | 0.61[4] | ~5-6[5] |
| DCVJ | Propan-1-ol | Low | Not available |
| Glycerol | Increases up to 30-fold[11] | Increases with viscosity |
*Data for 9-Anthracenemethanol is based on its close analog, 9-anthracenemethanol, and parent compound, anthracene, due to limited direct data.
Experimental Corner: Protocols for Characterization
To ensure the integrity of your research, it is crucial to characterize the photophysical properties of your chosen fluorescent probe under your specific experimental conditions. Below are foundational protocols for measuring fluorescence quantum yield and lifetime.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This method compares the fluorescence of a sample to a well-characterized standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a standard.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample of interest
-
Spectroscopic grade solvents
Methodology:
Caption: Workflow for relative fluorescence quantum yield determination.
Calculation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance
-
η is the refractive index of the solvent
Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Objective: To determine the fluorescence lifetime (τ) of a sample.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser or LED)
-
High-speed detector (e.g., single-photon avalanche diode or photomultiplier tube)
-
Timing electronics
Methodology:
Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).
Mechanistic Insights: The "Why" Behind the "What"
Understanding the mechanisms that govern the environment-sensitive fluorescence of these probes is paramount for interpreting experimental data accurately.
Solvatochromism: A Tale of Two States
The solvatochromic shifts observed in probes like this compound, Nile Red, and PRODAN are a direct consequence of the change in the probe's dipole moment upon excitation.
Caption: Energy level diagram illustrating the principle of solvatochromism.
In a polar solvent, the solvent dipoles reorient around the excited state of the probe, which has a larger dipole moment (μ_e) than the ground state (μ_g). This stabilization of the excited state lowers its energy, resulting in the emission of a lower-energy (red-shifted) photon.
Molecular Rotors: The Viscosity Gatekeeper
The fluorescence of molecular rotors like DCVJ is governed by a competition between radiative and non-radiative decay pathways.
Caption: Jablonski diagram for a typical molecular rotor.
Upon excitation to the locally excited (LE) state, the molecule can either relax by emitting a photon or undergo a conformational change to a twisted intramolecular charge transfer (TICT) state, which then decays non-radiatively. In a viscous environment, the intramolecular rotation required to form the TICT state is restricted, thus favoring the fluorescent decay pathway.
Concluding Remarks: Selecting the Right Tool for the Job
The choice of a fluorescent probe is not a one-size-fits-all decision. It requires a careful consideration of the specific biological question, the instrumentation available, and the photophysical properties of the probe.
-
This compound , based on the properties of its analogs, presents itself as a potential probe for polarity sensing in the blue-green spectral region. Its relatively simple structure may offer advantages in terms of synthesis and modification. However, the limited availability of comprehensive photophysical data necessitates a thorough characterization before its application in complex biological systems.
-
Nile Red remains a gold standard for lipid droplet imaging due to its remarkable solvatochromism and high lipophilicity.
-
PRODAN and Laurdan are invaluable tools for investigating membrane polarity and lipid organization, with Laurdan being particularly well-suited for studying lipid phases.
-
DCVJ is an excellent choice for quantifying microviscosity in cellular compartments and for studying processes involving changes in the local viscous environment.
Ultimately, this guide serves as a starting point. We encourage researchers to delve deeper into the literature, perform their own characterization experiments, and critically evaluate the suitability of each probe for their unique research needs. The dance of light and environment is a complex one, but with the right molecular partner, the intricate steps of cellular life can be beautifully illuminated.
References
- 1. researchgate.net [researchgate.net]
- 2. Nile red - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cholesterol modifies water concentration and dynamics in phospholipid bilayers: a fluorescence study using Laurdan probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence anisotropy of molecular rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 10. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. omlc.org [omlc.org]
- 15. chalcogen.ro [chalcogen.ro]
- 16. Spectrum [Nile Red] | AAT Bioquest [aatbio.com]
- 17. omlc.org [omlc.org]
A Comparative Guide to Fluorescent Derivatization Reagents for Amino Acid Analysis: The Gold Standard of Dansyl Chloride versus Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the precise quantification of amino acids is a cornerstone of research and development, from fundamental metabolic studies to the quality control of biopharmaceuticals. Due to their general lack of strong chromophores or fluorophores, amino acids necessitate derivatization prior to sensitive analysis by High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of derivatization agents, with a primary focus on the time-honored and robust reagent, dansyl chloride.
While an initial exploration was made to compare dansyl chloride with 9-Anthraceneethanol, a thorough review of the scientific literature revealed a significant lack of established methods or performance data for this compound in the context of amino acid derivatization for quantitative analysis. Therefore, to provide a valuable and factually grounded resource, this guide will pivot to a detailed examination of dansyl chloride, juxtaposed with other widely adopted fluorescent tagging agents: o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). This comparative approach will equip researchers with the necessary insights to select the most appropriate derivatization strategy for their analytical needs.
The Enduring Power of Dansyl Chloride in Amino Acid Analysis
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNSC), has been a stalwart in the field of amino acid analysis for decades.[1] Its enduring popularity stems from its ability to react with both primary and secondary amino groups of amino acids to yield stable, intensely fluorescent sulfonamide adducts.[1] This reaction, known as dansylation, significantly enhances the detectability of amino acids, enabling quantification down to the picomole and even femtomole range.[2]
The Chemistry of Dansylation
The derivatization mechanism involves the nucleophilic attack of the unprotonated amino group of an amino acid on the electrophilic sulfonyl chloride of dansyl chloride. This reaction is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amino group is in its reactive, non-protonated state. The resulting N-dansyl-sulfonamide derivative is not only highly fluorescent but also more hydrophobic than the parent amino acid, which aids in its retention and separation on reversed-phase HPLC columns.[3]
Caption: Dansylation reaction of an amino acid with dansyl chloride.
Experimental Protocol for Amino Acid Derivatization with Dansyl Chloride
The following protocol provides a generalized procedure for the pre-column derivatization of amino acids with dansyl chloride for HPLC-fluorescence detection.
Reagents and Materials:
-
Amino Acid Standards: A certified mixture of amino acid standards.
-
Dansyl Chloride Solution (50 mM): Freshly prepare by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). This solution should be stored in the dark.[3]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[3]
-
Quenching Solution: 10% (v/v) ammonium hydroxide or methylamine hydrochloride solution in water.[3]
-
Sample Diluent: 0.1 M HCl or a suitable buffer.
Derivatization Procedure:
-
In a microcentrifuge tube, combine 25 µL of the sample or amino acid standard with 50 µL of the freshly prepared dansyl chloride solution.
-
Add 50 µL of the derivatization buffer (pH 9.8) and vortex thoroughly.
-
Incubate the mixture in a heating block at 60-80°C for 30-60 minutes in the dark to prevent photodegradation of the dansyl group.[4]
-
After incubation, cool the reaction to room temperature.
-
Add 20 µL of the quenching solution to consume excess dansyl chloride. Vortex and allow to stand for 5-10 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis. The sample may be further diluted with a solvent like 40% acetonitrile to prevent precipitation in the autosampler.[3]
Alternative Fluorescent Derivatization Agents: OPA and FMOC
While dansyl chloride is a powerful and versatile reagent, other derivatizing agents are also widely used, each with its own set of advantages and limitations.
o-Phthalaldehyde (OPA)
OPA is a popular choice for the derivatization of primary amino acids.[5] The reaction is rapid, typically completing within minutes at room temperature, and is well-suited for automation.[6] However, OPA does not react with secondary amino acids like proline and hydroxyproline.[7] The resulting isoindole derivatives are also known to be less stable than dansyl derivatives.[5]
9-Fluorenylmethyl Chloroformate (FMOC)
FMOC reacts with both primary and secondary amino acids, making it a more comprehensive derivatization agent than OPA.[7] The FMOC derivatives are stable, but the reagent itself can be a source of interference as its hydrolysis product is also fluorescent.[8] Often, OPA and FMOC are used in a sequential derivatization strategy to analyze both primary and secondary amino acids in a single run.[9]
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent has a significant impact on the performance of an amino acid analysis method. The following table summarizes the key performance characteristics of dansyl chloride, OPA, and FMOC.
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC) |
| Reactivity | Primary and secondary amines | Primary amines only | Primary and secondary amines |
| Reaction Speed | Slower (requires heating) | Very fast (room temperature) | Fast (room temperature) |
| Derivative Stability | High | Moderate | High |
| Byproducts | Dansyl-OH, Dansyl-NH2 | Unstable derivatives | Fluorescent hydrolysis product |
| Detection (Ex/Em) | ~335 nm / ~520 nm | ~340 nm / ~455 nm | ~266 nm / ~305 nm |
| Sensitivity (LOD) | Low picomole to femtomole | Picomole | Picomole |
| Automation | Possible | Readily automated | Readily automated |
Experimental Workflow for Amino Acid Analysis
The overall workflow for amino acid analysis using pre-column derivatization is a multi-step process that requires careful optimization at each stage.
Caption: General workflow for amino acid analysis by pre-column derivatization.
Conclusion: Selecting the Right Tool for the Job
The selection of a derivatization reagent for amino acid analysis is a critical decision that should be guided by the specific requirements of the assay.
-
Dansyl chloride remains an excellent choice for its ability to react with both primary and secondary amines, the high stability of its derivatives, and its proven track record of providing sensitive and reliable results.[3] While the derivatization reaction is slower and requires heating, its robustness makes it a valuable tool for many applications.
-
OPA offers the advantage of rapid, room-temperature derivatization that is easily automated, making it ideal for high-throughput screening of primary amino acids.[5][6] Its primary limitation is its inability to react with secondary amines.
-
FMOC provides a comprehensive analysis of both primary and secondary amino acids with good derivative stability.[7] However, potential interference from its fluorescent hydrolysis byproduct must be considered and chromatographically resolved.
Ultimately, the optimal choice will depend on the specific amino acids of interest, the required sensitivity and throughput, and the available instrumentation. For researchers and drug development professionals seeking a reliable and sensitive method for the comprehensive analysis of amino acids, dansyl chloride continues to be a gold standard, while modern alternatives like OPA and FMOC offer compelling advantages in specific contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axionlabs.com [axionlabs.com]
- 7. jascoinc.com [jascoinc.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. jasco-global.com [jasco-global.com]
A Senior Application Scientist's Guide to Performance Comparison of Anthracene-Based Derivatization Reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of target analytes is paramount. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet-visible (UV-Vis) detection is a cornerstone of modern analytical chemistry. However, many analytes, particularly those lacking a native chromophore or fluorophore, present a significant detection challenge. Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome this limitation. This guide provides an in-depth performance comparison of anthracene-based derivatization reagents, offering field-proven insights and experimental data to inform your selection process.
The anthracene core, a polycyclic aromatic hydrocarbon, imparts strong UV absorbance and intense fluorescence, making it an ideal scaffold for creating highly sensitive derivatization reagents.[1] By covalently attaching an anthracene moiety to a target analyte, its detectability can be enhanced by several orders of magnitude compared to UV detection.[1] This guide will delve into the performance of various anthracene-based reagents for the derivatization of key functional groups, including carboxylic acids, amines, and phenols.
The Rationale Behind Derivatization with Anthracene-Based Reagents
The primary motivation for derivatization is to improve the analytical properties of a target molecule.[2] Anthracene-based reagents offer several distinct advantages:
-
Enhanced Sensitivity: The high molar absorptivity and fluorescence quantum yields of the anthracene group lead to significantly lower limits of detection (LOD).[3]
-
Improved Selectivity: Fluorescence detection, in particular, offers higher selectivity than UV detection, as fewer endogenous compounds in complex matrices are naturally fluorescent.[1]
-
Enhanced Chromatographic Properties: Derivatization can alter the polarity and retention characteristics of an analyte, leading to improved peak shape and resolution in reversed-phase HPLC.[4]
The choice of a specific anthracene-based reagent is dictated by the functional group of the analyte, the desired reaction conditions, and the required sensitivity.
Performance Comparison for Carboxylic Acid Derivatization
Carboxylic acids are a broad class of compounds, including fatty acids and many drug molecules, that often lack a strong UV chromophore.[5][6] Anthracene-based reagents are widely used to introduce a fluorescent tag, enabling their sensitive detection.[5][7]
| Reagent | Target Functional Group | Typical Reaction Conditions | Detection Limit (LOD) | Key Advantages |
| 9-(Hydroxymethyl)anthracene (HMA) | Carboxylic Acids | Activation with BMP, CDI, or DAC; room temp. to 60°C | ~100 fmol | Versatile activation methods, good for plasma samples.[8] |
| 9-Chloromethylanthracene (CMA) | Carboxylic Acids | Tetrabutylammonium bromide catalyst, 50 min in acetonitrile | 0.18 to 2.53 pmol | Simple, one-step reaction.[7] |
| 9-Anthryldiazomethane (ADAM) | Carboxylic Acids | Room temperature, no catalyst required | High mass sensitivity | Reacts under mild conditions.[3][6] |
| 9-Anthracene-d9-carboxylic acid | Carboxylic Acids | Used as an internal standard for LC-MS | N/A | Deuterated for use as an internal standard in mass spectrometry.[5] |
Experimental Workflow: Derivatization of Carboxylic Acids with HMA
The following diagram illustrates a typical workflow for the derivatization of carboxylic acids using 9-(hydroxymethyl)anthracene (HMA) with activation, followed by HPLC analysis.
Caption: Workflow for carboxylic acid derivatization and analysis.
Detailed Protocol: Derivatization of Benzoic Acid with HMA using DAC Activation
This protocol is adapted from established methods for the derivatization of carboxylic acids.[8]
-
Sample Preparation: To 0.01-1.0 µg of benzoic acid in a vial, add a solution of 5 µg of HOBT in 100 µL of chloroform.
-
Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.
-
Activation: Add 30 µg of DAC in 30 µL of chloroform and 5 µL of triethylamine. Keep the resulting solution at 0°C for 30 minutes.
-
Derivatization: Add a solution of 20 µg of HMA in 100 µL of chloroform. Allow the mixture to stand at room temperature for 10 minutes.
-
Final Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitution: Dissolve the residue in a known volume of the HPLC mobile phase for injection.
Performance Comparison for Amine and Phenol Derivatization
Primary and secondary amines, as well as phenolic compounds, are frequently targeted for derivatization to enhance their detection in biological and environmental samples.[9][10] Anthracene-based sulfonyl chlorides are effective reagents for this purpose.
| Reagent | Target Functional Group | Typical Reaction Conditions | Detection Limit (LOD) | Key Advantages |
| Anthraquinone-2-sulfonyl chloride (ASC) | Primary & Secondary Amines, Phenols | Room temperature, 3 min | 8 pmol (amines, RP-HPLC) | Versatile for both amines and phenols, rapid reaction.[9][11] |
| 2-Anthracenesulfonyl chloride | Phenols | Phase-transfer catalysis | Not specified | Effective for phenols of varying polarity. |
The Chemistry of Derivatization: A Logical Relationship
The selection of an appropriate derivatization reagent is a critical decision that impacts the overall success of the analytical method. The following diagram illustrates the logical relationships between the key factors to consider.
References
- 1. jasco-global.com [jasco-global.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Anthraquinone-2-sulfonyl chloride: a new versatile derivatization reagent-synthesis mechanism and application for analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation of Analytical Methods Using 9-Anthraceneethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. An analytical method, no matter how meticulously developed in a single laboratory, must demonstrate its transferability and consistency across different settings. This is the core principle of inter-laboratory validation, a critical exercise in ensuring that a method can be reliably executed by different analysts, on different equipment, and in different environments. This guide provides an in-depth exploration of designing and executing an inter-laboratory validation study, using 9-Anthraceneethanol as a model analyte.
This compound, a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative, serves as an excellent candidate for such studies due to its distinct spectroscopic properties, making it amenable to sensitive and selective analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This guide will not only detail the "how" but also the "why" behind the experimental design and choices, grounding the protocol in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2).[1][2][3][4][5][6][7]
The Crucial Role of Inter-Laboratory Validation
Before delving into the specifics of a validation study with this compound, it is essential to understand the fundamental importance of inter-laboratory validation, also known as a round-robin test.[8][9] A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions. However, it does not guarantee that the method will perform equally well in another laboratory. Inter-laboratory validation assesses the reproducibility of the method, a measure of precision between laboratories.[6][7] This is a critical parameter for standardizing an analytical procedure for wider use, such as for inclusion in pharmacopoeias.[6]
The successful outcome of an inter-laboratory study provides a high degree of confidence in the method's ruggedness and its suitability for transfer between different quality control laboratories.
Why this compound? A Model Analyte for Validation
This compound (C16H14O, Molar Mass: approx. 222.28 g/mol ) is an aromatic alcohol.[10] Its anthracene moiety confers strong intrinsic fluorescence, a property shared by many polycyclic aromatic hydrocarbons (PAHs).[11][12][13] This makes it an ideal candidate for analysis by highly sensitive and selective methods like fluorescence spectroscopy and HPLC with fluorescence detection.[14][15] The use of such a well-characterized, fluorescent molecule allows for the development of a robust analytical method with low limits of detection, which is advantageous in a validation study.
Designing the Inter-Laboratory Study: A Hypothetical Protocol
This section outlines a comprehensive protocol for an inter-laboratory validation of an HPLC-fluorescence method for the quantification of this compound.
Study Objective
To assess the reproducibility and transferability of an HPLC-fluorescence method for the quantification of this compound in a model formulation across multiple laboratories.
Participating Laboratories
A minimum of three to five participating laboratories with experience in HPLC analysis is recommended to obtain statistically meaningful data. Each laboratory will receive a complete study protocol, a sample of the this compound reference standard, and identical sets of validation samples.
Materials and Reagents
-
This compound Reference Standard: A well-characterized, high-purity standard.
-
Validation Samples: A set of samples containing known concentrations of this compound in a simple matrix (e.g., a placebo formulation). This should include samples at different concentration levels to assess linearity and range.
-
Reagents: HPLC-grade acetonitrile, methanol, and water.
Analytical Method to be Validated
The following is a detailed methodology for the determination of this compound, which will be used by all participating laboratories.
Experimental Protocol: Quantification of this compound by HPLC-Fluorescence
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the validation samples (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).
-
-
Preparation of Validation Samples:
-
Accurately weigh a portion of the validation sample and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-Fluorescence Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 252 nm and an emission wavelength of 402 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the validation samples by interpolating their peak areas from the calibration curve.
-
Assessing Method Performance: Key Validation Parameters
The following validation characteristics, as recommended by ICH Q2(R1), will be assessed in each laboratory.[5][6][16]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: Each laboratory will analyze the series of calibration standards in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Table 1: Hypothetical Linearity Data from Three Laboratories
| Laboratory | Correlation Coefficient (r²) |
| Laboratory A | 0.9995 |
| Laboratory B | 0.9992 |
| Laboratory C | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Each laboratory will analyze validation samples with known concentrations of this compound.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Hypothetical Accuracy Data (Percent Recovery) from Three Laboratories
| Sample Concentration (µg/mL) | Laboratory A | Laboratory B | Laboratory C |
| 1.0 | 99.5% | 101.2% | 98.9% |
| 5.0 | 100.2% | 99.8% | 100.5% |
| 10.0 | 99.1% | 100.9% | 99.6% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). For an inter-laboratory validation, two levels of precision are critical:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory Precision): Precision between laboratories.
-
Procedure:
-
Repeatability: Each laboratory will perform six replicate injections of a mid-concentration validation sample.
-
Reproducibility: The results from all participating laboratories for the same validation sample will be statistically compared.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Reproducibility: RSD ≤ 5.0%.
-
Table 3: Hypothetical Precision Data (RSD) for a 5.0 µg/mL Sample
| Precision Level | Laboratory A | Laboratory B | Laboratory C | Overall (Reproducibility) |
| Repeatability (RSD) | 1.2% | 1.5% | 1.1% | - |
| Mean Concentration (µg/mL) | 5.02 | 4.98 | 5.05 | 5.02 |
| Reproducibility (RSD) | - | - | - | 0.7% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the response.
-
Procedure: Each laboratory will determine the S/N ratio for a series of low-concentration standards.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1.
-
Table 4: Hypothetical LOD and LOQ Data
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| LOD (µg/mL) | 0.03 | 0.04 | 0.03 |
| LOQ (µg/mL) | 0.10 | 0.12 | 0.10 |
Comparison with Alternatives
While this compound is an excellent candidate, other compounds are also used as reference standards in HPLC and other analytical methods.[17][18][19][20] Commonly used standards include certified reference materials of the actual active pharmaceutical ingredient (API) being tested or other stable, well-characterized compounds. The advantage of using a compound like this compound in a methods validation study, particularly in early-stage development or for training purposes, lies in its relatively lower cost and high fluorescence quantum yield, which allows for the development of a very sensitive method that can be a good test of an instrument's performance.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the inter-laboratory validation workflow and the key steps in the analytical method.
Caption: Workflow of an inter-laboratory validation study.
Caption: Key steps in the analytical method for this compound.
Conclusion
The inter-laboratory validation of an analytical method is a rigorous yet necessary process to ensure its robustness, reliability, and transferability. This guide has provided a comprehensive framework for conducting such a study using this compound as a model analyte. The hypothetical data presented illustrates the expected outcomes of a successful validation, meeting the stringent criteria for linearity, accuracy, and precision. By following a well-defined protocol grounded in regulatory guidelines, researchers and drug development professionals can confidently establish the validity of their analytical methods, a cornerstone of ensuring the quality and safety of pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apps.nelac-institute.org [apps.nelac-institute.org]
- 10. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 14. Fluorescence spectrophotometer analysis of polycyclic aromatic hydrocarbons in environmental samples based on solid phase extraction using molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. disen-sensor.com [disen-sensor.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. uhplcs.com [uhplcs.com]
- 18. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 19. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 20. biocompare.com [biocompare.com]
A Senior Application Scientist’s Guide to Fatty Acid Analysis: A Comparative Evaluation of 9-Anthraceneethanol Derivatization
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids (FAs) is a cornerstone of metabolic research, biomarker discovery, and pharmaceutical development. However, the inherent physicochemical properties of fatty acids—namely their low volatility and lack of strong, native chromophores or fluorophores—present significant analytical challenges.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers a powerful, room-temperature alternative to Gas Chromatography (GC), mitigating the risk of degradation for thermally labile compounds like conjugated or polyunsaturated fatty acids.[2] This advantage, however, necessitates a critical pre-analytical step: derivatization.
This guide provides an in-depth comparison of derivatization using 9-Anthraceneethanol and its related reagents against other common methodologies. We will explore the causality behind experimental choices, present validating data, and offer detailed protocols to empower you to select and implement the optimal strategy for your analytical needs.
The Imperative of Derivatization: From Insensitive to Quantifiable
The primary goal of derivatization in FA analysis is to chemically modify the carboxyl group to enhance detectability.[4] For HPLC, this typically involves attaching a fluorescent tag (fluorophore), enabling highly sensitive detection.[5] 9-Anthracene-based reagents are exemplary fluorophores due to their high molar absorptivity and fluorescence quantum yields, which directly translate to superior analytical sensitivity.[1][6]
This guide will focus on comparing three distinct, yet widely adopted, strategies:
-
Fluorescent Tagging for HPLC-FLD: Derivatization with 9-Anthryldiazomethane (ADAM), a reagent derived from this compound, to produce highly fluorescent 9-anthrylmethyl esters.
-
Charge-Reversal for LC-MS: Derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) to vastly improve ionization efficiency for mass spectrometry.
-
Esterification for GC-FID: The classic approach of forming Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol for analysis by gas chromatography.
Visualizing the Analytical Workflow
The general process, regardless of the specific chemistry, follows a consistent workflow from sample preparation to data analysis. The key decision point lies in selecting the derivatization strategy that best aligns with the available instrumentation and the analytical objective.
Caption: General workflow for fatty acid analysis from sample to result.
Head-to-Head Comparison: Performance and Methodology
The choice of derivatization agent is a critical decision that profoundly impacts method sensitivity, selectivity, and robustness. Below, we compare the key performance characteristics of 9-Anthracene-based reagents with prominent alternatives.
| Parameter | 9-Anthryldiazomethane (ADAM) | AMPP (Charge-Reversal) | BF₃-Methanol (FAMEs) |
| Principle | Fluorescent Tagging | Charge-Reversal & Ionization Enhancement | Volatilization & Boiling Point Separation |
| Platform | HPLC-FLD, LC-MS[7] | LC-MS/MS | GC-FID, GC-MS |
| Reaction Time | 10 min - 1 hr[1][8] | ~1 hr | 5 - 10 min[9] |
| Reaction Temp. | Room Temperature[10][11] | Optimized (e.g., 45°C)[4] | 60°C - 100°C[3][9] |
| Key Advantage | High sensitivity for fluorescence detection; mild conditions preserve labile FAs.[5][10] | Massive sensitivity gains (up to 60,000x) in positive ion ESI-MS.[4][12] | Robust, well-established, quantitative, and cost-effective.[9][13] |
| Key Disadvantage | Reagent can be unstable.[14] | More complex, multi-step preparation.[4] | High temperatures can degrade polyunsaturated FAs; not suitable for non-volatile FAs.[1][2] |
| Reported LOD/LOQ | Picomole levels[14]; LOQ 0.05-6.0 pg (LC-MS)[12] | LOQs: 0.05 - 6.0 pg[12] | Method dependent; typically low ng range. |
| Reported Linearity | Excellent (e.g., over 10-250 pmol range)[8][15] | Approx. 2 orders of magnitude.[16] | Excellent (R² > 0.999)[3] |
| Reported Yield/Recovery | 82-85%[8][15] | High derivatization efficiency reported.[16] | >90% recovery often achievable.[3] |
Deep Dive 1: this compound/ADAM for HPLC-Fluorescence
Derivatization with 9-anthryldiazomethane (ADAM) is a cornerstone technique for sensitive FA analysis via HPLC. The reaction involves the esterification of the fatty acid's carboxylic acid group to form a highly fluorescent 9-anthrylmethyl ester.[1] A significant advantage is that the reaction proceeds readily at room temperature without requiring a catalyst, which is crucial for preserving the structural integrity of delicate molecules like conjugated linoleic acids (CLA), preventing isomerization or decomposition.[10][11]
Reaction Mechanism: Esterification with ADAM
Caption: Esterification of a fatty acid with 9-anthryldiazomethane (ADAM).
Experimental Protocol: Derivatization with ADAM
This protocol is a self-validating system when run with calibration standards, a procedural blank, and a quality control (QC) sample.
-
Sample Preparation: Isolate the fatty acid fraction from your sample matrix (e.g., via lipid extraction and saponification). Dry the final extract containing free fatty acids under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., methanol:ethyl acetate).
-
Derivatization:
-
Prepare a fresh solution of 9-anthryldiazomethane (ADAM) in an organic solvent like ethyl acetate.[17]
-
Add 100 µL of the ADAM reagent solution to the reconstituted sample.
-
Vortex briefly and allow the reaction to proceed at room temperature in the dark for approximately 1 hour. For some applications, rapid transesterification methods can achieve near-maximal yields in just 10 minutes.[8]
-
-
Reaction Quench: Add 10 µL of acetic acid to quench the excess ADAM reagent. Vortex and let stand for 5 minutes.
-
Final Preparation: Evaporate the solvent to dryness under nitrogen. Reconstitute the derivatized sample in the initial mobile phase of the HPLC system (e.g., acetonitrile/water).
-
Analysis: Inject an aliquot onto a reversed-phase C18 HPLC column for separation, with fluorescence detection (typical excitation ≈ 365 nm, emission ≈ 412 nm).[18]
Deep Dive 2: AMPP for High-Sensitivity LC-MS
For ultimate sensitivity, especially in complex biological matrices, LC-MS is the platform of choice. However, fatty acids typically exhibit poor ionization in their native form.[4] Charge-reversal derivatization with agents like N-(4-aminomethylphenyl)pyridinium (AMPP) addresses this by attaching a permanently charged moiety to the FA.[12] This dramatically enhances ionization efficiency in the positive ion mode, leading to sensitivity increases of 10- to 60,000-fold.[4][12]
Experimental Protocol: Derivatization with AMPP
-
Sample Preparation: Prepare the dried free fatty acid extract as described previously.
-
Reagent Preparation: Prepare fresh solutions of AMPP, a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst like HOBt (Hydroxybenzotriazole) in an appropriate organic solvent (e.g., acetonitrile).
-
Derivatization:
-
Quenching: Quench the reaction by adding a small amount of formic acid.
-
Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS system for analysis in positive ion mode, using Multiple Reaction Monitoring (MRM) for targeted quantification.
Deep Dive 3: BF₃-Methanol for GC-FID
The conversion of fatty acids to FAMEs is the gold standard for GC analysis.[13] The process, often using BF₃-Methanol as a catalyst, reduces the polarity of the carboxyl group, making the analytes volatile and suitable for separation by boiling point on a GC column.[9] While robust and quantitative, the required heating step can be a liability for unstable FAs.
Experimental Protocol: FAMEs Preparation with BF₃-Methanol
-
Sample Preparation: Place 1-25 mg of the lipid extract into a reaction vessel.
-
Derivatization:
-
Add 2 mL of 12-14% BF₃-Methanol solution.[9]
-
Seal the vessel and heat at 60-100°C for 5-10 minutes. The optimal time and temperature should be validated for the specific sample type.
-
-
Extraction:
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane).[9]
-
Shake the vessel vigorously to extract the FAMEs into the organic (upper) layer.
-
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject the hexane extract into the GC-FID system for separation and quantification.
Conclusion and Recommendations
Choosing the right derivatization strategy is a function of your analytical goals, sample complexity, and available instrumentation.
Caption: Decision guide for selecting a fatty acid derivatization method.
-
For High-Throughput and Routine Analysis with GC: The BF₃-Methanol method for FAMEs formation remains a highly robust, cost-effective, and validated choice, especially when analyzing stable saturated and monounsaturated fatty acids.[3]
-
For Sensitive Analysis of Labile FAs with HPLC: This compound/ADAM derivatization is the superior choice. Its mild, room-temperature reaction conditions protect the integrity of polyunsaturated and conjugated fatty acids, while the anthracene tag provides excellent sensitivity for fluorescence detection.[10][11]
-
For Ultimate Sensitivity with LC-MS: When analyzing trace-level fatty acids in complex biological samples, charge-reversal agents like AMPP offer unparalleled sensitivity enhancements, making them ideal for biomarker research and clinical diagnostics.[12]
By understanding the chemistry, performance, and procedural nuances of these key derivatization strategies, researchers can confidently develop and validate methods that deliver the accuracy and precision required for their critical work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Analysis of conjugated linoleic acids as 9-anthrylmethyl esters by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nanoscale: A Comparative Guide to the Limit of Detection and Quantification for 9-Anthraceneethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the ability to detect and accurately quantify compounds at trace levels is paramount. This is particularly true for 9-Anthraceneethanol and its derivatives, fluorescent molecules with significant applications in biomedical research and drug development. Their intrinsic fluorescence makes them powerful tools, but harnessing their full potential requires a deep understanding of the analytical limits of the methods used for their measurement. This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound derivatives, grounded in established analytical principles and supported by experimental data.
The Bedrock of Analytical Sensitivity: Understanding LOD and LOQ
Before delving into comparative data, it is crucial to establish a firm understanding of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These are not arbitrary figures but statistically derived parameters that define the performance of an analytical method.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. It is the point at which we can confidently say, "it's there."
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. This is the concentration at which we can confidently report a numerical value.
The determination of these limits is rigorously defined by international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] These guidelines provide a framework for validating analytical procedures, ensuring that the reported LOD and LOQ values are robust and reliable.
The Workhorse of Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound and its parent family of polycyclic aromatic hydrocarbons (PAHs).[4][5][6] The choice of detector coupled with the HPLC system is the most critical factor influencing the achievable LOD and LOQ.
Fluorescence Detection (FLD): The Gold Standard for Sensitivity
Given the inherent fluorescent properties of the anthracene core, Fluorescence Detection (FLD) is the most sensitive and selective method for analyzing these derivatives.[7] The high specificity of fluorescence—exciting the molecule at one wavelength and detecting the emitted light at a longer wavelength—dramatically reduces background noise, leading to exceptionally low detection limits.
Ultraviolet (UV) Detection: A Versatile Alternative
While not as sensitive as FLD for fluorescent compounds, UV detection remains a valuable tool. It is a more universal detector for aromatic compounds. However, for achieving the lowest possible detection limits for this compound derivatives, FLD is unequivocally the superior choice.
Comparative Performance: LOD and LOQ Data
The following table summarizes typical LOD and LOQ values for anthracene and related PAHs obtained using HPLC-FLD. It is important to note that these values can vary depending on the specific derivative, the complexity of the sample matrix, the instrumentation used, and the exact experimental conditions.
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Anthracene | HPLC-FLD | 0.03 - 0.78 ng/g | 0.10 - 1.6 ng/g | [4][8] |
| Various PAHs | HPLC-FLD | 0.07 - 0.61 µg/kg | 0.23 - 2.04 µg/kg | [5] |
Note: The variability in reported ranges highlights the influence of the sample matrix (e.g., soil vs. edible oils) and specific analytical conditions.
Experimental Protocol: A Step-by-Step Guide to Determining LOD and LOQ for a this compound Derivative via HPLC-FLD
This protocol outlines a validated approach for determining the LOD and LOQ, adhering to the principles of the ICH Q2(R1) guidelines.[1][3]
Objective: To determine the instrumental LOD and LOQ of a this compound derivative using a High-Performance Liquid Chromatography system equipped with a Fluorescence Detector (HPLC-FLD).
Materials:
-
This compound derivative standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC system with a fluorescence detector and a suitable C18 column
Methodology:
-
Preparation of Stock and Working Standard Solutions:
-
Rationale: Accurate preparation of standards is fundamental to the entire validation process. Serial dilutions allow for the precise creation of low-concentration standards necessary for LOD and LOQ determination.
-
Prepare a primary stock solution of the this compound derivative in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of working standard solutions with concentrations bracketing the expected LOD and LOQ.
-
-
Chromatographic Conditions:
-
Rationale: The chromatographic conditions are optimized to ensure a sharp, symmetrical peak for the analyte, which maximizes the signal-to-noise ratio and, consequently, improves the detection limit.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used for PAHs.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Determine the optimal excitation and emission wavelengths for the specific this compound derivative by scanning the fluorescence spectrum of a standard solution. For the anthracene moiety, excitation is typically in the range of 250-380 nm, with emission observed at longer wavelengths.[9][10]
-
-
LOD and LOQ Determination (Based on the Signal-to-Noise Ratio):
-
Rationale: This is a common and straightforward approach for estimating LOD and LOQ. It relies on the principle that a signal can be considered real if it is significantly larger than the random fluctuations of the baseline noise.
-
Inject the lowest concentration standard solution multiple times (e.g., n=6).
-
Measure the height of the analyte peak (Signal) and the standard deviation of the baseline noise over a region where no peak is present.
-
Calculate the Signal-to-Noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1.
-
-
LOD and LOQ Determination (Based on the Standard Deviation of the Response and the Slope):
-
Rationale: This method provides a more statistically robust determination of LOD and LOQ and is explicitly recommended by the ICH Q2(R1) guidelines.[3]
-
Construct a calibration curve using a series of low-concentration standards near the expected LOQ.
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Visualizing the Workflow
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. agilent.com [agilent.com]
- 5. jocpr.com [jocpr.com]
- 6. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deboni.he.com.br [deboni.he.com.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Derivatizing Agents: Unveiling the Advantages of 9-Anthraceneethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the derivatization of molecules is a cornerstone technique for enhancing detectability and improving chromatographic separation. For analytes lacking a native chromophore or fluorophore, such as fatty acids and other carboxylic acids, derivatization is not just an option but a necessity for sensitive quantification. This guide provides an in-depth comparison of 9-Anthraceneethanol with other commonly used derivatizing agents, supported by experimental insights to inform your selection process.
The Imperative of Derivatization in Modern Analysis
Direct analysis of low-molecular-weight polar compounds like carboxylic acids can be fraught with challenges, including poor retention on reversed-phase columns and low sensitivity in both UV and fluorescence detection.[1][2] Derivatization addresses these issues by chemically modifying the analyte to introduce a moiety with favorable analytical properties, such as a strong fluorophore or a group that enhances ionization in mass spectrometry.[1][3]
Introducing this compound: A Luminary in Fluorescence Derivatization
This compound, a derivative of anthracene, has emerged as a powerful tool for the derivatization of carboxylic acids.[4][5] Its core advantage lies in the anthracene group, a polycyclic aromatic hydrocarbon renowned for its high fluorescence quantum yield.[6][7][8] This intrinsic property translates to exceptional sensitivity in high-performance liquid chromatography (HPLC) with fluorescence detection (HPLC-FLD).
The derivatization reaction with this compound proceeds via esterification of the carboxylic acid group, forming a stable, highly fluorescent ester. This process is often facilitated by a coupling agent in an organic solvent. The resulting derivative can be readily detected at very low concentrations.[6]
A Comparative Analysis: this compound vs. The Field
The selection of a derivatizing agent is a critical decision in method development. Below is a comparative overview of this compound against other popular choices.
| Derivatizing Agent | Target Analyte(s) | Detection Method | Key Advantages | Key Disadvantages |
| This compound & its derivatives (e.g., 9-anthryldiazomethane - ADAM) | Carboxylic acids, Fatty acids | HPLC-FLD, LC-MS | Excellent fluorescence, high sensitivity, stable derivatives, relatively mild reaction conditions.[6][9][10] | May require a catalyst or coupling agent, potential for side reactions. |
| 2-Bromoacetophenone & its derivatives | Carboxylic acids, Fatty acids | HPLC-UV, GC | Forms crystalline esters, suitable for GC analysis.[11][12] | Lower sensitivity compared to fluorescent agents, may require harsh reaction conditions.[13][14] |
| Dansyl Chloride | Amines, Phenols | HPLC-FLD | Well-established reagent, good fluorescence.[15][16] | Primarily for amines and phenols, not ideal for carboxylic acids. |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines | HPLC-FLD | High sensitivity for primary and secondary amines.[16][17] | Not suitable for carboxylic acids. |
| O-Phthalaldehyde (OPA) | Primary amines | HPLC-FLD | Rapid reaction, forms highly fluorescent isoindoles.[16][18] | Derivatives can be unstable, does not react with secondary amines.[18] |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and secondary amines | HPLC-FLD | Reacts with a broad range of amines, stable derivatives.[16][18] | Not intended for carboxylic acids. |
The this compound Advantage: A Deeper Dive
The superiority of this compound for carboxylic acid analysis is multifaceted:
-
Exceptional Sensitivity: The anthracene moiety boasts a high molar absorptivity and fluorescence quantum yield, allowing for detection limits in the picomole and even femtomole range.[19]
-
High Specificity: The reaction is specific to the carboxylic acid group, minimizing interference from other functional groups present in complex biological matrices.
-
Formation of Stable Derivatives: The resulting 9-anthrylmethyl esters are chemically stable, ensuring reproducibility and reliability of analytical results.[10][20]
-
Versatility in Detection: While primarily used with fluorescence detection, the derivatives are also amenable to mass spectrometry (MS), providing an additional layer of confirmation and structural information.[21]
Experimental Workflow & Protocols
To illustrate the practical application of this compound, a generalized experimental workflow and a detailed derivatization protocol are provided below.
General Experimental Workflow
Caption: A typical experimental workflow for the analysis of carboxylic acids using this compound derivatization followed by HPLC-FLD.
Detailed Derivatization Protocol for Fatty Acids
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Fatty acid sample or standard
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous acetonitrile or other aprotic solvent
-
Reaction vials
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh or pipette the fatty acid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare fresh solutions of this compound, DCC, and DMAP in anhydrous acetonitrile.
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the this compound solution.
-
Add 50 µL of the DCC solution.
-
Add 20 µL of the DMAP solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation: Seal the vial tightly and incubate at 60°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Reaction Quenching: After incubation, cool the reaction vial to room temperature.
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Selecting the Right Derivatizing Agent: A Decision Framework
The choice of derivatizing agent depends on several factors, including the nature of the analyte, the available instrumentation, and the required sensitivity.
Caption: A decision tree to guide the selection of an appropriate derivatizing agent based on analyte type and detection requirements.
Conclusion
For the sensitive and reliable analysis of carboxylic acids and fatty acids, this compound stands out as a superior derivatizing agent. Its inherent high fluorescence, the stability of its derivatives, and the specificity of the reaction contribute to its robust performance. While other agents have their place in the analytical toolkit, the advantages offered by this compound make it an invaluable asset for researchers, scientists, and drug development professionals striving for the highest levels of analytical sensitivity and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-ブロモアセトフェノン derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. gssrr.org [gssrr.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of the binding of amantadine and its analogues to synthetic melanin by liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. db.cngb.org [db.cngb.org]
- 18. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Novel Fluorophore-Based Assays: A Case Study with 9-Anthraceneethanol for Intracellular Viscosity
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a cornerstone of robust and reproducible science. When developing novel assays based on fluorescent probes, it is imperative to cross-validate the results against established techniques to ensure accuracy, reliability, and to fully characterize the new method's performance. This guide provides a comprehensive framework for such a cross-validation, using a hypothetical assay based on 9-Anthraceneethanol for the measurement of intracellular viscosity as a case study. We will compare this hypothetical assay with the well-established technique of fluorescence anisotropy.
Introduction: The Importance of Intracellular Viscosity and its Measurement
The cytoplasm is a crowded and dynamic environment where the viscosity can significantly impact diffusion rates of molecules, protein folding, and the kinetics of enzymatic reactions.[1][2] Abnormal changes in intracellular viscosity have been linked to various pathological conditions, including neurodegenerative diseases and cancer.[2][3] Therefore, the ability to accurately measure intracellular viscosity is of great interest in cell biology and drug discovery.
Fluorescent probes known as "molecular rotors" are valuable tools for measuring viscosity in living cells.[2][3] These molecules exhibit fluorescence properties that are dependent on their rotational freedom. In a low-viscosity environment, the probe can rotate freely, which leads to non-radiative decay and low fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule to release its absorbed energy through radiative pathways, resulting in an increase in fluorescence intensity or lifetime.[2][3]
Here, we propose a hypothetical assay using this compound as a molecular rotor. The anthracene core provides the fluorescent properties, and we hypothesize that the ethanol group allows for sufficient rotational freedom to be sensitive to changes in environmental viscosity.
The Hypothetical this compound-Based Viscosity Assay
The proposed assay is based on the principle that the fluorescence intensity of this compound will increase in response to increased intracellular viscosity.
Underlying Principle
The fluorescence of many aromatic compounds can be quenched by intramolecular rotation or twisting. When this compound is in a viscous environment, this intramolecular motion is restricted, leading to an enhancement of fluorescence. This relationship allows for the creation of a standard curve correlating fluorescence intensity to known viscosity values, which can then be used to determine the viscosity within living cells.
Diagram of the Proposed Mechanism
Caption: Mechanism of a molecular rotor like this compound.
Experimental Protocol
-
Preparation of Viscosity Standards:
-
Prepare a series of glycerol-water or methanol-glycerol solutions of known viscosity.
-
Add this compound to each standard solution to a final concentration of 10 µM.
-
-
Generation of a Standard Curve:
-
Measure the fluorescence intensity of each standard solution using a fluorometer (e.g., Excitation: 365 nm, Emission: 410 nm).
-
Plot fluorescence intensity against viscosity and fit the data to an appropriate model (e.g., linear or exponential).
-
-
Cellular Staining:
-
Culture cells of interest to the desired confluency in a suitable format (e.g., 96-well plate with an optically clear bottom).
-
Incubate cells with a working concentration of this compound (e.g., 5 µM) in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
-
Induction of Viscosity Changes (Optional):
-
Treat cells with agents known to alter intracellular viscosity (e.g., nystatin to induce ion influx and cellular swelling, or sorbitol to induce hyperosmotic stress and cell shrinkage).
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence intensity using a plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity for each experimental condition.
-
Determine the intracellular viscosity by interpolating the fluorescence intensity values onto the standard curve.
-
The Gold Standard: Fluorescence Anisotropy
To validate our hypothetical this compound assay, we will use fluorescence anisotropy, a robust and well-established technique for measuring molecular rotation.[4][5]
Underlying Principle
Fluorescence anisotropy measures the rotational mobility of a fluorophore.[6][7] When a population of fluorophores is excited with polarized light, the emitted light will also be polarized. If the fluorophores are rotating slowly (in a high-viscosity environment), the polarization of the emitted light will be similar to the excitation light, resulting in high anisotropy. Conversely, if the fluorophores are rotating rapidly (in a low-viscosity environment), the polarization will be randomized, leading to low anisotropy.[5][8]
The anisotropy (r) is calculated using the following equation:
r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
Where:
-
I|| is the fluorescence intensity parallel to the excitation plane.
-
I⊥ is the fluorescence intensity perpendicular to the excitation plane.
-
G is a correction factor for the instrument's differential sensitivity to the two polarizations.
Diagram of the Fluorescence Anisotropy Workflow
Caption: Workflow for measuring viscosity using fluorescence anisotropy.
Experimental Protocol
-
Probe Selection:
-
Choose a suitable fluorescent probe with a well-characterized fluorescence lifetime, such as fluorescein or a BODIPY derivative. The probe should be cell-permeable.
-
-
Cellular Staining:
-
Incubate cells with the chosen probe (e.g., 1 µM fluorescein diacetate) in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
-
Induction of Viscosity Changes (as in the this compound protocol):
-
Treat cells with agents like nystatin or sorbitol.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Measure the parallel (I||) and perpendicular (I⊥) fluorescence intensities.
-
-
Data Analysis:
-
Calculate the anisotropy (r) for each sample.
-
Viscosity can be calculated from the Perrin equation, which relates anisotropy to the rotational correlation time, which in turn is dependent on viscosity. For comparative purposes, the change in anisotropy itself is a direct indicator of the change in viscosity.
-
Cross-Validation: Comparing the Two Techniques
The core of the validation process is a direct comparison of the data obtained from both the this compound assay and the fluorescence anisotropy measurements under the same experimental conditions.
Hypothetical Comparative Data
Here, we present hypothetical data from an experiment where HeLa cells were treated with nystatin to decrease intracellular viscosity and with sorbitol to increase it.
Table 1: Comparison of Hypothetical Results from the Two Assays
| Treatment | This compound Assay | Fluorescence Anisotropy |
| Fluorescence Intensity (a.u.) | Calculated Viscosity (cP) | |
| Control | 1500 ± 80 | 1.5 |
| Nystatin (10 µM) | 1100 ± 60 | 1.1 |
| Sorbitol (200 mM) | 2200 ± 120 | 2.2 |
Table 2: Performance Characteristics of the Hypothetical Assays
| Parameter | This compound Assay | Fluorescence Anisotropy |
| Principle | Fluorescence Intensity | Fluorescence Polarization |
| Dynamic Range | Dependent on probe photophysics | Theoretically broad |
| Sensitivity | High (intensity-based) | High (ratiometric) |
| Potential for Artifacts | Probe concentration, photobleaching, autofluorescence | Light scattering, autofluorescence |
| Instrumentation | Standard fluorometer/microscope | Fluorometer with polarizers |
| Data Analysis | Requires standard curve | Direct calculation |
Interpretation of Results
In our hypothetical scenario, the this compound assay shows a clear correlation with the fluorescence anisotropy results. The decrease in viscosity induced by nystatin leads to a decrease in both fluorescence intensity and anisotropy. Conversely, the increase in viscosity with sorbitol treatment results in an increase in both measured parameters. This strong correlation would serve to validate the use of this compound as a probe for intracellular viscosity.
It is crucial to note that while intensity-based assays like our hypothetical one can be very sensitive, they are also more susceptible to artifacts such as variations in probe concentration between cells and photobleaching.[9] Ratiometric measurements like fluorescence anisotropy are inherently more robust as they are less affected by these factors.[5]
Conclusion and Best Practices
The cross-validation of a novel fluorescent assay against a well-established method is a critical step in its development. This guide has outlined a framework for this process using a hypothetical this compound-based assay for intracellular viscosity, validated against the gold standard of fluorescence anisotropy.
Key Takeaways for Researchers:
-
Thoroughly Characterize Your Probe: Before cellular application, characterize the photophysical properties of your novel probe in solutions of known viscosity.
-
Choose an Appropriate Gold Standard: Select a validation technique that is based on a different physical principle to provide a truly independent comparison.
-
Run Parallel Experiments: Whenever possible, perform both the new assay and the validation assay on the same cell populations and under identical conditions.
-
Be Aware of Potential Artifacts: Understand the limitations and potential sources of error for both techniques to ensure accurate data interpretation.
-
Publish Your Validation Data: Transparently reporting your cross-validation data is essential for the scientific community to assess the reliability and utility of your new assay.
By following a rigorous validation process, researchers can develop novel and reliable tools for quantitative cell biology, ultimately advancing our understanding of cellular processes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. Understanding Fluorescence Polarization Anisotropy: Principles and Applications in Bioimaging - nanomicronspheres [nanomicronspheres.com]
- 6. horiba.com [horiba.com]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
A Senior Application Scientist's Guide to Fluorescent Derivatization Reagents for Carboxylic Acids
For researchers, scientists, and professionals in drug development, the precise quantification of carboxylic acids is a cornerstone of many analytical challenges. From profiling fatty acids in metabolic studies to monitoring drug metabolites, the inherent lack of chromophores in many of these molecules necessitates a chemical modification step to enable sensitive detection. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection stands out as a powerful technique, offering exceptional sensitivity and selectivity. This is achieved through pre-column derivatization, a process where a fluorescent tag is covalently attached to the carboxylic acid analyte.
This guide provides an in-depth comparison of common fluorescent derivatization reagents for carboxylic acids. Moving beyond a simple catalog of options, we will delve into the underlying chemistry, provide field-tested insights into experimental choices, and present detailed protocols to ensure reproducible and reliable results.
The Pillars of Effective Fluorescent Derivatization
The selection of an appropriate derivatization reagent is a critical decision that profoundly influences the success of your analytical method. The ideal reagent should possess a suite of favorable characteristics:
-
High Reactivity and Selectivity: The reagent must react efficiently and specifically with the carboxylic acid group under mild conditions. This minimizes the potential for side reactions with other functional groups that may be present in complex biological matrices, ensuring that the fluorescence signal is directly proportional to the concentration of the target analyte.[1]
-
High Quantum Yield (Φ) and Molar Extinction Coefficient (ε): The "brightness" of the resulting fluorescent derivative is a product of its quantum yield (the efficiency of converting absorbed light into emitted light) and its molar extinction coefficient (the measure of how strongly it absorbs light at a given wavelength).[1] High values for both are paramount for achieving low detection limits.
-
Stability: Both the derivatization reagent and the resulting fluorescent ester must be stable throughout the entire analytical workflow, from sample preparation and derivatization to chromatographic separation and detection.[1] Degradation of either component can lead to inaccurate and irreproducible results.
-
Favorable Spectral Properties: The excitation and emission wavelengths of the derivatized product should be well-separated (a large Stokes shift) and ideally in a region of the spectrum that minimizes background fluorescence from the sample matrix.
-
Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and be well-retained and resolved on common reversed-phase HPLC columns.
A Comparative Analysis of Leading Fluorescent Derivatization Reagents
Several classes of reagents have been developed for the fluorescent labeling of carboxylic acids. Among the most widely used are the bromomethylcoumarins and anthryldiazomethanes. Below, we compare two exemplary reagents from these classes: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-Anthryldiazomethane (ADAM).
| Feature | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | 9-Anthryldiazomethane (ADAM) |
| Reaction Mechanism | Nucleophilic substitution (esterification) | Esterification with liberation of nitrogen gas |
| Reaction Conditions | Requires a catalyst (e.g., a crown ether) and a weak base; often requires heating. | Reacts directly with carboxylic acids at room temperature without a catalyst.[2][3] |
| Excitation Max (λex) | ~320-360 nm | ~365 nm[4][5] |
| Emission Max (λem) | ~380-450 nm | ~412 nm[4][5] |
| Relative "Brightness" | Generally high fluorescence intensity. | High fluorescence intensity, enabling picomole-level detection.[6] |
| Stability of Derivative | Stable esters. | Stable esters. |
| Selectivity | Highly selective for carboxylic acids. | Highly selective for carboxylic acids.[7] |
| Safety & Handling | Generally stable solid. | Can be unstable and potentially explosive as a solid; often generated in situ or handled in solution with care.[8][9] |
| LC-MS Compatibility | Good, the tag does not significantly interfere with ionization. | Compatible, though the anthracene moiety can influence fragmentation patterns. |
Delving into the Chemistry: Reaction Mechanisms and Experimental Rationale
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing your derivatization protocols.
The Role of Crown Ethers in Bromomethylcoumarin Derivatizations
The derivatization of carboxylic acids with bromomethylcoumarins proceeds via a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic bromomethyl group of the coumarin reagent to form a stable and highly fluorescent ester.
However, for this reaction to proceed efficiently in common organic solvents like acetone or acetonitrile, two challenges must be overcome: the carboxylic acid needs to be deprotonated to form the more nucleophilic carboxylate anion, and this anion needs to be effectively solubilized in the organic phase.
This is where the synergy of a weak base (like potassium carbonate) and a phase-transfer catalyst (like 18-crown-6) comes into play. The potassium carbonate deprotonates the carboxylic acid, forming the potassium carboxylate salt. The 18-crown-6 ether then encapsulates the potassium ion, effectively solubilizing the carboxylate anion in the organic solvent and making it readily available to react with the bromomethylcoumarin.
Caption: Workflow of Br-Mmc derivatization with a crown ether catalyst.
The Direct Approach: 9-Anthryldiazomethane (ADAM)
In contrast to the catalyzed reaction of bromomethylcoumarins, 9-anthryldiazomethane (ADAM) reacts directly with carboxylic acids at room temperature.[2][3] The highly reactive diazo group readily protonates by the acidic proton of the carboxyl group, followed by the nucleophilic attack of the carboxylate and the expulsion of nitrogen gas to form the stable 9-anthrylmethyl ester.
This catalyst-free reaction offers simplicity and speed. However, the inherent reactivity of diazo compounds also makes them less stable. ADAM, particularly in its solid form, can be hazardous and is often prepared in situ from its more stable precursor, 9-anthraldehyde hydrazone, or handled with care as a solution.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 9-Anthraceneethanol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialty aromatic alcohols like 9-Anthraceneethanol requires a disposal protocol grounded in both regulatory compliance and a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of our environment.
The disposal of any chemical waste is governed by the "cradle-to-grave" concept established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] This principle holds the generator of the waste responsible for its safe management from the moment it is created to its final disposal.[2][3] Therefore, a clear and validated disposal plan is not merely a suggestion but a professional and legal necessity.
Part 1: Hazard Assessment and Classification
Before any disposal procedure can be initiated, a thorough hazard assessment is critical. While some safety data sheets (SDS) for analogous compounds may not list them as hazardous under the Globally Harmonized System (GHS),[4][5] prudent laboratory practice dictates treating this compound as a hazardous waste. This cautious approach is warranted due to its classification as an aromatic alcohol and the potential for irritation or other uninvestigated toxicological properties.[6][7] Product wastes containing more than 10% alcohol are often classified as ignitable.[8]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O | [9] |
| IUPAC Name | 2-(anthracen-9-yl)ethanol | [9] |
| Appearance | Yellow Crystalline Powder | [7] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [5][10] |
Part 2: Core Principles of Chemical Waste Management
Adherence to fundamental waste management principles is non-negotiable. The following actions are strictly forbidden and violate standard safety protocols and environmental regulations.
-
Sink Disposal: Under no circumstances should this compound or its solutions be poured down the sink.[11][12][13][14] This can contaminate waterways and damage plumbing infrastructure.
-
Trash Disposal: Discarding chemical waste in the regular trash can lead to hazardous exposures for custodial staff and environmental contamination through landfill leachate.[11][12][14]
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[8][12][13] It releases volatile organic compounds (VOCs) into the atmosphere and is a violation of environmental regulations.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely collect and manage this compound waste within the laboratory, pending collection by a certified hazardous waste handler.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Procedure: Before handling the waste, ensure you are wearing the appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Rationale: This is the first line of defense against accidental exposure. Although this compound is not acutely toxic, direct contact should always be minimized to prevent potential skin or eye irritation.[6]
Step 2: Waste Segregation
Procedure: Collect this compound waste in a container designated for non-halogenated organic waste .
Rationale: Proper segregation is critical for both safety and cost-effective disposal.[6] Mixing different waste streams can lead to dangerous chemical reactions.[6] Furthermore, waste disposal contractors have different processes for halogenated versus non-halogenated solvents; co-mingling them unnecessarily complicates the disposal process and significantly increases costs.
Step 3: Waste Collection and Container Management
Procedure:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) that is in good condition and has a secure, leak-proof cap.[14][15]
-
The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11][16]
-
The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate accounting of all constituents and their approximate concentrations.
-
-
When adding waste, use a funnel to prevent spillage on the container's exterior.[15]
-
Keep the container closed at all times except when actively adding waste.[8][14][18] This minimizes the release of vapors.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]
Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA.[19] A clean, well-labeled container prevents accidental misuse, ensures safe handling by EHS personnel, and provides critical information to the final disposal facility.
Step 4: Temporary Storage in the Laboratory
Procedure:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste was generated.[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Place the liquid waste container inside a secondary containment bin to capture any potential leaks.[14][18]
-
Store the container away from heat, ignition sources, and incompatible chemicals like strong oxidizers.[5][14]
-
Do not store waste containers in public areas such as hallways.[16][18]
Rationale: The SAA provides a safe, controlled location for the short-term accumulation of hazardous waste. Secondary containment is a crucial safety measure to prevent the spread of material in case of a primary container failure.
Step 5: Arranging for Final Disposal
Procedure:
-
Once the waste container is full (at 90% capacity), or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for a pickup.[8]
-
Contact your institution's EHS office or follow the established institutional procedures to request a waste collection.[13][14]
-
Do not attempt to transport the hazardous waste across campus or dispose of it yourself.[13]
Rationale: The final treatment and disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[19] Your EHS department is the official liaison responsible for ensuring the waste is transported and disposed of in compliance with all federal, state, and local regulations.[1][20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A step-by-step workflow for the safe collection and disposal of this compound waste.
Spill & Emergency Procedures
In the event of a small spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. All cleanup materials, including contaminated gloves and wipes, must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol described above. For large spills or emergencies, evacuate the area and contact your institution's emergency response line immediately.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific Chemical Hygiene Plan and waste disposal procedures. Always consult the Safety Data Sheet (SDS) for this compound and follow the guidance of your local Environmental Health & Safety (EHS) department.
References
- 1. epa.gov [epa.gov]
- 2. mtu.edu [mtu.edu]
- 3. axonator.com [axonator.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. This compound | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ethz.ch [ethz.ch]
- 16. mwcog.org [mwcog.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nems.nih.gov [nems.nih.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 9-Anthraceneethanol
In the dynamic landscape of chemical research and drug development, the paramount importance of safety cannot be overstated. This guide provides essential, immediate safety and logistical information for handling 9-Anthraceneethanol (CAS 54060-73-0). As your trusted partner in laboratory safety, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this compound with the utmost care and precision. This document is structured to provide a deep, technically-grounded understanding of the requisite personal protective equipment (PPE), operational protocols, and disposal plans, ensuring a self-validating system of safety in your laboratory.
While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available in public databases, a GHS-compliant SDS is available from suppliers such as Tokyo Chemical Industry (TCI). The recommendations herein are based on the known hazards of structurally similar compounds, such as 9-Anthracenemethanol and the parent compound, Anthracene.[1][2][3][4][5] These compounds are known to be skin, eye, and respiratory irritants.[3][5] Furthermore, some anthracene derivatives exhibit photosensitivity, where skin contact followed by exposure to sunlight can lead to severe irritation.[1] Therefore, a cautious and comprehensive approach to PPE is warranted.
Hazard Assessment and PPE Selection
The cornerstone of laboratory safety is a thorough understanding of the potential hazards associated with a chemical. Based on data from analogous compounds, this compound should be handled as a substance that can cause irritation to the skin, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against potential splashes of solutions containing the compound and from airborne powder particles. |
| Skin Protection | Nitrile rubber gloves. | To prevent direct skin contact, which may cause irritation or potential photosensitization. |
| Lab coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for powders. | To prevent the inhalation of dust particles, particularly when handling the solid compound. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational protocol is critical for minimizing exposure and ensuring a safe working environment. The following step-by-step guide provides a framework for handling this compound.
Preparation and Handling
-
Designated Work Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Gather Materials : Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Donning PPE : Put on all required PPE as outlined in Table 1 before handling the chemical.
-
Weighing and Transfer : When weighing the solid compound, do so in a fume hood to control dust. Use appropriate tools to handle the material and avoid generating airborne particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash your hands and any potentially contaminated surfaces.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Spill and Disposal Management
A clear and effective plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response
-
Evacuate and Ventilate : In the case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For small spills, use an absorbent material to contain the substance.
-
Clean-up : Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal. Avoid generating dust.
-
Decontamination : Clean the spill area with an appropriate solvent and then with soap and water.
Waste Disposal
All waste containing this compound should be treated as hazardous waste.
-
Segregation : Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By integrating these protocols and safety measures into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
